Product packaging for 6-amino-3,4-dihydroisoquinolin-1(2H)-one(Cat. No.:CAS No. 22246-00-0)

6-amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B041609
CAS No.: 22246-00-0
M. Wt: 162.19 g/mol
InChI Key: DVLAULBAJZJPJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-amino-3,4-dihydroisoquinolin-1(2H)-one is a privileged chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This dihydroisoquinolinone derivative serves as a versatile building block for the synthesis of more complex heterocyclic compounds, particularly those targeting protein kinases. Its structure, featuring both a hydrogen bond donor/acceptor pair and a planar aromatic system, allows it to interact effectively with the ATP-binding pockets of various kinase enzymes. Consequently, researchers utilize this compound as a key intermediate in developing potential therapeutic agents for oncology, neurodegenerative diseases, and inflammatory conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2O B041609 6-amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22246-00-0

Properties

IUPAC Name

6-amino-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLAULBAJZJPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650590
Record name 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-00-0
Record name 6-Amino-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 6-Amino-3,4-dihydroisoquinolin-1(2H)-one as a Core Scaffold for PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-00-0) is a pivotal heterocyclic building block in the design and synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Its rigid, tricyclic-like core serves as a versatile scaffold for the development of novel therapeutics targeting cancers with deficiencies in DNA damage repair pathways. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthetic pathway to a potent PARP inhibitor, and the associated biological activity. The methodologies for key experiments are presented to enable replication and further investigation by researchers in the field.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death. The inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a clinically validated strategy for the treatment of various cancers, especially those harboring mutations in BRCA1/2 genes. The core principle behind the efficacy of PARP inhibitors lies in the concept of synthetic lethality, where the combination of two non-lethal defects (in this case, impaired homologous recombination repair and PARP inhibition) leads to cell death.

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified as a privileged structure in the design of PARP inhibitors. Its constrained conformation mimics the nicotinamide moiety of the NAD+ cofactor, enabling it to bind effectively to the catalytic domain of PARP enzymes. The 6-amino functional group on this scaffold provides a key attachment point for further chemical modifications, allowing for the optimization of potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.

This whitepaper will focus on the journey of this compound from a chemical intermediate to a key component of a biologically active PARP inhibitor, providing researchers with the necessary technical details to leverage this scaffold in their drug discovery programs.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below.

PropertyValueReference
CAS Number 22246-00-0[1][2]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
IUPAC Name 6-amino-3,4-dihydro-2H-isoquinolin-1-one[2]
Appearance Not Available[1]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available[1]

Synthesis of a PARP Inhibitor from this compound

General Synthetic Scheme

The overall synthetic approach involves a two-step process:

  • Acylation of the 6-amino group of this compound with a suitable acid chloride or activated carboxylic acid.

  • Coupling/Cyclization to introduce the desired R-group, which is crucial for interacting with the PARP active site.

A conceptual workflow for this process is illustrated below.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Start This compound Acylation Acylation with R-COCl Start->Acylation Intermediate 6-Acylamino-3,4-dihydroisoquinolin-1(2H)-one Acylation->Intermediate Coupling Coupling/Cyclization Intermediate->Coupling Final_Product Final PARP Inhibitor Coupling->Final_Product PARP_Assay PARP1/2 Enzymatic Assay Final_Product->PARP_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., BRCA-deficient cell lines) PARP_Assay->Cell_Assay Data_Analysis IC50 Determination Cell_Assay->Data_Analysis

Caption: A conceptual workflow for the synthesis and biological evaluation of a PARP inhibitor starting from this compound.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on the specific R-group being introduced.

Step 1: Synthesis of 6-Acylamino-3,4-dihydroisoquinolin-1(2H)-one (Intermediate)

  • To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Slowly add a solution of the desired acid chloride (R-COCl, 1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-acylamino intermediate.

Step 2: Synthesis of the Final PARP Inhibitor

The subsequent steps are highly dependent on the nature of the desired final product. For instance, if the R-group contains a reactive handle, it can be used for further coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional functionalities designed to interact with the PARP active site.

General Protocol for a Suzuki Coupling (Illustrative):

  • Combine the 6-acylamino intermediate (if it contains a suitable leaving group like a halide, 1.0 eq), the corresponding boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final PARP inhibitor.

Biological Activity and Quantitative Data

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent inhibitory activity against PARP-1 and PARP-2. The biological activity is typically assessed through in vitro enzymatic assays and cell-based proliferation assays.

PARP1/2 Enzymatic Assay

Protocol:

  • The inhibitory activity against PARP-1 and PARP-2 can be determined using a commercially available colorimetric or chemiluminescent assay kit.

  • Recombinant human PARP-1 or PARP-2 enzyme is incubated with a histone-coated plate, activated DNA, and biotinylated NAD+.

  • The synthesized inhibitor is added at various concentrations.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The amount of incorporated biotinylated PAR on the histone is detected using a streptavidin-horseradish peroxidase conjugate and a suitable substrate.

  • The signal is read on a plate reader, and the half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]

Cell-Based Proliferation Assay

Protocol:

  • BRCA-deficient cancer cell lines (e.g., HCC1937, CAPAN-1) and their corresponding wild-type counterparts are seeded in 96-well plates.[4]

  • After 24 hours, the cells are treated with serial dilutions of the synthesized PARP inhibitor.

  • The cells are incubated for an additional 72-96 hours.

  • Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay.

  • The IC₅₀ values are determined by plotting the percentage of cell viability against the inhibitor concentration.[4]

Quantitative Data for Representative Analogs

The following table summarizes representative IC₅₀ values for PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold, as reported in the literature. It is important to note that these are for analogs and not directly from the 6-amino starting material, but they illustrate the potential of this core structure.

Compound IDModification on CorePARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
Analog 1 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro15670.1[3]
Analog 2 Pyridopyridazinone isostere36Not Reported[5]
Analog 3 Thieno[3,4-d]imidazole-4-carboxamideVaries (e.g., 16l)Not Reported[4]

PARP Signaling Pathway and Mechanism of Action

PARP enzymes, particularly PARP-1, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes the ADP-ribose units to form long, branched poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.

PARP inhibitors based on the this compound scaffold act as competitive inhibitors, binding to the nicotinamide-binding pocket of the PARP catalytic domain. This prevents the synthesis of PAR chains, thereby stalling the repair of SSBs. In normal cells, these unrepaired SSBs can be repaired by the high-fidelity homologous recombination (HR) pathway during DNA replication. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these SSBs are converted to toxic double-strand breaks, leading to genomic instability and ultimately, cell death.

G cluster_pathway PARP Signaling Pathway in DNA Repair cluster_inhibition Mechanism of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis PARP1_inhibition Inhibition of PARP-1 NAD NAD+ NAD->PAR_synthesis PAR_chains PAR Chains PAR_synthesis->PAR_chains BER_recruitment Recruitment of BER Proteins PAR_chains->BER_recruitment SSB_repair SSB Repair BER_recruitment->SSB_repair Cell_survival Cell Survival SSB_repair->Cell_survival PARPi This compound -based PARP Inhibitor PARPi->PARP1_inhibition No_PAR No PAR Synthesis PARP1_inhibition->No_PAR BER_failure BER Failure No_PAR->BER_failure Unrepaired_SSB Unrepaired SSB BER_failure->Unrepaired_SSB DSB_formation DSB Formation during Replication Unrepaired_SSB->DSB_formation Apoptosis Apoptosis DSB_formation->Apoptosis in HR deficient cells HR_deficient Homologous Recombination Deficient Cancer Cell

Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel PARP inhibitors. Its structural features provide a solid foundation for the development of potent and selective drug candidates. The synthetic and biological testing protocols outlined in this whitepaper offer a framework for researchers to explore the potential of this scaffold further. As the field of targeted cancer therapy continues to evolve, the strategic use of such core structures will be instrumental in the discovery of the next generation of life-saving medicines.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Significance of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly targeting neurological disorders and cancer. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its role as a scaffold for potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and as ligands for the dopamine D3 receptor. While experimental data for some specific physicochemical properties are not extensively available in the public domain, this guide compiles the most relevant computed data and provides context for its application in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of data from various sources, including commercial suppliers and public databases, is presented below. It is important to note that some of the quantitative data are computed rather than experimentally determined.

Table 1: Summary of Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 22246-00-0SRD Pharma, ChemicalBook, PubChem[1][2][3]
Molecular Formula C₉H₁₀N₂OSRD Pharma, PubChem[1][2]
Molecular Weight 162.19 g/mol SRD Pharma, PubChem[1][2]
Appearance SolidSigma-Aldrich[4]
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
pKa Not availableN/A
logP (computed) 0.6PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a general synthetic approach can be inferred from methods used for analogous isoquinolinone derivatives. A common route involves the cyclization of a substituted phenethylamine derivative.

General Experimental Protocol for Synthesis

A plausible synthetic route, based on established chemical principles for similar structures, is the cyclization of a suitably substituted 2-(2-aminoethyl)benzoic acid derivative. The synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported, often involving multi-step reactions.[5][6] For the 6-amino substituted title compound, a potential precursor would be 2-(2-aminoethyl)-5-nitrobenzoic acid, where the nitro group can be subsequently reduced to the amine.

Workflow for a potential synthesis:

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Characterization Substituted Phenethylamine Substituted Phenethylamine Amide Formation Amide Formation Substituted Phenethylamine->Amide Formation Acylating Agent Acylating Agent Acylating Agent->Amide Formation Cyclization Cyclization Amide Formation->Cyclization Purification Purification Cyclization->Purification This compound This compound Purification->this compound NMR Spectroscopy NMR Spectroscopy Mass Spectrometry Mass Spectrometry IR Spectroscopy IR Spectroscopy This compound->NMR Spectroscopy This compound->Mass Spectrometry This compound->IR Spectroscopy

Caption: A generalized workflow for the synthesis and characterization of this compound.

Characterization Methods

The structural confirmation of this compound would typically involve a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the aromatic and aliphatic protons and carbons, as well as the amino and amide functionalities. ChemicalBook provides access to ¹H NMR data for a structurally similar compound, 6-amino-3,4-dihydro-1H-quinolin-2-one.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.[5][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and amide, and the C=O stretch of the lactam.

Biological Activity and Signaling Pathways

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a recognized pharmacophore in modern drug discovery, with derivatives showing a range of biological activities. This compound is a key building block in the development of therapeutic agents, particularly in the fields of oncology and neurology.[9]

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[10] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP can lead to synthetic lethality and cell death. The isoquinolinone core is a common feature in many PARP inhibitors. The structure-activity relationship (SAR) studies of various isoquinolinone derivatives have demonstrated their potential as potent PARP-1 inhibitors.[11][12]

G DNA Damage DNA Damage PARP1 Activation PARP1 Activation DNA Damage->PARP1 Activation DNA Repair DNA Repair PARP1 Activation->DNA Repair PARP1 Inhibition PARP1 Inhibition PARP1 Activation->PARP1 Inhibition Cell Survival Cell Survival DNA Repair->Cell Survival This compound Scaffold This compound Scaffold This compound Scaffold->PARP1 Inhibition Inhibition of DNA Repair Inhibition of DNA Repair PARP1 Inhibition->Inhibition of DNA Repair Apoptosis Apoptosis Inhibition of DNA Repair->Apoptosis

Caption: The role of the this compound scaffold in PARP inhibition leading to cancer cell apoptosis.

Dopamine D3 Receptor Ligands

This compound is utilized as an intermediate in the synthesis of benzolactams that act as dopamine D3 receptor ligands.[2][3] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain and is a target for therapeutic intervention in conditions like schizophrenia, substance abuse, and Parkinson's disease. Derivatives of the tetrahydroisoquinoline scaffold, closely related to the title compound, have been shown to be potent and selective D3 receptor antagonists.[13][14][15]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine Dopamine D3 Receptor (GPCR) Dopamine D3 Receptor (GPCR) Dopamine->Dopamine D3 Receptor (GPCR) D3 Receptor Ligand (derivative) D3 Receptor Ligand (derivative) D3 Receptor Ligand (derivative)->Dopamine D3 Receptor (GPCR) G Protein Activation G Protein Activation Dopamine D3 Receptor (GPCR)->G Protein Activation Downstream Signaling Downstream Signaling G Protein Activation->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: A simplified signaling pathway for the dopamine D3 receptor and the antagonistic action of ligands derived from the this compound scaffold.

Conclusion

This compound is a valuable molecular scaffold with significant potential in drug discovery. While a complete experimental profile of its physicochemical properties is not yet publicly available, its established role as a precursor for potent PARP inhibitors and dopamine D3 receptor ligands underscores its importance. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted and could lead to the development of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and known applications of 6-amino-3,4-dihydroisoquinolin-1(2H)-one. This compound is a key heterocyclic building block, primarily recognized for its role as a crucial intermediate in the development of selective dopamine D3 receptor ligands, which are of significant interest in the treatment of various neurological and psychiatric disorders. This document consolidates available data on its chemical identity, spectroscopic properties, and synthesis methodologies.

Molecular Structure and Chemical Identity

This compound is a bicyclic aromatic amine and lactam. The core structure consists of a dihydrogenated isoquinoline ring system with an amine substituent at the 6-position and a carbonyl group at the 1-position.

Identifier Value
IUPAC Name 6-amino-3,4-dihydro-2H-isoquinolin-1-one[1]
CAS Number 22246-00-0[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Canonical SMILES C1C2=CC(=C(C=C2)N)C(=O)N1
InChI InChI=1S/C9H10N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-2,5H,3-4,10H2,(H,11,12)[1]
InChIKey DVLAULBAJZJPJS-UHFFFAOYSA-N[1]

Spectroscopic and Physicochemical Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the dihydroisoquinoline core, and the amine and amide protons. The aromatic protons would appear in the downfield region, with their splitting patterns dictated by their positions on the benzene ring. The two methylene groups (-CH₂-CH₂-) would likely present as triplets in the aliphatic region. The amine (-NH₂) protons would likely appear as a broad singlet, and the amide (-NH-) proton would also be a singlet, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon would have the most downfield chemical shift (typically >160 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with the carbon attached to the amino group showing a characteristic upfield shift compared to the others. The two methylene carbons would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present in the molecule:

  • N-H stretching: Two bands for the primary amine (-NH₂) in the region of 3300-3500 cm⁻¹.

  • N-H stretching: A band for the secondary amide (-NH-) around 3200-3400 cm⁻¹.

  • C=O stretching: A strong absorption band for the amide carbonyl group around 1650-1680 cm⁻¹.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

  • C-N stretching: Bands in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 162. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO and subsequent cleavages of the heterocyclic ring.

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a common and logical synthetic route involves a two-step process starting from the corresponding 3,4-dihydroisoquinolin-1(2H)-one: nitration followed by reduction.

General Experimental Workflow

G A Start: 3,4-dihydroisoquinolin-1(2H)-one B Nitration (e.g., HNO₃/H₂SO₄) A->B C Intermediate: 6-nitro-3,4-dihydroisoquinolin-1(2H)-one B->C D Reduction (e.g., Catalytic Hydrogenation with Pd/C or SnCl₂/HCl) C->D E Product: This compound D->E

Caption: General synthesis workflow for this compound.

Step 1: Nitration of 3,4-dihydroisoquinolin-1(2H)-one

Methodology:

  • 3,4-dihydroisoquinolin-1(2H)-one is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled to 0-5 °C.

  • A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining the low temperature to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred at low temperature for a specified period to allow for complete nitration.

  • The reaction is then quenched by pouring it over ice, leading to the precipitation of the nitro derivative.

  • The solid product, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one, is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one

Methodology (Catalytic Hydrogenation):

  • The 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (Pd/C) is added to the solution.[2]

  • The mixture is then subjected to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a hydrogenation apparatus at a set pressure.[2]

  • The reaction is monitored until the consumption of hydrogen ceases, indicating the completion of the reduction.

  • The catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Alternative Reduction Methodology (Metal/Acid):

  • The nitro compound is suspended in a strong acid, such as concentrated hydrochloric acid.

  • A reducing metal, such as tin(II) chloride (SnCl₂) or iron powder, is added portion-wise.

  • The reaction mixture is heated to facilitate the reduction.

  • After the reaction is complete, the mixture is cooled and basified to precipitate the amine product.

  • The product is then extracted with an organic solvent, and the solvent is evaporated to yield the desired amine.

Biological Activity and Applications

The primary significance of this compound in the scientific literature is as a versatile intermediate for the synthesis of more complex molecules with defined biological activities.

Intermediate for Dopamine D3 Receptor Ligands

This compound serves as a key building block for the synthesis of benzolactams that act as potent and selective ligands for the dopamine D3 receptor. The dopamine D3 receptor is a target of considerable interest for the development of therapeutics for conditions such as schizophrenia, substance abuse, and Parkinson's disease. The amino group at the 6-position provides a convenient handle for further chemical modifications and the attachment of various pharmacophoric elements required for high-affinity binding to the D3 receptor.

Dopamine Receptor Signaling

While the direct interaction of this compound with dopamine receptors is not well-documented, the ligands synthesized from it modulate dopamine signaling pathways. Dopamine receptors are G-protein coupled receptors (GPCRs). The D3 receptor, in particular, is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine / D3 Ligand Dopamine->D3R Binds G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Simplified Dopamine D3 receptor signaling pathway.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the field of medicinal chemistry. Its structural features make it an ideal precursor for the development of selective dopamine D3 receptor ligands. While its intrinsic biological activity is not extensively studied, its role as a key intermediate underscores its importance in the ongoing research and development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of its chemical properties, synthesis, and primary application for researchers and drug development professionals.

References

An In-depth Technical Guide on the Biological Activity of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-3,4-dihydroisoquinolin-1(2H)-one is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its role as a scaffold for potent and selective dopamine D3 receptor ligands and its potential, though less directly substantiated, as a modulator of Poly (ADP-ribose) polymerase (PARP) activity. This document summarizes key quantitative data for relevant derivatives, details essential experimental protocols, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. The addition of an amino group at the 6-position enhances the molecule's synthetic utility, making this compound a valuable starting material for the development of novel therapeutics, particularly in the fields of neuroscience and oncology.[1] This guide will delve into the two primary areas of biological investigation related to this compound: its established role in the synthesis of dopamine D3 receptor ligands and the inferred potential for PARP inhibition based on the activity of the broader isoquinolinone class.

Biological Activities

Dopamine D3 Receptor Ligands

This compound is a key intermediate in the synthesis of benzolactams that act as ligands for the dopamine D3 receptor.[2][3] The D3 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. Consequently, it is a significant target for the treatment of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.

Table 1: Binding Affinities of Selected Dopamine D3 Receptor Ligands

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D3)Reference
HY-3-240.67 ± 0.1186.7 ± 11.9~129[4]
PD1289077.65 ± 1.15--[4]
(+)-PHNO1.72 ± 0.46--[4]
Quinpirole63.8 ± 28.5--[4]
Raclopride2.51 ± 0.9--[4]
Eticlopride0.25 ± 0.02--[4]
6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivative< 20-200-1000[5]
VK4-4166.8411,400~1667[5]

Note: The compounds listed are derivatives or structurally related compounds, not this compound itself.

PARP Inhibition

The isoquinolinone scaffold is a well-established pharmacophore for the inhibition of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes crucial for DNA repair. PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. While direct evidence for PARP inhibition by this compound is lacking, numerous derivatives of 3,4-dihydroisoquinolin-1(2H)-one have demonstrated potent PARP inhibitory activity.

The following table presents the half-maximal inhibitory concentrations (IC50) for several isoquinolinone-based PARP-1 inhibitors. This data provides a valuable reference for the potential of this compound as a starting point for the design of novel PARP inhibitors.

Table 2: PARP-1 Inhibitory Activity of Selected Isoquinolinone Derivatives

CompoundPARP-1 IC50 (µM)Reference
Thieno[2,3-c]isoquinolin-5-one (TIQ-A)0.45 ± 0.1[6]
5-hydroxy TIQ-A derivative0.39 ± 0.19[6]
5-methoxy TIQ-A derivative0.21 ± 0.12[6]
DPQ2.2 ± 0.5[6]
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one0.156 (PARP1), 0.0701 (PARP2)[7][8]

Note: The compounds listed are derivatives of the broader isoquinolinone class and not this compound itself.

Experimental Protocols

Dopamine D3 Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of a test compound for the dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM MgCl2, 1 mM EDTA.

  • Radioligand: [³H]-Spiperone or another suitable D3-selective radioligand.

  • Non-specific binding control: 10 µM haloperidol or another suitable competitor.

  • Test compound (e.g., a derivative of this compound).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest transfected HEK293 cells and resuspend in ice-cold membrane preparation buffer.

    • Homogenize the cells using a Dounce homogenizer or a polytron.

    • Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting membrane pellet in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of radioligand (typically at or below its Kd value).

      • A range of concentrations of the test compound.

      • For non-specific binding wells, add the non-specific binding control instead of the test compound.

      • Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory activity of a compound against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Histone-coated 96-well plate.

  • Activated DNA (e.g., sonicated calf thymus DNA).

  • NAD+ (substrate).

  • Biotinylated NAD+.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 200 µM DTT).

  • Streptavidin-HRP conjugate.

  • HRP substrate (e.g., TMB).

  • Stop solution (e.g., 2 M H2SO4).

  • Test compound (e.g., a derivative of this compound).

  • Plate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Assay Setup:

    • Add assay buffer to the wells of the histone-coated plate.

    • Add a fixed concentration of activated DNA.

    • Add a range of concentrations of the test compound.

    • Add a mixture of NAD+ and biotinylated NAD+.

  • Enzyme Reaction:

    • Initiate the reaction by adding the PARP-1 enzyme to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again three times.

    • Add the HRP substrate and incubate until a color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percent inhibition as a function of the log concentration of the test compound.

    • Determine the IC50 value.

Signaling Pathways and Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases.

Dopamine_D3_Signaling cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine (Agonist) Dopamine->D3R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Dopamine D3 Receptor Signaling Pathway.

PARP-1 Signaling in DNA Single-Strand Break Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) plays a critical role in the repair of DNA single-strand breaks (SSBs). Upon detection of an SSB, PARP-1 binds to the damaged site and becomes catalytically activated. It then utilizes NAD+ as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins, a process known as PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage, facilitating the repair process. PARP inhibitors block the catalytic activity of PARP-1, preventing the synthesis of PAR and trapping PARP-1 on the DNA, which can lead to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficient homologous recombination repair pathways.

PARP1_Signaling cluster_dna_damage DNA Damage Response SSB Single-Strand Break (SSB) PARP1 PARP-1 SSB->PARP1 Recruits & Activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Repair_Complex DNA Repair Complex (XRCC1, LigIII, Polβ) PAR->Repair_Complex Recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Mediates PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits

Caption: PARP-1 Signaling in Single-Strand Break Repair.

Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of a compound like this compound or its derivatives.

Experimental_Workflow Start Compound Synthesis (e.g., of this compound derivatives) Primary_Screening Primary Screening (e.g., PARP-1 Inhibition Assay or D3 Receptor Binding Assay) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cellular Assays, Selectivity Profiling) Hit_Identification->Secondary_Assays Active Inactive Inactive Compounds Hit_Identification->Inactive Inactive Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Secondary_Assays->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: General Experimental Workflow.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its established role as a precursor for potent and selective dopamine D3 receptor ligands highlights its potential for the development of novel therapeutics for neurological and psychiatric disorders. Furthermore, the well-documented PARP inhibitory activity of the broader isoquinolinone class suggests that derivatives of this compound could be promising candidates for anticancer drug discovery. This technical guide provides a foundation of current knowledge, experimental methodologies, and an understanding of the relevant signaling pathways to aid researchers in the further exploration and development of this promising chemical entity. Future studies should focus on the direct in vitro evaluation of this compound to quantify its intrinsic biological activity and to guide the rational design of next-generation therapeutics.

References

The Emergence of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives as Potent PARP Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-amino-3,4-dihydroisoquinolin-1(2H)-one core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth overview of this heterocyclic compound and its derivatives, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair. This document details the synthesis, biological activity, and mechanism of action of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound

This compound is a versatile bicyclic lactam that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its unique structural features, including the presence of an amino group and a lactam ring, make it an attractive starting point for the design of novel therapeutic agents. Derivatives of this core have shown potential in treating neurological disorders and various cancers.[3] A particularly significant application of this scaffold is in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of cancers with deficiencies in the DNA damage response, such as those with BRCA1/2 mutations.

Chemical Properties of the Core Structure:

PropertyValueReference
Molecular Formula C₉H₁₀N₂O[4]
Molecular Weight 162.19 g/mol [4]
IUPAC Name 6-amino-3,4-dihydro-2H-isoquinolin-1-one[4]
CAS Number 22246-00-0[4]

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold often involves multi-step reaction sequences. A common strategy for creating potent PARP inhibitors is the introduction of a carboxamide moiety at the C4 position, leading to the formation of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[5][6][7]

General Synthetic Approach: The Castagnoli-Cushman Reaction

A key transformation in the synthesis of these derivatives is the Castagnoli-Cushman reaction.[8][9] This reaction allows for the construction of the 3,4-dihydroisoquinolin-1-one ring system from homophthalic anhydrides and imines or their equivalents.

Below is a generalized workflow for the synthesis of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

G cluster_synthesis Synthetic Workflow Homophthalic_Anhydride Homophthalic Anhydride Castagnoli_Cushman Castagnoli-Cushman Reaction Homophthalic_Anhydride->Castagnoli_Cushman Imine_Equivalent Imine Equivalent (e.g., 1,3,5-Triazinane) Imine_Equivalent->Castagnoli_Cushman Carboxylic_Acid 1-Oxo-3,4-dihydroisoquinoline- 4-carboxylic Acid Castagnoli_Cushman->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., HATU, EDCI) Carboxylic_Acid->Amide_Coupling Final_Product 1-Oxo-3,4-dihydroisoquinoline- 4-carboxamide Derivative Amide_Coupling->Final_Product Amine Desired Amine Amine->Amide_Coupling

Caption: Synthetic workflow for 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.

Detailed Experimental Protocol: Synthesis of a Representative 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide

The following protocol is adapted from the synthesis of novel quinoxaline-based PARP-1 inhibitors and can be conceptually applied to the isoquinolinone scaffold.[10]

Step 1: Synthesis of the Carboxylic Acid Intermediate

A mixture of a substituted homophthalic anhydride (1 equivalent) and a suitable imine precursor (e.g., a 1,3,5-triazinane, 1.1 equivalents) in a high-boiling solvent such as toluene is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid.

Step 2: Amide Coupling

To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents) are added. The mixture is stirred at room temperature for 15 minutes. The desired amine (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent, washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivative.

Biological Activity and Quantitative Data

Derivatives of this compound have demonstrated potent inhibitory activity against PARP enzymes, particularly PARP-1 and PARP-2. The following tables summarize the in vitro inhibitory activity of selected isoquinolinone derivatives.

Table 1: PARP-1 and PARP-2 Inhibitory Activity of Selected Isoquinolinone Derivatives

Compound IDR GroupPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Selectivity (PARP-1/PARP-2)Reference
Olaparib (Reference)1-51-2~1-2.5[11]
Rucaparib (Reference)~1.4~0.2-0.3~0.07-0.15[11]
Talazoparib (Reference)~0.6~0.2~0.3[11]
Niraparib (Reference)2-42-4~1[11]
Veliparib (Reference)2-52-4~1[11]
5-Benzamidoisoquinolin-1-one 5-Benzamido13,9001,5009.3[12]
5-Benzoyloxyisoquinolin-1(2H)-one 5-Benzoyloxy9,00015060[12]
UPF 1069 (Isoquinolinone derivative)1001,0000.1[12]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Mechanism of Action: PARP Inhibition and the DNA Damage Response

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3][13] When a DNA single-strand break occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[14][15] This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair.[14]

PARP inhibitors, including derivatives of this compound, act as competitive inhibitors of NAD+, the substrate for PARP.[16] By blocking the catalytic activity of PARP, these inhibitors prevent the formation of PAR chains.[15] This has two major consequences:

  • Inhibition of SSB Repair: The recruitment of the DNA repair machinery is hampered, leading to the accumulation of unrepaired SSBs.[17]

  • PARP Trapping: The inhibited PARP enzyme remains bound to the DNA, forming a cytotoxic PARP-DNA complex.[14]

During DNA replication, these unresolved SSBs and trapped PARP-DNA complexes are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with defects in the HR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately cell death. This concept is known as synthetic lethality .[16][17]

Signaling Pathway of PARP-mediated DNA Repair and Inhibition

The following diagram illustrates the central role of PARP in single-strand break repair and the mechanism of action of PARP inhibitors.

G cluster_pathway PARP Signaling in DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 binds to Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, LigIII, Polβ) PAR->Recruitment recruits SSB_Repair SSB Repair Recruitment->SSB_Repair leads to Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB DNA Double-Strand Break (DSB) Replication->DSB unresolved SSB leads to HR_Proficient HR Proficient Cell DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient HR_Repair Homologous Recombination Repair HR_Proficient->HR_Repair activates HR_Repair->Cell_Survival Genomic_Instability Genomic Instability HR_Deficient->Genomic_Instability leads to Apoptosis Apoptosis Genomic_Instability->Apoptosis PARPi PARP Inhibitor (e.g., Isoquinolinone derivative) PARPi->PARP1 inhibits

Caption: PARP-mediated DNA repair and the mechanism of PARP inhibitors.

Experimental Protocols

In Vitro PARP-1 Enzymatic Assay (Colorimetric)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PARP-1.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Olaparib)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds and the positive control in DMSO. Further dilute in assay buffer to the final desired concentrations.

  • Reaction Setup: To the histone-coated wells, add the PARP-1 enzyme.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control.

  • Initiation of Reaction: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate for 30 minutes.

  • Signal Measurement: Wash the plate again and add TMB substrate. After a 15-30 minute incubation in the dark, add the stop solution. Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PARP Activity Assay (ELISA)

This protocol measures the level of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.

Materials:

  • Cancer cell line (e.g., HeLa or a relevant BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • Test compounds

  • Lysis buffer

  • Anti-PAR primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.

  • DNA Damage Induction: Induce DNA damage by adding H₂O₂ for 10 minutes.

  • Cell Lysis: Wash the cells with PBS and then lyse them with the provided lysis buffer.

  • ELISA:

    • Coat a new 96-well plate with the cell lysates.

    • Block the wells to prevent non-specific binding.

    • Add the anti-PAR primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After incubation and washing, add the TMB substrate.

  • Signal Measurement: Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis: Determine the concentration of the test compound that inhibits PAR formation by 50% (IC₅₀).

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent PARP inhibitors. The derivatives, particularly the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, have shown promising in vitro activity and favorable drug-like properties. The mechanism of action, centered on the principle of synthetic lethality, provides a clear rationale for their use in cancers with homologous recombination deficiencies.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for PARP-1 over PARP-2, or vice versa, to potentially reduce off-target effects and better understand the specific roles of each enzyme.[4][12]

  • Overcoming Resistance: Investigating the mechanisms of resistance to PARP inhibitors and designing next-generation compounds that can overcome these challenges.

  • Combination Therapies: Exploring the synergistic effects of these derivatives with other anticancer agents, including chemotherapy, radiotherapy, and immunotherapy.

  • Expanding Therapeutic Applications: Investigating the potential of these compounds in other diseases where PARP activity is implicated, such as inflammatory conditions and neurodegenerative disorders.

This technical guide provides a comprehensive foundation for researchers and drug development professionals working with this compound and its derivatives, highlighting their significant potential in the field of targeted cancer therapy.

References

The Role of 6-Amino-3,4-dihydroisoquinolin-1(2H)-one in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation for a variety of biologically active compounds. The introduction of an amino group at the 6-position significantly enhances the molecule's utility as a versatile intermediate for the synthesis of targeted therapeutics. This technical guide provides an in-depth analysis of the role of 6-amino-3,4-dihydroisoquinolin-1(2H)-one in drug discovery, with a particular focus on its application as a key building block for dopamine D3 receptor ligands and the broader context of the scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document outlines synthetic strategies, presents quantitative biological data for representative derivatives, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

The 3,4-Dihydroisoquinolin-1(2H)-one Scaffold: A Foundation for Drug Discovery

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a bicyclic lactam that has garnered significant attention from medicinal chemists. Its rigid structure and synthetic tractability make it an ideal starting point for the development of small molecule inhibitors and receptor ligands. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including oncology and neurodegenerative diseases.

This compound: A Key Intermediate

The strategic placement of an amino group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one core transforms the molecule into a highly valuable intermediate. This amino group serves as a chemical handle for the introduction of various pharmacophoric elements, enabling the systematic exploration of structure-activity relationships (SAR). Notably, this compound is a documented precursor for the synthesis of benzolactams designed as dopamine D3 receptor ligands[1].

Synthesis of this compound and Derivatives

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold and its 6-amino derivative can be achieved through several established synthetic routes.

Synthesis of the Core Scaffold

A prevalent method for the construction of the 3,4-dihydroisoquinolin-1(2H)-one core is the Castagnoli–Cushman reaction[2][3]. This multicomponent reaction offers an efficient pathway to substituted 1,2,3,4-tetrahydroisoquinolines, which can be further oxidized to the desired dihydroisoquinolinone.

Introduction of the 6-Amino Group

A common strategy for introducing an amino group onto an aromatic ring is through the nitration of the parent compound followed by reduction of the nitro group.

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is based on general organic chemistry principles for nitration and reduction of aromatic compounds.

Step 1: Nitration of 3,4-dihydroisoquinolin-1(2H)-one

  • To a stirred solution of 3,4-dihydroisoquinolin-1(2H)-one in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude 6-nitro-3,4-dihydroisoquinolin-1(2H)-one.

  • Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one

  • Dissolve the 6-nitro-3,4-dihydroisoquinolin-1(2H)-one in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder in the presence of acetic acid, or tin(II) chloride in hydrochloric acid.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, filter to remove any solids, and neutralize the filtrate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

  • Purify the product by column chromatography or recrystallization as needed.

3,4-Dihydroisoquinolin-1(2H)-one 3,4-Dihydroisoquinolin-1(2H)-one 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one 3,4-Dihydroisoquinolin-1(2H)-one->6-Nitro-3,4-dihydroisoquinolin-1(2H)-one Nitration (HNO₃, H₂SO₄) This compound This compound 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one->this compound Reduction (e.g., Fe/AcOH)

Synthesis of this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting material for the synthesis of compounds targeting various biological systems.

Dopamine D3 Receptor Ligands

The dopamine D3 receptor is a G-protein coupled receptor primarily expressed in the limbic regions of the brain and is implicated in motivation, cognition, and emotion. It is a significant target for the treatment of neuropsychiatric disorders, including substance abuse and schizophrenia. This compound serves as a key intermediate in the synthesis of benzolactam derivatives that act as dopamine D3 receptor ligands[1]. The amino group provides a convenient point for the attachment of linker and pharmacophore moieties that interact with the receptor binding pocket.

cluster_synthesis Synthesis cluster_binding Biological Target cluster_effect Therapeutic Effect This compound This compound Benzolactam Derivative Benzolactam Derivative This compound->Benzolactam Derivative Acylation/Alkylation Dopamine D3 Receptor Dopamine D3 Receptor Benzolactam Derivative->Dopamine D3 Receptor Binding Modulation of Neuronal Signaling Modulation of Neuronal Signaling Dopamine D3 Receptor->Modulation of Neuronal Signaling Signal Transduction Treatment of Neurological Disorders Treatment of Neurological Disorders Modulation of Neuronal Signaling->Treatment of Neurological Disorders

Workflow from intermediate to therapeutic effect.

Experimental Protocol: Dopamine D3 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D3 receptor.

Materials:

  • Membrane preparations from cells stably expressing human recombinant dopamine D3 receptors.

  • Radioligand (e.g., [³H]Spiperone).

  • Unlabeled ligand for non-specific binding (e.g., Haloperidol).

  • Test compounds (dissolved in DMSO).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates.

  • Glass fiber filters (pre-soaked in polyethyleneimine).

  • Filtration apparatus.

  • Scintillation counter and cocktail.

Procedure:

  • In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of an unlabeled ligand.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. The Ki can then be calculated using the Cheng-Prusoff equation.

PARP Inhibitors

cluster_inhibition Inhibition DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation Poly(ADP-ribosyl)ation Poly(ADP-ribosyl)ation PARP Activation->Poly(ADP-ribosyl)ation uses NAD+ Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins Poly(ADP-ribosyl)ation->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor (Dihydroisoquinolinone-based) PARP Inhibitor (Dihydroisoquinolinone-based) PARP Inhibitor (Dihydroisoquinolinone-based)->PARP Activation Binds to active site Inhibition of DNA Repair Inhibition of DNA Repair PARP Inhibitor (Dihydroisoquinolinone-based)->Inhibition of DNA Repair Synthetic Lethality in HR-deficient cells Synthetic Lethality in HR-deficient cells Inhibition of DNA Repair->Synthetic Lethality in HR-deficient cells

References

The Versatile Building Block: A Deep Dive into 6-Amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led medicinal chemists to explore a vast array of molecular scaffolds. Among these, the 3,4-dihydroisoquinolin-1(2H)-one core has emerged as a privileged structure, forming the backbone of numerous biologically active compounds. This in-depth technical guide focuses on a key derivative of this scaffold: 6-amino-3,4-dihydroisoquinolin-1(2H)-one . This document will serve as a comprehensive resource, detailing its synthesis, reactivity as a versatile building block, and its application in the development of targeted therapeutics, particularly as dopamine D3 receptor ligands and PARP inhibitors.

Physicochemical Properties

Before delving into the synthetic and application-oriented aspects, a summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
CAS Number 22246-00-0
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified

Synthesis of the Core Scaffold

The synthesis of this compound is a critical first step for its utilization as a building block. A common and effective strategy involves a two-step process: the synthesis of the corresponding 6-nitro derivative followed by its reduction to the desired 6-amino compound.

Synthesis of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one

To prepare the 6-nitro derivative, one would theoretically start with 4-nitrohomophthalic anhydride and a suitable imine precursor. The general experimental procedure is as follows:

Experimental Protocol: Castagnoli–Cushman Reaction (General) [1]

  • A solution of the appropriate homophthalic anhydride (1.0 eq.) in dry toluene is prepared in a round-bottom flask equipped with a condenser.

  • The corresponding imine (1.0 eq.) is added to the solution.

  • The reaction mixture is stirred and refluxed for a specified time (typically several hours), with the progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.

  • The solid product is collected by vacuum filtration and washed with a suitable solvent (e.g., cold toluene or ethanol).

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., acetonitrile).

The following diagram illustrates the general workflow for the synthesis of the 6-amino core scaffold.

G cluster_synthesis Synthesis of this compound Start Starting Materials (e.g., 4-Nitrophenylacetic acid derivative) Step1 Formation of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one Start->Step1 e.g., Cyclization Step2 Reduction of Nitro Group Step1->Step2 e.g., Fe/AcOH Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Reduction of 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. A variety of reagents can be employed for this purpose, with iron powder in acetic acid being a common and effective choice.[3]

Experimental Protocol: Nitro Group Reduction [3]

  • The 6-nitro-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent, such as acetic acid.

  • Iron powder is added to the solution in excess.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered to remove the iron salts.

  • The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Reactions of this compound as a Building Block

The primary amino group on the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one scaffold provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecules.

Acylation to Form Amides

The amino group can readily undergo acylation with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. Amide bond formation is a cornerstone of medicinal chemistry, and various coupling reagents can be employed to facilitate this reaction with carboxylic acids.[4][5][6]

Experimental Protocol: Amide Coupling (General) [4]

  • To a solution of the carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or DCM) are added a coupling reagent (e.g., EDC, HATU) and an activating agent (e.g., HOBt).

  • A base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is added to the mixture.

  • This compound (1.0 eq.) is then added, and the reaction is stirred at room temperature until completion.

  • The reaction mixture is typically diluted with water and extracted with an organic solvent.

  • The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • The organic phase is then dried, filtered, and concentrated. The crude product is purified by chromatography.

Sulfonylation to Form Sulfonamides

Reacting the amino group with sulfonyl chlorides in the presence of a base yields sulfonamides, another important functional group in medicinal chemistry.[7][8][9][10]

Experimental Protocol: Sulfonamide Synthesis (General)

  • This compound (1.0 eq.) is dissolved in a suitable solvent such as pyridine or dichloromethane.

  • The desired sulfonyl chloride (1.0-1.2 eq.) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched by the addition of water.

  • The product is extracted with an organic solvent, and the organic layer is washed with dilute acid and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by chromatography or recrystallization.

The following diagram illustrates the key reactions of the 6-amino group.

G Core This compound Amide Amide Derivative Core->Amide Acylation (R-COCl or R-COOH, coupling agent) Sulfonamide Sulfonamide Derivative Core->Sulfonamide Sulfonylation (R-SO2Cl, base)

Caption: Key derivatization reactions of the 6-amino group.

Applications in Drug Discovery

The this compound scaffold has been identified as a valuable starting material for the synthesis of compounds targeting specific biological pathways implicated in various diseases.

Dopamine D3 Receptor Ligands

The 3,4-dihydroisoquinolin-1(2H)-one moiety is a known pharmacophore for dopamine D3 receptor ligands.[11] Derivatives of this scaffold have been synthesized and evaluated for their binding affinity to dopamine receptors. While specific data for derivatives of this compound are not detailed in the provided search results, related tetrahydroisoquinoline analogs have shown promise. For instance, a series of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol derivatives displayed strong affinity for the D3 receptor with good selectivity.[12][13][14][15] This suggests that the this compound core is a promising starting point for the development of novel D3 receptor ligands, which are of interest for the treatment of neurological and psychiatric disorders.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are an important class of anticancer agents. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for the development of novel PARP inhibitors.[16] Although a direct synthetic link from this compound to a potent PARP inhibitor is not explicitly detailed in the provided search results, the general scaffold is of significant interest in this area. For example, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were designed and synthesized as PARP inhibitors, with some compounds showing favorable ADME characteristics compared to the approved drug Olaparib.[16] The amino group at the 6-position offers a strategic point for modification to optimize binding to the PARP active site and to fine-tune the physicochemical properties of the inhibitor.

The following diagram depicts the logical relationship of this building block to its potential therapeutic applications.

G BuildingBlock This compound Derivatization Chemical Derivatization (e.g., Acylation, Sulfonylation) BuildingBlock->Derivatization D3Ligands Dopamine D3 Receptor Ligands Derivatization->D3Ligands PARPInhibitors PARP Inhibitors Derivatization->PARPInhibitors TherapeuticApplications Potential Therapeutic Applications (Neurological Disorders, Cancer) D3Ligands->TherapeuticApplications PARPInhibitors->TherapeuticApplications

Caption: Application workflow from building block to potential therapies.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in drug discovery. Its straightforward, albeit multi-step, synthesis provides access to a scaffold that can be readily functionalized through its primary amino group. The demonstrated utility of the broader 3,4-dihydroisoquinolin-1(2H)-one class in developing potent and selective dopamine D3 receptor ligands and PARP inhibitors highlights the promise of this specific amino-substituted derivative. Further exploration of the chemical space around this core structure is warranted and is expected to yield novel therapeutic candidates for a range of diseases. This guide provides a foundational resource for researchers embarking on such endeavors.

References

Unlocking Therapeutic Potential: A Technical Guide to 6-Amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide provides an in-depth analysis of the key molecular targets for derivatives of this core, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.

Core Therapeutic Targets and Quantitative Data

Derivatives of the this compound core have shown promising activity against several key therapeutic targets, primarily in the fields of oncology and neurology. The most prominent of these are the Poly(ADP-ribose) polymerase (PARP) family of enzymes, Tankyrase (TNKS) 1 and 2, and the Dopamine D3 receptor.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The 3,4-dihydroisoquinolin-1-one scaffold is a recognized pharmacophore for the design of PARP inhibitors, which are critical in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Compound/DerivativeTargetIC50 (nM)SelectivityReference
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP1156PARP2/PARP1 ≈ 0.45[1]
PARP270.1[1]
5-Benzoyloxyisoquinolin-1(2H)-onePARP1/PARP2-60-fold for PARP2[2]
Tankyrase (TNKS) 1 & 2 Inhibition

Tankyrases are members of the PARP family involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

Compound/DerivativeTargetIC50 (µM)Reference
Compound 11c (an isoquinolin-1(2H)-one derivative)TNKS10.009[3]
TNKS20.003[3]
Dopamine D3 Receptor Ligands

The this compound core serves as a valuable intermediate in the synthesis of benzolactams that act as ligands for the Dopamine D3 receptor, a target for neurological and psychiatric disorders.[4] Research on structurally related tetrahydroisoquinoline derivatives provides strong evidence for the potential of this scaffold.

Compound/DerivativeTargetKi (nM)SelectivityReference
4-Fluorophenyl analogue of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-olDopamine D3 Receptor4.4High selectivity over D1 and D2 receptors[5]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways associated with the therapeutic targets of this compound derivatives is crucial for rational drug design and development.

PARP Inhibition and DNA Damage Repair

PARP enzymes, particularly PARP1, play a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with homologous recombination deficiencies (e.g., BRCA mutations), inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to toxic double-strand breaks (DSBs) during replication. This concept, known as synthetic lethality, results in selective cancer cell death.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Replication DNA Replication DNA_Damage->Replication PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR BER_Complex Base Excision Repair (BER) Complex Recruitment PAR->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1 Inhibition DSB Double-Strand Break (DSB) Replication->DSB Unrepaired SSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis

Caption: PARP Inhibition Pathway in HR-Deficient Cancer Cells.

Tankyrase Inhibition and Wnt/β-catenin Signaling

Tankyrases regulate the Wnt/β-catenin pathway by PARylating Axin, a key component of the β-catenin destruction complex. PARsylation of Axin leads to its ubiquitination and degradation, thereby activating Wnt signaling. Inhibition of Tankyrase stabilizes Axin, promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes, which are often oncogenic.

Wnt_Pathway_Inhibition cluster_destruction_complex β-catenin Destruction Complex Axin Axin b_catenin β-catenin Axin->b_catenin APC APC APC->b_catenin GSK3b GSK3β GSK3b->b_catenin Phosphorylation TNKS Tankyrase (TNKS1/2) TNKS->Axin PARsylation TNKS_Inhibitor Isoquinolin-1(2H)-one Derivative TNKS_Inhibitor->TNKS Inhibition Degradation β-catenin Degradation b_catenin->Degradation Nucleus Nucleus b_catenin->Nucleus Translocation TCF_LEF TCF/LEF b_catenin->TCF_LEF Activation Gene_Transcription Oncogene Transcription TCF_LEF->Gene_Transcription

Caption: Inhibition of Wnt/β-catenin Pathway by Tankyrase Inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of novel therapeutic agents.

In Vitro PARP1 Enzymatic Assay (Fluorescence-Based)

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against the PARP1 enzyme.[6]

Materials:

  • Recombinant Human PARP1 Enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-Europium

  • Fluorescently labeled anti-PAR antibody

  • Assay Buffer

  • 384-well plates

  • Test compounds and known inhibitor (e.g., Olaparib)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the PARP1 enzyme and histones.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include DMSO-only wells as a negative control and a known inhibitor as a positive control.

  • Reaction Initiation: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and add the detection reagents (Streptavidin-Europium and the fluorescently labeled antibody).

  • Signal Measurement: After a further 60-minute incubation, read the plate on a fluorescence plate reader.

Cell-Based PARP Activity Assay (Colorimetric ELISA)

This protocol measures the level of poly(ADP-ribose) (PAR) in cells treated with a DNA damaging agent and the test compound.[6]

Materials:

  • HeLa cell line

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2)

  • Test compounds

  • Lysis buffer

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 1 hour.

  • DNA Damage Induction: Induce DNA damage by adding H2O2 for 10 minutes.

  • Cell Lysis: Wash the cells with PBS and then lyse them.

  • ELISA:

    • Coat a new 96-well plate with the cell lysates.

    • Block the wells to prevent non-specific binding.

    • Add the anti-PAR primary antibody and incubate.

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • After incubation and washing, add the TMB substrate.

  • Data Analysis: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of PAR inhibition relative to the control.

Dopamine D3 Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the dopamine D3 receptor.

Materials:

  • HEK293 cells transfected with human D3 receptors

  • Radioligand (e.g., [125I]IABN)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the transfected HEK293 cells.

  • Assay Setup: In test tubes, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound or the non-specific binding control in the assay buffer.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

Experimental and Drug Discovery Workflow

The development of novel therapeutics based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation Target_ID Target Identification (e.g., PARP, TNKS, D3R) Scaffold_Selection Scaffold Selection: This compound Target_ID->Scaffold_Selection Library_Synthesis Derivative Library Synthesis Scaffold_Selection->Library_Synthesis Primary_Screening Primary Screening (Biochemical Assays) Library_Synthesis->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt In_Vitro In Vitro Efficacy (Cell-based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Preclinical_Candidate Preclinical Candidate Selection In_Vivo->Preclinical_Candidate

Caption: A typical drug discovery workflow for novel therapeutics.

This technical guide provides a comprehensive overview of the therapeutic potential of this compound derivatives. The presented data and protocols offer a solid foundation for researchers to build upon in their quest for novel and effective treatments for cancer and neurological disorders.

References

An In-depth Technical Guide to 6-amino-3,4-dihydroisoquinolin-1(2H)-one: Synthesis, Potential Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry. As an intermediate in the synthesis of various bioactive molecules, its derivatives have shown promise in targeting a range of diseases, including cancer and neurological disorders. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential biological activities based on its derivatives, and future research prospects. While quantitative biological data for the core compound itself is limited in the public domain, the extensive research on its analogues provides a strong foundation for its potential as a valuable pharmacophore.

Chemical Properties

PropertyValue
CAS Number 22246-00-0[1][2][3]
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
IUPAC Name 6-amino-3,4-dihydro-2H-isoquinolin-1-one[2]
Synonyms 6-amino-1,2,3,4-tetrahydroisoquinolin-1-one[2]

Synthesis of this compound

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core can be achieved through several established synthetic routes, including the Bischler-Napieralski and Pictet-Spengler reactions.[4][5][6][7][8][9][10][11] A modern and versatile approach for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones is the Castagnoli-Cushman reaction.[12]

Proposed Synthetic Route: Bischler-Napieralski Reaction

A plausible route to this compound involves a multi-step synthesis starting from a commercially available nitrophenethylamine derivative, followed by a Bischler-Napieralski cyclization and subsequent reduction of the nitro group.

Bischler-Napieralski_Synthesis start 4-Nitrophenethylamine step1 Acylation (e.g., Acetyl chloride) start->step1 intermediate1 N-(4-Nitrophenethyl)acetamide step1->intermediate1 step2 Bischler-Napieralski Cyclization (e.g., POCl3, heat) intermediate1->step2 intermediate2 6-Nitro-3,4-dihydroisoquinoline step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one step3->intermediate3 step4 Reduction (e.g., H2, Pd/C or SnCl2) intermediate3->step4 final_product This compound step4->final_product

Caption: Proposed Bischler-Napieralski synthesis of this compound.

Experimental Protocols

General Procedure for the Synthesis of 3,4-dihydroisoquinolin-1(2H)-one Derivatives:

This protocol is adapted from the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives as described in the literature.[12]

  • Imine Formation: To a solution of an appropriate aromatic aldehyde (1.1 eq) and a primary amine (1.0 eq) in a suitable solvent such as toluene or dichloromethane, a dehydrating agent like anhydrous magnesium sulfate or sodium sulfate is added. The reaction mixture is stirred at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The solid is then filtered off, and the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

  • Castagnoli-Cushman Reaction: The crude imine (1.0 eq) and homophthalic anhydride (1.0 eq) are dissolved in a high-boiling point solvent like toluene or xylene. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

Biological Activity of Derivatives

Although direct biological data for this compound is scarce in the literature, its derivatives have demonstrated significant inhibitory activity against several important biological targets, most notably Poly (ADP-ribose) polymerase (PARP).[13][14]

PARP Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a known pharmacophore for PARP inhibitors.[13] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, particularly in tumors with BRCA1/2 mutations.

Quantitative Data for 3,4-dihydroisoquinolin-1(2H)-one Derivatives as PARP Inhibitors:

Compound IDR1R2PARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Reference
Derivative 1 H4-Fluorobenzyl15.33.2[14]
Derivative 2 Methyl4-Fluorobenzyl8.91.8[14]
Derivative 3 Ethyl4-Fluorobenzyl12.12.5[14]
Derivative 4 H3-Fluorobenzyl25.65.1[14]

Note: The above data is for derivatives and not the core this compound. The exact structures and substitution patterns can be found in the cited literature.

PARP Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action of PARP inhibitors based on the isoquinolinone scaffold.

PARP_Inhibition_Pathway cluster_normal_repair Normal DNA Repair cluster_inhibition Effect of PARP Inhibitor cluster_cell_fate Cellular Outcome DNA_damage DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_damage->PARP recruits PARylation Poly(ADP-ribosyl)ation (PARylation) PARP->PARylation catalyzes Trapped_PARP PARP Trapping PARP->Trapped_PARP leads to BER Base Excision Repair (BER) PARylation->BER recruits proteins for SSB_repair SSB Repair BER->SSB_repair Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP inhibits DSB DNA Double-Strand Break (DSB) at Replication Fork Trapped_PARP->DSB BRCA_proficient BRCA Proficient Cells DSB->BRCA_proficient BRCA_deficient BRCA Deficient Cells DSB->BRCA_deficient HRR Homologous Recombination Repair (HRR) BRCA_proficient->HRR Cell_survival Cell Survival HRR->Cell_survival HRR_deficient Defective HRR BRCA_deficient->HRR_deficient Apoptosis Apoptosis / Cell Death HRR_deficient->Apoptosis

Caption: General mechanism of PARP inhibition by isoquinolinone-based compounds.

Experimental Protocol: PARP Inhibition Assay

The following is a generalized protocol for an in vitro PARP1 inhibition assay, based on commercially available kits and literature procedures.

  • Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD⁺ (biotinylated), streptavidin-coated plates, anti-PAR antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and test compounds.

  • Assay Procedure:

    • A solution of the test compound at various concentrations is prepared in an appropriate solvent (e.g., DMSO).

    • In the wells of a streptavidin-coated microplate, activated DNA is immobilized.

    • Recombinant PARP1 enzyme is added to the wells, followed by the test compound solutions.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD⁺. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • After incubation, the wells are washed to remove unbound reagents.

    • An anti-PAR antibody-HRP conjugate is added to the wells and incubated to allow binding to the newly synthesized poly(ADP-ribose) chains.

    • The wells are washed again to remove unbound antibody.

    • A colorimetric or fluorometric HRP substrate is added, and the signal is measured using a plate reader.

  • Data Analysis: The signal intensity is proportional to the PARP1 activity. The percentage of inhibition for each concentration of the test compound is calculated relative to a control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Other Potential Biological Activities of Derivatives

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been investigated as inhibitors of other important kinases and enzymes.

Quantitative Data for Derivatives as Inhibitors of Other Targets:

TargetCompound TypeKey FindingReference
Tankyrase (TNKS) 1/2 Substituted isoquinolin-1(2H)-onesPotent inhibition with IC₅₀ values in the low nanomolar range.[14]
KDR (VEGFR-2) Substituted 3,4-dihydroisoquinolin-1(2H)-onesIdentified as potent and selective inhibitors.[14]
PRMT5 Substituted 3,4-dihydroisoquinolin-1(2H)-onesInvestigated as inhibitors for non-Hodgkin's lymphoma.[14]

Experimental Workflows

The general workflow for the discovery and evaluation of new 3,4-dihydroisoquinolin-1(2H)-one-based inhibitors is depicted below.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of This compound core derivatization Derivatization to create a library of analogues synthesis->derivatization in_vitro_screening In vitro enzymatic assays (e.g., PARP, KDR) derivatization->in_vitro_screening cell_based_assays Cell-based assays (e.g., cytotoxicity, apoptosis) in_vitro_screening->cell_based_assays sar_studies Structure-Activity Relationship (SAR) studies cell_based_assays->sar_studies admet_profiling ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling sar_studies->admet_profiling in_vivo_studies In vivo animal models admet_profiling->in_vivo_studies pharmacokinetics Pharmacokinetic studies in_vivo_studies->pharmacokinetics final_candidate final_candidate pharmacokinetics->final_candidate Lead Candidate

Caption: A typical workflow for the development of 3,4-dihydroisoquinolin-1(2H)-one-based inhibitors.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The extensive research into its derivatives, particularly as potent PARP inhibitors, highlights the potential of this core structure. However, a significant knowledge gap exists regarding the specific biological activity of the unsubstituted 6-amino compound.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of this compound and its direct evaluation in a panel of biological assays, including enzymatic and cell-based screens, are crucial next steps.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the 6-amino position and other positions on the isoquinolinone ring will be essential to delineate the SAR and optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise mechanism of action and identifying the direct molecular targets of the most promising compounds will be critical for their further development.

  • Pharmacokinetic Profiling: In vivo pharmacokinetic and pharmacodynamic studies will be necessary to assess the drug-like properties of lead compounds.

By addressing these key areas, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to the development of new and effective treatments for a range of diseases.

References

The Emergence of a Privileged Scaffold: A Technical History of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic amine, has emerged as a significant building block in medicinal chemistry. Its rigid, bicyclic structure provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide delves into the discovery and history of this compound, presenting key synthetic methodologies, and highlighting its role in the development of novel therapeutics. While the precise moment of its initial discovery remains somewhat obscure in the readily available scientific literature, its importance is evident from its application as a key intermediate in the synthesis of compounds targeting significant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 22246-00-0[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Pale yellow to light brown solid[Chem-Impex]
Purity ≥ 97% (HPLC)[Chem-Impex]
Storage Conditions 0-8 °C[Chem-Impex]

Historical Context and Discovery

While a singular "discovery paper" for this compound is not readily apparent in a historical search of chemical literature, its emergence is intrinsically linked to the broader exploration of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. This core structure is found in numerous natural products and has been a subject of synthetic interest for its diverse biological activities.[2][3] The development of synthetic routes to this scaffold, such as the Bischler-Napieralski and Pictet-Spengler reactions, paved the way for the creation of a wide array of substituted analogs.

The introduction of an amino group at the 6-position significantly enhances the molecule's utility as a synthetic intermediate. This functional group provides a reactive handle for further chemical modifications, allowing for its incorporation into more complex molecular architectures. A common and logical synthetic pathway to this compound involves the nitration of the parent 3,4-dihydroisoquinolin-1(2H)-one followed by the reduction of the resulting 6-nitro derivative.

Key Synthetic Methodologies

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one core has been approached through various strategies. Modern methods include intramolecular cyclization of carbamates, ureas, and other related structures, as well as metal-catalyzed C-H activation and domino reactions.[4] A particularly notable method for the synthesis of derivatives of this scaffold is the Castagnoli–Cushman reaction.[3]

Illustrative Synthetic Pathway: From 6-Nitro Precursor

A prevalent method for the preparation of this compound is the reduction of its corresponding 6-nitro precursor, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one. This transformation is a standard procedure in organic synthesis.

Caption: General reaction scheme for the synthesis of the title compound.

Experimental Protocol: Reduction of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one

While a specific historical protocol for the title compound is not available, a general procedure for the reduction of a nitro group on an aromatic ring can be adapted. The following is a representative experimental protocol based on common laboratory practices for similar transformations.

Materials:

  • 6-nitro-3,4-dihydroisoquinolin-1(2H)-one

  • Ethanol (EtOH)

  • Water (H₂O)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a stirred suspension of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one in a mixture of ethanol and water, add ammonium chloride.

  • To this mixture, add iron powder portion-wise. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • Heat the resulting mixture at reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and basify with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a comprehensive set of spectral data for the parent compound is not consistently reported in a single source, the expected characteristic signals are outlined below based on the known spectra of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the benzene ring. The substitution pattern will influence the multiplicity and coupling constants.

  • Methylene Protons (-CH₂-CH₂-): Two triplets in the aliphatic region (typically δ 2.5-3.5 ppm) corresponding to the two methylene groups of the dihydroisoquinoline core.

  • Amine Proton (-NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Amide Proton (-NH-): A broad singlet, typically at a higher chemical shift than the amine protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon (C=O): A signal in the downfield region (typically δ 160-170 ppm).

  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-150 ppm).

  • Methylene Carbons (-CH₂-CH₂-): Two signals in the aliphatic region (typically δ 20-40 ppm).

IR (Infrared) Spectroscopy:

  • N-H Stretching: Characteristic bands for the primary amine (two bands) and the secondary amide (one band) in the region of 3200-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band for the amide carbonyl group, typically around 1650-1680 cm⁻¹.

  • C-N Stretching: Bands in the fingerprint region.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the aromatic ring.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (162.19 g/mol ).

Applications in Drug Discovery

The true significance of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical compounds. Its utility has been demonstrated in the development of ligands for important biological targets.

Dopamine D3 Receptor Ligands

The 6-amino group serves as a crucial attachment point for building more complex molecules that can interact with specific biological targets. One notable application is in the synthesis of benzolactams as selective ligands for the dopamine D3 receptor.[5] The dopamine D3 receptor is a key target in the central nervous system, and modulating its activity is a promising strategy for the treatment of various neurological and psychiatric disorders, including substance abuse and schizophrenia.

Caption: Role as an intermediate for dopamine D3 receptor ligands.

VEGFR-2 Inhibitors

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has also been identified as a promising core for the development of potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. By inhibiting VEGFR-2, the blood supply to tumors can be disrupted, thereby impeding their growth. The 6-amino functionality provides a convenient point for introducing various substituents to optimize the binding affinity and selectivity of these inhibitors.

Conclusion

This compound stands as a testament to the importance of functionalized heterocyclic scaffolds in modern drug discovery. While its own history is interwoven with the broader development of isoquinoline chemistry, its utility as a key building block is well-documented in contemporary research. The presence of the reactive amino group on the rigid dihydroisoquinolinone core provides medicinal chemists with a powerful tool to construct novel molecules with tailored biological activities. As research into complex diseases continues, the demand for such versatile intermediates is likely to grow, ensuring that this compound will remain a relevant and valuable compound in the pursuit of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Use of 6-amino-3,4-dihydroisoquinolin-1(2H)-one as a PARP Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a significant role in the repair of single-strand DNA breaks (SSBs).[1] Inhibition of PARP, particularly PARP-1 and PARP-2, has emerged as a successful therapeutic strategy in oncology. This is especially effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[2] The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key pharmacophore found in a number of potent PARP inhibitors. The 6-amino substituted version of this scaffold, 6-amino-3,4-dihydroisoquinolin-1(2H)-one, serves as a valuable intermediate, providing a reactive handle for the synthesis of a diverse library of potential PARP inhibitors through derivatization of the amino group.

These application notes provide an overview of the synthetic utility of this compound in the development of PARP inhibitors, along with detailed experimental protocols for its derivatization and the subsequent evaluation of the synthesized compounds.

Synthetic Utility and Strategy

The primary amino group at the 6-position of the 3,4-dihydroisoquinolin-1(2H)-one core is a versatile functional group for introducing various substituents to explore the structure-activity relationship (SAR) of novel PARP inhibitors. The two principal synthetic strategies for modifying this intermediate are:

  • Amide Bond Formation: Acylation of the 6-amino group with a variety of carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) is a straightforward method to introduce a wide range of functional groups. This is a common strategy in the design of PARP inhibitors, as the amide bond can mimic the nicotinamide moiety of the natural PARP substrate, NAD+.

  • Carbon-Nitrogen (C-N) Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, can be employed to form bonds between the 6-amino group and various aryl or heteroaryl partners. This allows for the exploration of diverse chemical space and the introduction of moieties that can interact with specific residues in the PARP active site.

Data Presentation: In Vitro Potency of Dihydroisoquinolinone-Based PARP Inhibitors

Compound IDModification on Dihydroisoquinolinone CorePARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Olaparib Phthalazinone derivative (for comparison)51[3]
Niraparib Indazole derivative (for comparison)3.82.1[4]
Rucaparib Phthalazinone derivative (for comparison)1.46.6[4]
Talazoparib Phthalazinone derivative (for comparison)0.570.28[4]
Compound A 7-fluoro-4-([1,4'-bipiperidine]-1'-carbonyl)15670.1[5]
Compound B 4-([1,4'-bipiperidine]-1'-carbonyl)>1000>1000[5]

Experimental Protocols

Protocol 1: Synthesis of a 6-(Benzoylamino)-3,4-dihydroisoquinolin-1(2H)-one Derivative (A Representative Amide Coupling Reaction)

This protocol describes a general procedure for the acylation of this compound with a substituted benzoic acid.

Materials:

  • This compound

  • 4-(Trifluoromethyl)benzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • 4-Dimethylaminopyridine (DMAP) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of 4-(trifluoromethyl)benzoic acid (1.2 equivalents) in anhydrous DMF, add DCC (1.2 equivalents) and DMAP (0.1 equivalents) or HATU (1.2 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and filter to remove the dicyclohexylurea byproduct (if DCC is used).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-(4-(trifluoromethyl)benzamido)-3,4-dihydroisoquinolin-1(2H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 6-(Aryl)-3,4-dihydroisoquinolin-1(2H)-one Derivative (A Representative Suzuki-Miyaura Coupling Reaction)

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 6-halo-3,4-dihydroisoquinolin-1(2H)-one (which can be synthesized from the 6-amino intermediate via a Sandmeyer reaction) with a boronic acid.

Materials:

  • 6-Bromo-3,4-dihydroisoquinolin-1(2H)-one

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Potassium carbonate or cesium carbonate

  • 1,4-Dioxane and water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a reaction vessel, combine 6-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 equivalent), (4-fluorophenyl)boronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 6-(4-fluorophenyl)-3,4-dihydroisoquinolin-1(2H)-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro PARP-1 Inhibition Assay (Colorimetric)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plate

  • Biotinylated NAD+

  • Activated DNA

  • Synthesized inhibitor compounds

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in assay buffer.

  • To each well of the histone-coated plate, add the assay buffer, activated DNA, and the inhibitor solution (or vehicle control).

  • Add the PARP-1 enzyme to each well to initiate the reaction.

  • Add biotinylated NAD+ to each well and incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Add the stop solution to each well to quench the reaction, resulting in a yellow color.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Synthetic_Strategy This compound This compound Amide Coupling Amide Coupling This compound->Amide Coupling Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling PARP Inhibitor Library PARP Inhibitor Library Amide Coupling->PARP Inhibitor Library Suzuki Coupling->PARP Inhibitor Library Acyl Halides / Carboxylic Acids Acyl Halides / Carboxylic Acids Acyl Halides / Carboxylic Acids->Amide Coupling Aryl/Heteroaryl Boronic Acids Aryl/Heteroaryl Boronic Acids Aryl/Heteroaryl Boronic Acids->Suzuki Coupling

Caption: Synthetic strategies for derivatizing the intermediate.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start: this compound Start: this compound Reaction (Amide or Suzuki Coupling) Reaction (Amide or Suzuki Coupling) Start: this compound->Reaction (Amide or Suzuki Coupling) Purification (Chromatography) Purification (Chromatography) Reaction (Amide or Suzuki Coupling)->Purification (Chromatography) Characterization (NMR, MS) Characterization (NMR, MS) Purification (Chromatography)->Characterization (NMR, MS) In Vitro PARP Inhibition Assay In Vitro PARP Inhibition Assay Characterization (NMR, MS)->In Vitro PARP Inhibition Assay Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) In Vitro PARP Inhibition Assay->Data Analysis (IC50 Determination) SAR Analysis SAR Analysis Data Analysis (IC50 Determination)->SAR Analysis

Caption: Workflow from synthesis to biological evaluation.

PARP_Signaling_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP1/2 Recruitment PARP1/2 Recruitment DNA Single-Strand Break->PARP1/2 Recruitment Stalled Replication Fork Stalled Replication Fork DNA Single-Strand Break->Stalled Replication Fork During Replication PARylation (pADPr) PARylation (pADPr) PARP1/2 Recruitment->PARylation (pADPr) Recruitment of DNA Repair Proteins Recruitment of DNA Repair Proteins PARylation (pADPr)->Recruitment of DNA Repair Proteins DNA Repair DNA Repair Recruitment of DNA Repair Proteins->DNA Repair Cell Survival Cell Survival DNA Repair->Cell Survival PARP Inhibitor PARP Inhibitor PARP Inhibitor->Inhibition Inhibition->PARylation (pADPr) Blocks Double-Strand Break Double-Strand Break Stalled Replication Fork->Double-Strand Break Cell Death (Synthetic Lethality in BRCA deficient cells) Cell Death (Synthetic Lethality in BRCA deficient cells) Double-Strand Break->Cell Death (Synthetic Lethality in BRCA deficient cells)

Caption: PARP signaling pathway and mechanism of inhibition.

References

Application Notes and Protocols for the Synthesis of Dopamine D3 Receptor Ligands from 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D3 receptor (D3R) is a G protein-coupled receptor (GPCR) predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward.[1] This localization makes the D3R an attractive therapeutic target for a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, substance abuse, and depression.[2][3] Ligands that selectively modulate the D3R are of significant interest in drug discovery and development.[4]

This document provides detailed protocols for the synthesis of novel dopamine D3 receptor ligands starting from the versatile building block, 6-amino-3,4-dihydroisoquinolin-1(2H)-one. Two common synthetic strategies, amide coupling and reductive amination, are presented to enable the creation of a diverse library of potential D3R ligands. Furthermore, protocols for the evaluation of these compounds, including radioligand binding assays and a functional β-arrestin recruitment assay, are described.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors.[1] Upon binding of an agonist, the D3R couples to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade ultimately modulates neuronal excitability. The D3R can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization, and can also initiate G protein-independent signaling.

D3R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor (D3R) Dopamine->D3R Binds G_protein Gαi/o βγ D3R->G_protein Activates beta_arrestin β-Arrestin D3R->beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway.

Synthetic Protocols

The synthesis of dopamine D3 receptor ligands from this compound can be readily achieved through standard organic chemistry transformations. The following protocols describe two common methods: amide coupling to introduce an aryl amide "tail" and reductive amination to incorporate a flexible linker.

Protocol 1: Amide Coupling

This protocol describes the coupling of this compound with a carboxylic acid to form an amide linkage. This is a widely used strategy for synthesizing D3R ligands where the aryl amide moiety often interacts with a secondary binding pocket of the receptor, contributing to high affinity and selectivity.

Amide_Coupling_Workflow start Start reagents This compound Carboxylic Acid (R-COOH) HATU, DIPEA, DMF start->reagents reaction Stir at room temperature (2-16 h) reagents->reaction workup Aqueous Workup (Water, EtOAc) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Final Product (Amide) purification->product

Figure 2: Workflow for Amide Coupling Synthesis.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., 4-phenylbenzoic acid)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: Reductive Amination

This protocol details the synthesis of D3R ligands via reductive amination, which involves the reaction of the primary amine of this compound with an aldehyde to form an imine, followed by in-situ reduction to the corresponding secondary amine. This method is useful for introducing flexible linkers, often terminating in an arylpiperazine moiety, a common pharmacophore in D3R ligands.[5][6]

Materials:

  • This compound

  • Aldehyde of choice (e.g., 4-(1-piperazinyl)benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to yield the desired secondary amine product.

  • Characterize the final product by NMR and mass spectrometry.

Data Presentation: Binding Affinities of Representative Ligands

The following table summarizes the binding affinities (Ki values) of representative dopamine D3 receptor ligands with structural similarities to compounds synthesized from this compound. This data is compiled from published literature and serves as a reference for expected potencies and selectivities.

Compound IDStructureD3 Ki (nM)D2 Ki (nM)D3/D2 Selectivity
Ligand A 6-(4-Phenylbenzamido)-3,4-dihydroisoquinolin-1(2H)-one2.7>1000>370
Ligand B 6-(Naphthalen-2-carboxamido)-3,4-dihydroisoquinolin-1(2H)-one2.7860318
Ligand C 6-((4-(4-(2-methoxyphenyl)piperazin-1-yl)butanoyl)amino)-3,4-dihydroisoquinolin-1(2H)-one0.94044
Ligand D 6-((4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butanoyl)amino)-3,4-dihydroisoquinolin-1(2H)-one0.353177

Data is representative and adapted from literature for structurally related compounds. Actual values for newly synthesized compounds will need to be determined experimentally.

Experimental Protocols for Ligand Evaluation

Protocol 3: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of the synthesized compounds for the dopamine D3 and D2 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human dopamine D3 or D2 receptors.

  • Radioligand: [³H]Spiperone or [³H]-(+)-PHNO.

  • Non-specific binding control: Haloperidol or (+)-Butaclamol.

  • Synthesized test compounds.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Filtration apparatus.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the cell membranes, the radioligand at a concentration near its Kd, and either assay buffer (for total binding), a high concentration of the non-specific binding control, or the test compound at various concentrations.

  • Incubate the plates at room temperature for 90 minutes.

  • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus and wash the filters with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 4: β-Arrestin Recruitment Functional Assay

This protocol outlines a cell-based functional assay to assess the agonist or antagonist activity of the synthesized compounds at the dopamine D3 receptor by measuring β-arrestin recruitment. A common method is a split-luciferase complementation assay.[7]

Beta_Arrestin_Assay_Workflow start Start cell_prep Seed HEK293T cells co-expressing D3R-LgBiT and SmBiT-β-arrestin2 start->cell_prep incubation1 Incubate for 24 hours cell_prep->incubation1 compound_add Add test compounds (agonist or antagonist + agonist) incubation1->compound_add incubation2 Incubate at 37°C for 10-30 min compound_add->incubation2 substrate_add Add luciferase substrate incubation2->substrate_add readout Measure luminescence substrate_add->readout analysis Data analysis (EC50 or IC50 determination) readout->analysis

Figure 3: Workflow for β-Arrestin Recruitment Assay.

Materials:

  • HEK293T cells stably co-expressing the human dopamine D3 receptor fused to a large fragment of a luciferase (e.g., LgBiT) and β-arrestin2 fused to a small complementary fragment (e.g., SmBiT).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay medium (e.g., serum-free DMEM).

  • Test compounds (dissolved in DMSO).

  • Reference agonist (e.g., quinpirole).

  • Luciferase substrate (e.g., coelenterazine h).

  • White, opaque 96-well microplates.

  • Luminometer.

Procedure:

  • Seed the engineered HEK293T cells in white, opaque 96-well microplates and incubate for 24 hours.

  • Replace the culture medium with assay medium.

  • For agonist testing: Add serial dilutions of the test compounds to the wells.

  • For antagonist testing: Add serial dilutions of the test compounds to the wells, followed by the addition of a fixed concentration of a reference agonist (e.g., EC80 concentration of quinpirole).

  • Incubate the plates at 37°C for 10-30 minutes.

  • Add the luciferase substrate to each well.

  • Measure the luminescence signal using a luminometer.

  • Analyze the data using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the synthesis and evaluation of novel dopamine D3 receptor ligands derived from this compound. By utilizing these methodologies, researchers can efficiently generate and characterize new chemical entities with the potential for further development as therapeutic agents for a range of CNS disorders. The provided workflows and diagrams offer a clear and structured approach to guide laboratory practice.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-amino-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including dopamine D3 receptor ligands.[1][2] Its purity is crucial for the successful synthesis of downstream products and for ensuring the accuracy of biological and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification of organic molecules. This application note details a reversed-phase HPLC (RP-HPLC) method for the purification of this compound, providing a comprehensive protocol for researchers, scientists, and drug development professionals. Aromatic amines are well-suited for separation by reversed-phase HPLC.[3][4]

Chemical Properties of this compound

A summary of the key chemical properties of the target compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O[5]
Molecular Weight162.19 g/mol [5]
AppearancePale yellow to light brown crystal or solid[6]
CAS Number22246-00-0[5]

Experimental Protocols

1. Materials and Reagents

  • This compound (crude sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (0.1%) or Trifluoroacetic acid (0.1%) (HPLC grade)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 4.6 mm x 250 mm)

  • Syringe filters (0.45 µm)

  • Vials for autosampler

2. Sample Preparation

  • Accurately weigh a small amount of crude this compound.

  • Dissolve the sample in a minimal amount of the mobile phase (e.g., a mixture of water and acetonitrile).

  • Vortex the mixture for 2 minutes to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

3. HPLC Instrumentation and Conditions

The following HPLC conditions are recommended as a starting point for the purification of this compound. Optimization may be required based on the specific HPLC system and the impurity profile of the crude sample.

ParameterRecommended Condition
Column C18 Reversed-Phase (5 µm, 4.6 x 250 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Purification Protocol

  • Equilibrate the HPLC column with the initial mobile phase composition (e.g., 90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the HPLC conditions.

  • Monitor the separation in real-time using the UV detector.

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the collected fractions for purity using the same HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Data Presentation

Table 2: Expected Retention Time and Purity Data (Hypothetical)

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Sample12.585.285.2
Purified Fraction 112.599.899.8
Purified Fraction 212.599.799.7

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude Sample B Dissolution A->B C Filtration B->C D Injection C->D E Gradient Elution D->E F UV Detection E->F G Fraction Collection F->G H Purity Analysis G->H I Solvent Evaporation H->I J Purified Compound I->J

Caption: Experimental workflow for the HPLC purification of this compound.

Purification_Strategy compound Crude this compound method Reversed-Phase HPLC compound->method separation Separation based on Polarity method->separation impurities Polar and Non-polar Impurities separation->impurities product Purified this compound separation->product

Caption: Logical relationship of the reversed-phase HPLC purification strategy.

References

Application Notes and Protocols for NMR Spectroscopy of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. These compounds are of significant interest in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules.[1] NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of this class of compounds.

Introduction to the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent scaffold in numerous natural products and synthetic molecules with a wide range of biological activities.[2][3][4] Its derivatives have been explored as potential therapeutic agents, including antitumor, antimicrobial, and antiviral agents.[2] The 6-amino substituted derivative, in particular, is a valuable building block for more complex molecules. Accurate structural characterization by NMR is crucial for confirming the identity, purity, and conformation of these synthesized compounds.

Synthetic Protocols

Protocol 2.1: Synthesis of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one

This procedure is a plausible route and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate starting materials (e.g., a suitably substituted 2-(2-phenylethyl)benzoic acid) in a high-boiling point solvent such as diphenyl ether.

  • Cyclization: Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. The high temperature facilitates an intramolecular cyclization to form the dihydroisoquinolinone ring.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with a non-polar solvent like hexane to precipitate the product. The crude product is then collected by filtration.

  • Purification: The crude solid is washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Protocol 2.2: Reduction of the Nitro Group to Form this compound

  • Reaction Setup: Dissolve the synthesized 6-nitro-3,4-dihydroisoquinolin-1(2H)-one in a suitable solvent such as ethanol or methanol in a flask.

  • Reduction: Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid can be employed.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • For catalytic hydrogenation, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure.

    • For chemical reduction, the reaction mixture is typically basified to precipitate the product, which is then extracted with an organic solvent.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Diagram of Synthetic Workflow

G Synthetic Workflow for this compound start Starting Materials cyclization Intramolecular Cyclization start->cyclization nitro_intermediate 6-nitro-3,4-dihydroisoquinolin-1(2H)-one cyclization->nitro_intermediate reduction Nitro Group Reduction nitro_intermediate->reduction final_product This compound reduction->final_product purification Purification final_product->purification

Caption: A general synthetic workflow.

NMR Spectroscopy Protocols

Protocol 3.1: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Quantity: For ¹H NMR, dissolve 1-5 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[7]

  • Solvent Selection: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆) are commonly used for this class of compounds.[2] DMSO-d₆ is particularly useful for compounds with exchangeable protons (e.g., -NH₂ and -NH-) as it can slow down the exchange rate, allowing for their observation. The solvent should completely dissolve the sample.[7]

  • Filtration: To ensure a homogeneous solution and remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8][9]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.

Protocol 3.2: NMR Data Acquisition

  • Spectrometer Setup: Experiments are typically performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: To aid in the complete assignment of proton and carbon signals, a suite of 2D NMR experiments is highly recommended:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, typically over two to three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity of the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing information about the compound's stereochemistry and conformation.

NMR Data Presentation and Interpretation

While specific experimental data for this compound is not available in the cited literature, the following tables summarize typical chemical shift ranges for the core scaffold based on data from various derivatives.[2]

Table 1: Typical ¹H NMR Chemical Shifts for the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

ProtonChemical Shift (δ, ppm) RangeMultiplicityNotes
H-2 (NH)6.5 - 8.5broad singletPosition is solvent and concentration dependent; may exchange with D₂O.
H-3 (CH₂)3.4 - 3.7triplet or multipletCoupled to H-4.
H-4 (CH₂)2.9 - 3.2triplet or multipletCoupled to H-3.
H-57.9 - 8.2doublet or ddTypically the most downfield aromatic proton due to the anisotropic effect of the carbonyl group.
H-77.0 - 7.5multiplet
H-87.2 - 7.6multiplet

Table 2: Typical ¹³C NMR Chemical Shifts for the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

CarbonChemical Shift (δ, ppm) Range
C-1 (C=O)163 - 172
C-3 (CH₂)39 - 42
C-4 (CH₂)27 - 30
C-4a125 - 130
C-5127 - 130
C-6126 - 135
C-7127 - 133
C-8127 - 129
C-8a135 - 140

Interpretation for this compound:

The introduction of an amino group at the C-6 position is expected to significantly influence the chemical shifts of the aromatic protons and carbons due to its strong electron-donating nature.

  • ¹H NMR: The protons ortho (H-5 and H-7) and para (not present in this system) to the amino group will experience increased shielding and therefore shift upfield (to a lower ppm value) compared to the unsubstituted scaffold. The signal for the amino protons (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon atom directly attached to the amino group (C-6) will be significantly shielded (shifted upfield). The ortho (C-5 and C-7) and para (C-8a) carbons will also be shielded, while the ipso carbon (C-6) will be deshielded.

Diagram of Key NMR Correlations

G Key HMBC and COSY Correlations cluster_cosy COSY cluster_hmbc HMBC img img H3 H-3 H4 H-4 H3->H4 H4_hmbc H-4 C1 C-1 H4_hmbc->C1 C5 C-5 H4_hmbc->C5 C8a C-8a H4_hmbc->C8a

Caption: Expected key 2D NMR correlations.

Note: The DOT script above is a conceptual representation. For an actual diagram, the img node would need to be replaced with a rendered image of the chemical structure, and the node positions would need to be adjusted to overlay the correlation information correctly.

Signaling Pathways and Logical Relationships

The primary application of NMR in this context is for structural elucidation rather than the direct study of signaling pathways. However, the confirmed structure of these derivatives is the first step in understanding their structure-activity relationships (SAR) and how they might interact with biological targets.

Diagram of the Role of NMR in Drug Discovery

G Role of NMR in the Drug Discovery Process synthesis Synthesis of Derivatives nmr NMR Spectroscopy (1D, 2D) synthesis->nmr elucidation Structure Elucidation & Confirmation nmr->elucidation sar Structure-Activity Relationship (SAR) Studies elucidation->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis bio_testing Biological Testing bio_testing->sar

Caption: The iterative role of NMR in drug discovery.

By providing confirmed structural data, NMR spectroscopy enables medicinal chemists to build robust SAR models, which are essential for the rational design and optimization of new drug candidates.

References

Application Notes and Protocols: Developing Anti-oomycete Agents from a 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oomycetes, fungus-like eukaryotic microorganisms, are responsible for devastating diseases in both plants and animals, leading to significant economic losses in agriculture and aquaculture. The distinct evolutionary path of oomycetes from true fungi renders many conventional fungicides ineffective, necessitating the development of novel and targeted anti-oomycete agents. The 3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising starting point for the discovery of such agents. This document provides detailed application notes and protocols based on recent research for the synthesis, evaluation, and optimization of 3,4-dihydroisoquinolin-1(2H)-one derivatives as potent anti-oomycete compounds.

Data Presentation: In Vitro and In Vivo Activity

A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their anti-oomycete activity against Pythium recalcitrans, a significant plant pathogen. The quantitative data from these studies are summarized below for easy comparison.

In Vitro Anti-oomycete Activity

The half-maximal effective concentration (EC50) of the synthesized compounds against P. recalcitrans was determined to assess their intrinsic potency.

Compound IDEC50 (μM) against P. recalcitrans
I23 14
I6>50
I8>50
I25>50
I26>50
I27>50
Hymexazol (Commercial Control)37.7
Table 1: In vitro anti-oomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans.[1][2][3]

Compound I23 demonstrated significantly higher potency than the commercial fungicide hymexazol.[1][2][3]

In Vivo Preventive Efficacy

The most potent compound, I23 , was further evaluated for its ability to protect plants from infection by P. recalcitrans.

Compound IDDose (mg/pot)Preventive Efficacy (%)
I23 2.075.4
I23 5.096.5
Hymexazol (Commercial Control)2.063.9
Table 2: In vivo preventive efficacy of compound I23 against Pythium recalcitrans.[1][2][3]

At a dose of 5.0 mg/pot, compound I23 exhibited nearly complete protection against the pathogen.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be a practical guide for researchers in the field.

Protocol 1: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives via Castagnoli-Cushman Reaction

This protocol describes the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a key step in generating a library of derivatives for screening.

Materials:

  • Appropriate homophthalic anhydride

  • Aldehyde

  • Amine

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • To a solution of the homophthalic anhydride (1.0 eq) in anhydrous toluene, add the aldehyde (1.0 eq) and the amine (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the desired 3,4-dihydroisoquinolin-1(2H)-one derivative.

  • Characterize the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Protocol 2: In Vitro Anti-oomycete Susceptibility Testing

This protocol outlines a method for determining the EC50 values of the synthesized compounds against oomycete pathogens.

Materials:

  • Oomycete culture (e.g., Pythium recalcitrans)

  • Appropriate growth medium (e.g., Potato Dextrose Agar, PDA)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Dispense the growth medium into the wells of a 96-well plate.

  • Create a serial dilution of the test compounds in the wells to achieve a range of final concentrations. Ensure a constant final concentration of DMSO in all wells, including a solvent control.

  • Inoculate each well with a standardized suspension of oomycete zoospores or a mycelial plug.

  • Incubate the plates at the optimal growth temperature for the oomycete (e.g., 25 °C) for a period sufficient for growth in the control wells (typically 48-72 hours).

  • Measure the oomycete growth by reading the optical density at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the solvent control.

  • Determine the EC50 value (the concentration at which 50% of growth is inhibited) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.

Protocol 3: In Vivo Plant Protection Assay

This protocol describes how to assess the protective efficacy of the lead compounds in a whole-plant system.

Materials:

  • Host plant seedlings (e.g., cucumber)

  • Oomycete pathogen culture for inoculum preparation

  • Synthesized compounds formulated for application (e.g., as a wettable powder or emulsifiable concentrate)

  • Spray applicator

  • Controlled environment growth chamber

Procedure:

  • Grow the host plants to a suitable stage (e.g., the two-leaf stage).

  • Prepare different concentrations of the test compound formulation in water. Include a blank formulation control and a commercial fungicide control.

  • Apply the compound formulations to the plant leaves as a foliar spray until runoff.

  • Allow the treated plants to dry.

  • After a set period (e.g., 24 hours), inoculate the plants with a suspension of oomycete zoospores.

  • Place the inoculated plants in a high-humidity environment within a controlled growth chamber to promote disease development.

  • After a suitable incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by measuring the lesion size or using a disease rating scale.

  • Calculate the preventive efficacy for each treatment using the formula: Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100.

Proposed Mechanism of Action and Structure-Activity Relationship

Research suggests that the anti-oomycete activity of these 3,4-dihydroisoquinolin-1(2H)-one derivatives may stem from the disruption of the pathogen's biological membrane systems.[1][2][3] Furthermore, a clear structure-activity relationship (SAR) has been identified, highlighting the importance of specific structural features for potent activity.

Proposed_Mechanism_of_Action Compound 3,4-Dihydroisoquinolin-1(2H)-one Derivative (e.g., I23) Membrane Oomycete Biological Membrane System Compound->Membrane Interacts with Disruption Membrane Disruption Membrane->Disruption Leads to CellDeath Cell Lysis and Death Disruption->CellDeath Results in

Proposed mechanism of action for the anti-oomycete agents.

Structure_Activity_Relationship Scaffold 3,4-Dihydroisoquinolin-1(2H)-one Scaffold C4_Carboxyl C4-Carboxyl Group Scaffold->C4_Carboxyl Requires Other_Substituents Other Structural Requirements Scaffold->Other_Substituents Requires Activity High Anti-oomycete Activity C4_Carboxyl->Activity Essential for Other_Substituents->Activity Contributes to

Key structure-activity relationship findings.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have reinforced the necessity of the C4-carboxyl group for potent anti-oomycete activity.[1][2][3] These models provide crucial insights for the rational design and further optimization of this class of compounds.

Experimental and Developmental Workflow

The development of novel anti-oomycete agents from the 3,4-dihydroisoquinolin-1(2H)-one scaffold follows a structured workflow, from initial synthesis to in-depth biological evaluation.

Experimental_Workflow Synthesis Synthesis of Derivatives (Castagnoli-Cushman Reaction) InVitro In Vitro Screening (EC50 Determination) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Efficacy Testing (Plant Protection Assay) InVitro->InVivo Potent compounds Optimization Lead Optimization SAR->Optimization MoA Mechanism of Action Studies (e.g., Membrane Disruption) InVivo->MoA MoA->Optimization

Workflow for developing anti-oomycete agents.

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a highly promising foundation for the development of a new generation of anti-oomycete agents. The exceptional in vitro and in vivo activity of lead compounds like I23 underscores the potential of this chemical class. The detailed protocols and structured data presented herein provide a solid framework for researchers to build upon, facilitating the discovery and optimization of even more potent and effective treatments for oomycete-related diseases. The elucidation of the mechanism of action and key SAR features will guide future design efforts, accelerating the translation of these findings into practical applications for plant disease management.

References

Application Notes and Protocols for the Experimental Use of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolin-1(2H)-one scaffold is a key pharmacophore in a variety of biologically active compounds, including those with demonstrated anticancer properties.[1][2] This structural motif is present in several potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair, making it a valuable target in oncology research.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for investigating the potential anticancer effects of 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives in various cancer cell lines. The methodologies outlined below are based on established techniques for evaluating the cytotoxicity, mechanism of action, and cellular signaling pathways affected by novel chemical entities in cancer research. While specific data for this compound is not extensively available in public literature, the protocols provided herein offer a robust framework for its evaluation, drawing from studies on structurally related isoquinolinone derivatives.[1][2][8][9]

Data Presentation: Anticancer Activity of Isoquinolinone Derivatives

The following tables summarize the in vitro anticancer activities of various isoquinolin-1(2H)-one derivatives against different cancer cell lines, as reported in the literature. This data provides a comparative baseline for evaluating new derivatives like this compound.

Table 1: Cytotoxicity of Isoquinolinone Derivatives in Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36)HL-60 (Leukemia)MTT0.086[8][10]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45)A549 (Lung)MTT0.44[9]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMDA-MB-468 (Breast)NCI-60 ScreenGrowth Percentage: 10.72% at 10 µM[1]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMCF7 (Breast)NCI-60 ScreenGrowth Percentage: 26.62% at 10 µM[1]
3-acyl isoquinolin-1(2H)-one derivative (compound 4f)MCF-7 (Breast)CCK-8Not specified[2]
3-acyl isoquinolin-1(2H)-one derivative (compound 4f)MDA-MB-231 (Breast)CCK-8Not specified[2]

Table 2: Effects of Isoquinolinone Derivatives on Cell Cycle and Apoptosis

Compound/DerivativeCancer Cell LineEffectMethodReference
3-amino-6-(3-aminopropyl)-5,6-dihydro-5,11-dioxo-11H-indeno[1,2-c]isoquinoline (AM6-36)HL-60 (Leukemia)G2/M phase arrest and apoptosisFlow Cytometry (Annexin V/PI)[8][10]
6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45)A549 (Lung)G1 phase arrest and apoptosisFlow Cytometry, Western Blot[9]
3-acyl isoquinolin-1(2H)-one derivative (compound 4f)MCF-7, MDA-MB-231 (Breast)G2 phase arrest and apoptosisFlow Cytometry, Western Blot[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HL-60)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, or 72 hours.

  • For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • For CCK-8 assay, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of the compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compound for the desired time.

  • Harvest and wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression of proteins involved in cell cycle regulation and apoptosis.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bcl-2, Bax, CDK1, Cyclin B1, p-JNK, JNK, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general workflow for its in vitro evaluation.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis and Purification of This compound cell_culture Cancer Cell Line Culture synthesis->cell_culture Test Compound viability Cell Viability Assay (MTT/CCK-8) cell_culture->viability ic50 IC50 Determination viability->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot Analysis cell_cycle->western_blot apoptosis->western_blot

Caption: General workflow for in vitro evaluation of anticancer compounds.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound This compound (or derivative) bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) compound->bcl2 mito Mitochondrial Membrane Potential Loss bcl2->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis parp_inhibition_pathway compound This compound (as PARP Inhibitor) parp PARP Enzyme compound->parp inhibits ssb_repair SSB Repair (BER) parp->ssb_repair facilitates replication_fork Replication Fork Collapse parp->replication_fork trapped PARP causes ssb Single-Strand DNA Break (SSB) ssb->parp recruits dsb Double-Strand DNA Break (DSB) replication_fork->dsb hr_deficient Homologous Recombination Deficient (e.g., BRCA1/2 mutant) dsb->hr_deficient lethal in cell_death Synthetic Lethality (Cell Death) hr_deficient->cell_death

References

Application Notes: In Vitro Profiling of PARP Inhibitors Derived from 6-Amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2] They are activated by DNA single-strand breaks (SSBs) and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[3][4] This process, known as PARylation, facilitates the recruitment of DNA repair machinery.[3] Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[5] In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[4][5]

The 6-amino-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a promising chemical starting point for the development of potent PARP inhibitors. This document provides detailed protocols for a panel of in vitro assays designed to characterize the biochemical and cellular activity of novel PARP inhibitors derived from this scaffold.

Target Audience: Researchers, scientists, and drug development professionals.

Biochemical Assays

PARP1/2 Enzymatic Activity Assay (Chemiluminescent)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PARP1 and PARP2 by measuring the incorporation of biotinylated NAD+ onto histone proteins.[6][7]

Signaling Pathway

PARP_Activation DNA_SSB DNA Single-Strand Break PARP1 PARP1/2 DNA_SSB->PARP1 binds to & activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor PARP Inhibitor (6-amino-3,4-dihydro- isoquinolin-1(2H)-one derivative) Inhibitor->PARP1 inhibits

Caption: PARP1/2 activation at DNA breaks and its inhibition.

Experimental Protocol

  • Plate Coating: Dilute histone proteins to 10 µg/mL in PBS and coat a 96-well white plate with 100 µL per well. Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with 200 µL of wash buffer (PBST). Block the wells with 200 µL of blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Compound Preparation: Prepare a serial dilution of the this compound derived inhibitor in assay buffer. The final concentration may range from 0.1 nM to 100 µM.

  • Reaction Setup: To each well, add the following in order:

    • 50 µL of assay buffer containing activated DNA.

    • 25 µL of the test inhibitor dilution or vehicle control.

    • 25 µL of diluted PARP1 or PARP2 enzyme (e.g., 1 ng/µL).

  • Reaction Initiation: Add 25 µL of a mixture containing biotinylated NAD+ to each well to start the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.[8]

Data Presentation

Compound IDPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)
Lead Compound 15.28.9
Lead Compound 212.825.1
Olaparib (Control)2.15.4
PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 on a DNA duplex, a key mechanism for the cytotoxicity of many PARP inhibitors.[7][9]

Experimental Workflow

PARP_Trapping_Workflow Start Start Prepare_Reagents Prepare Fluorescent DNA Probe, PARP1, and Inhibitor Dilutions Start->Prepare_Reagents Mix Mix PARP1 and Fluorescent DNA Probe Prepare_Reagents->Mix Incubate1 Incubate to allow PARP1-DNA Binding Mix->Incubate1 Add_Inhibitor Add Test Inhibitor and NAD+ Incubate1->Add_Inhibitor Incubate2 Incubate for PARylation and Trapping Add_Inhibitor->Incubate2 Measure_FP Measure Fluorescence Polarization (FP) Incubate2->Measure_FP Analyze Analyze Data and Determine Trapping Potency Measure_FP->Analyze End End Analyze->End

Caption: Workflow for the PARP trapping fluorescence polarization assay.

Experimental Protocol

  • Reagent Preparation: Prepare working solutions of fluorescently labeled DNA oligonucleotide duplex, recombinant PARP1 enzyme, NAD+, and serial dilutions of the test inhibitor.

  • Reaction Setup: In a 384-well black plate, add the following to each well:

    • 5 µL of PARP1 enzyme.

    • 5 µL of the fluorescent DNA probe.

  • Binding Incubation: Incubate for 15 minutes at room temperature to allow PARP1 to bind to the DNA.

  • Inhibitor Addition: Add 5 µL of the serially diluted test inhibitor or vehicle control.

  • Reaction Initiation: Add 5 µL of NAD+ to initiate the PARylation reaction. In the presence of a trapping inhibitor, PARP1 will remain bound to the DNA.[7]

  • Trapping Incubation: Incubate for 60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters. An increase in the FP signal indicates inhibitor-mediated trapping.[1]

Data Presentation

Compound IDPARP1 Trapping EC₅₀ (nM)Max FP Signal (mP)
Lead Compound 115.6280
Lead Compound 245.2250
Olaparib (Control)10.5300

Cell-Based Assays

Cellular PARP Activity Assay (ELISA-based)

This assay measures the level of PARylation in whole cells after treatment with a PARP inhibitor, providing a measure of the compound's cellular potency.[1]

Experimental Protocol

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derived inhibitor for 1-4 hours.

  • DNA Damage Induction (Optional): To stimulate PARP activity, treat cells with a DNA damaging agent like H₂O₂ or MMS for a short period before lysis.

  • Cell Lysis: Wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • ELISA:

    • Add equal amounts of protein from each lysate to the wells of a PAR-binding plate.

    • Incubate to allow the capture of PARylated proteins.

    • Wash the wells and add a primary antibody that recognizes PAR.

    • Wash and add an HRP-conjugated secondary antibody.

    • Add a colorimetric or chemiluminescent HRP substrate and measure the signal.[10]

Data Presentation

Compound IDCellular PARP Inhibition IC₅₀ (µM)
Lead Compound 10.85
Lead Compound 22.1
Olaparib (Control)0.5
Synthetic Lethality Assay in BRCA-Deficient Cells

This assay evaluates the selective cytotoxicity of the PARP inhibitor in cancer cells with a deficiency in the homologous recombination pathway (e.g., BRCA1 or BRCA2 mutant cells) compared to HR-proficient cells.[5]

Logical Relationship

Synthetic_Lethality PARP_Inhibition PARP Inhibition (Unrepaired SSBs) DSB_Formation DSB Formation at Replication Fork PARP_Inhibition->DSB_Formation HR_Deficiency HR Deficiency (e.g., BRCA1/2 mutation) HR_Deficient HR-Deficient Cells HR_Proficient HR-Proficient Cells DSB_Formation->HR_Proficient DSB_Formation->HR_Deficient DSB_Repair DSB Repair by HR HR_Proficient->DSB_Repair No_DSB_Repair DSB Repair Failure HR_Deficient->No_DSB_Repair Cell_Survival Cell Survival DSB_Repair->Cell_Survival Cell_Death Cell Death (Synthetic Lethality) No_DSB_Repair->Cell_Death

Caption: The principle of synthetic lethality with PARP inhibitors.

Experimental Protocol

  • Cell Seeding: Seed both a BRCA-deficient cell line (e.g., CAPAN-1) and its corresponding BRCA-proficient wild-type or complemented cell line in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the test inhibitor for 5-7 days.

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).[11]

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Data Presentation

Compound IDGI₅₀ in BRCA-proficient cells (µM)GI₅₀ in BRCA-deficient cells (µM)Selectivity Index
Lead Compound 1> 100.15> 66.7
Lead Compound 2> 100.42> 23.8
Olaparib (Control)8.50.0994.4
RAD51 Foci Formation Assay

This immunofluorescence-based assay assesses the inhibitor's effect on homologous recombination by measuring the formation of RAD51 foci, a key marker of HR activity, in response to DNA damage.[12]

Experimental Protocol

  • Cell Culture and Treatment: Seed cells (e.g., U2OS) on glass coverslips in a 24-well plate. Treat with the test inhibitor for 24 hours.

  • DNA Damage Induction: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent, such as mitomycin C or by irradiation.

  • Recovery: Allow the cells to recover for a few hours to permit the formation of RAD51 foci.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against RAD51.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of cells with RAD51 foci (typically >5 foci per nucleus).[12]

Data Presentation

TreatmentPercentage of RAD51 Foci-Positive Cells
Vehicle Control65%
Lead Compound 1 (1 µM)25%
Lead Compound 2 (1 µM)40%
Olaparib (1 µM, Control)22%

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the yield of this valuable synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A common and effective route involves a two-step process:

  • Bischler-Napieralski Cyclization: The synthesis typically begins with the intramolecular cyclization of a β-arylethylamide, specifically N-[2-(4-nitrophenyl)ethyl]acetamide, to form the intermediate, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one. This reaction is an electrophilic aromatic substitution.[1][2]

  • Reduction of the Nitro Group: The nitro group of the intermediate is then reduced to an amino group to yield the final product, this compound. Catalytic hydrogenation is a frequently used method for this transformation.[3]

Q2: Why is a nitro-intermediate strategy preferred over using a starting material with an amino group already present?

The amino group is a strongly activating group in electrophilic aromatic substitution, which can lead to a lack of regioselectivity and the formation of multiple side products during the Bischler-Napieralski cyclization. By using a nitro group, which is an electron-withdrawing group, the cyclization can be directed more effectively. The nitro group can then be selectively reduced to the desired amine in a subsequent step.

Q3: What are the critical parameters to control for a high-yield Bischler-Napieralski reaction?

The yield of the Bischler-Napieralski reaction is highly dependent on several factors:

  • Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Commonly used agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[4] For substrates with electron-withdrawing groups like a nitro group, a stronger dehydrating system such as P₂O₅ in refluxing POCl₃ is often more effective.[4]

  • Reaction Temperature and Time: These parameters need to be carefully optimized. While heating is often necessary to drive the reaction to completion, excessive heat or prolonged reaction times can lead to decomposition and the formation of tarry byproducts.[5] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]

  • Solvent: Anhydrous conditions are essential. Common solvents include toluene, xylene, and acetonitrile.[1]

Q4: What are the most effective methods for reducing the nitro-intermediate to the final amino product?

Catalytic hydrogenation is a widely used and efficient method.[3] Key considerations for this step include:

  • Catalyst: Palladium on carbon (Pd/C) is a common and effective catalyst.[6]

  • Hydrogen Source: This can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate.[7]

  • Solvent: Alcohols such as ethanol or methanol are typically used.

  • Reaction Conditions: The reaction is usually carried out at room temperature and may require pressures ranging from atmospheric to slightly elevated.

Other reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or iron in acidic media can also be used, especially if other functional groups sensitive to catalytic hydrogenation are present.[3]

Troubleshooting Guides

Bischler-Napieralski Cyclization of N-[2-(4-nitrophenyl)ethyl]acetamide
Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield Insufficiently strong dehydrating agent.For the electron-withdrawing nitro group, use a more potent dehydrating system like a mixture of P₂O₅ and POCl₃.[4]
Low reaction temperature or insufficient reaction time.Increase the reaction temperature by using a higher boiling point solvent (e.g., xylene instead of toluene). Monitor the reaction by TLC to ensure it goes to completion.[1]
Decomposition of starting material or product.Avoid excessively high temperatures or prolonged heating. A gradual increase in temperature might be beneficial.[5]
Formation of Tar Polymerization or decomposition at high temperatures.Carefully control the reaction temperature. Stop the reaction as soon as the starting material is consumed. Ensure sufficient solvent is used to maintain a stirrable mixture.[5]
Formation of Styrene Side Product Retro-Ritter reaction.This is a known side reaction. Using a nitrile solvent can help to shift the equilibrium away from the side product.[8]
Reduction of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one
Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reduction Inactive catalyst.Use fresh, high-quality catalyst. Ensure the catalyst is not poisoned by impurities in the starting material or solvent.
Insufficient hydrogen source.For catalytic hydrogenation, ensure a proper seal to maintain hydrogen pressure. For transfer hydrogenation, use a sufficient excess of the hydrogen donor.
Insufficient reaction time.Monitor the reaction by TLC until the starting material is fully consumed.
Formation of Side Products (e.g., azo, azoxy, hydroxylamine) Reaction conditions are not optimized.The reduction of nitroarenes can proceed through various intermediates. Ensure complete reduction to the amine by using appropriate reaction times and catalyst loading.[9]
Difficulty in Product Isolation Product is water-soluble.After reaction work-up, if the product remains in the aqueous layer, saturate the aqueous phase with a salt like sodium chloride before extraction with an organic solvent.
Emulsion formation during work-up.Add a small amount of brine or a different organic solvent to break the emulsion.

Experimental Protocols

Step 1: Synthesis of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one (Bischler-Napieralski Reaction)

Starting Material: N-[2-(4-nitrophenyl)ethyl]acetamide

Reagents and Solvents:

  • N-[2-(4-nitrophenyl)ethyl]acetamide

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous toluene

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Procedure:

  • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add N-[2-(4-nitrophenyl)ethyl]acetamide (1.0 eq) and anhydrous toluene.

  • Under a nitrogen atmosphere, add phosphorus pentoxide (P₂O₅, ~1.5 eq).

  • Heat the mixture to reflux.

  • Slowly add phosphorus oxychloride (POCl₃, ~2.0 eq) dropwise via the dropping funnel.

  • Continue to reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6-nitro-3,4-dihydroisoquinolin-1(2H)-one by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Nitro Group Reduction)

Starting Material: 6-nitro-3,4-dihydroisoquinolin-1(2H)-one

Reagents and Solvents:

  • 6-nitro-3,4-dihydroisoquinolin-1(2H)-one

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) or Ammonium formate

  • Celite

Procedure (Catalytic Hydrogenation with H₂):

  • Dissolve 6-nitro-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) in ethanol or methanol in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (ethanol or methanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

Table 1: Effect of Dehydrating Agent on the Yield of Bischler-Napieralski Cyclization *

Dehydrating AgentSolventTemperatureTypical Yield (%)
POCl₃TolueneReflux50-65
P₂O₅ / POCl₃TolueneReflux75-90
PPA-120-140 °C60-75
Tf₂O / 2-chloropyridineDCM-20 °C to 0 °C80-95

*Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.[1]

Table 2: Comparison of Reduction Methods for 6-nitro-3,4-dihydroisoquinolin-1(2H)-one *

Reducing SystemSolventTemperatureTypical Yield (%)
H₂ (1 atm), 10% Pd/CEthanolRoom Temp>95
Ammonium Formate, 10% Pd/CMethanolReflux90-98
SnCl₂·2H₂OEthanol / HClReflux85-95
Fe / HClEthanol / H₂OReflux80-90

*Note: Yields are illustrative and can vary based on the specific reaction conditions and purity of the starting material.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bischler-Napieralski Cyclization cluster_1 Step 2: Nitro Group Reduction Starting_Material N-[2-(4-nitrophenyl)ethyl]acetamide Reaction_1 Cyclization (POCl₃/P₂O₅, Toluene, Reflux) Starting_Material->Reaction_1 Intermediate 6-nitro-3,4-dihydroisoquinolin-1(2H)-one Reaction_1->Intermediate Reaction_2 Reduction (H₂, Pd/C, Ethanol) Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Cyclization? Check_Reagents Verify Purity and Anhydrous Conditions of Reagents and Solvents Start->Check_Reagents Yes Low_Yield_Reduction Low Yield in Reduction? Start->Low_Yield_Reduction No Optimize_Conditions Increase Dehydrating Agent Strength (e.g., P₂O₅/POCl₃) Check_Reagents->Optimize_Conditions Monitor_Reaction Monitor by TLC to Avoid Decomposition Optimize_Conditions->Monitor_Reaction Check_Catalyst Use Fresh Catalyst, Check for Poisoning Low_Yield_Reduction->Check_Catalyst Yes Purification_Issue Purification Issues? Low_Yield_Reduction->Purification_Issue No Optimize_H2_Source Ensure Adequate Hydrogen Source Check_Catalyst->Optimize_H2_Source Recrystallize Recrystallize or Use Column Chromatography Purification_Issue->Recrystallize Yes

Caption: Troubleshooting flowchart for the synthesis.

References

Technical Support Center: Synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one.

Troubleshooting Guide

Unexpected results and impurities are common challenges in multi-step organic syntheses. This guide addresses specific issues that may be encountered during the synthesis of this compound, based on a likely synthetic pathway involving the cyclization of a phenethylamine derivative followed by the reduction of a nitro group.

Likely Synthetic Pathway:

A common and logical synthetic route to this compound involves two key stages:

  • Formation of the Dihydroisoquinolinone Core: This is typically achieved through the cyclization of a suitable phenethylamine precursor. For the target molecule, a plausible starting material would be 2-(4-nitrophenyl)acetamide or a related derivative, which can be cyclized under acidic conditions, for instance, in a Bischler-Napieralski-type reaction, to yield 6-nitro-3,4-dihydroisoquinolin-1(2H)-one.

  • Reduction of the Nitro Group: The intermediate, 6-nitro-3,4-dihydroisoquinolin-1(2H)-one, is then reduced to the desired this compound. Common methods for this transformation include catalytic hydrogenation (e.g., using Pd/C and H₂) or reduction with metals in acidic media (e.g., Fe/HCl or SnCl₂/HCl).

Potential Impurities and Troubleshooting:

Based on this synthetic pathway, several impurities can arise. The following table summarizes these potential impurities, their likely sources, and recommended troubleshooting actions.

Impurity ClassPotential ImpuritiesLikely SourceTroubleshooting/Prevention
Starting Materials 2-(4-nitrophenyl)acetamide and other precursors for cyclizationIncomplete reaction during the cyclization step.- Increase reaction time or temperature. - Ensure the purity of starting materials. - Optimize the stoichiometry of reagents.
Intermediates 6-nitro-3,4-dihydroisoquinolin-1(2H)-oneIncomplete reduction of the nitro group.- Increase the amount of reducing agent. - Extend the reaction time for the reduction step. - Ensure the catalyst (if used) is active.
Byproducts of Cyclization Regioisomers of the dihydroisoquinolinoneNon-specific cyclization, especially with complex starting materials.- Use a more regioselective cyclization method. - Purify the intermediate product carefully before proceeding.
Byproducts of Nitro Reduction 6-nitroso-3,4-dihydroisoquinolin-1(2H)-one, 6-hydroxylamino-3,4-dihydroisoquinolin-1(2H)-oneIncomplete reduction of the nitro group.- Use a stronger reducing agent or harsher reaction conditions. - Monitor the reaction closely by TLC or LC-MS to ensure complete conversion.
Byproducts of Nitro Reduction Azoxy or azo compoundsSide reactions during the reduction of the nitro group, especially with certain reducing agents.- Choose a reducing agent known for clean reductions of nitroarenes (e.g., catalytic hydrogenation). - Control the reaction temperature carefully.
Reagents and Solvents Residual catalysts (e.g., Palladium), acids, bases, and organic solventsInadequate purification of the final product.- Perform thorough work-up and extraction procedures. - Use appropriate recrystallization or chromatography techniques for purification. - Dry the final product under vacuum to remove residual solvents.

Experimental Workflow for Troubleshooting:

If you are encountering impurities in your synthesis, the following workflow can help you to identify and resolve the issue.

troubleshooting_workflow start Impurity Detected in Final Product identify_impurity Identify Impurity Structure (e.g., by LC-MS, NMR) start->identify_impurity is_known Is the Impurity a Known Starting Material or Intermediate? identify_impurity->is_known optimize_reaction Optimize Reaction Conditions (Time, Temperature, Stoichiometry) is_known->optimize_reaction Yes is_byproduct Is the Impurity a Known Byproduct of the Reaction? is_known->is_byproduct No improve_purification Improve Purification Protocol (Recrystallization, Chromatography) optimize_reaction->improve_purification end Pure Product Obtained improve_purification->end is_byproduct->optimize_reaction Yes change_reagents Consider Alternative Reagents or Synthetic Route is_byproduct->change_reagents No change_reagents->end

Technical Support Center: Synthesis of 6-Amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method involves a two-step sequence: N-acylation of a suitable 3-aminophenethylamine precursor, followed by an intramolecular cyclization. The Bischler-Napieralski reaction is a classic and widely used method for the cyclization step to form the 3,4-dihydroisoquinoline core.[1][2][3] This reaction is particularly effective for arenes that are activated with electron-donating groups, such as the amino group in the target molecule.[1][2][4][5] An alternative approach is the Castagnoli–Cushman reaction, which can provide access to derivatives with substitution at the 2, 3, and 4-positions.

Q2: Why is the Bischler-Napieralski reaction favored for this synthesis?

A2: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that works well with electron-rich aromatic rings.[2] The presence of the 6-amino group (or a protected precursor) on the phenethylamine starting material activates the aromatic ring, facilitating the cyclization process under acidic conditions.[1][4]

Q3: What are the most common side reactions to be aware of?

A3: The most significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of styrene byproducts.[1][4] This occurs through the decomposition of the nitrilium ion intermediate.[6] Additionally, with a free amino group on the aromatic ring, there is a risk of undesired N-acylation at this position during the initial amide formation step, or potential oxidation under harsh reaction conditions. Another possible side reaction is the formation of regioisomers due to cyclization at an alternative position on the aromatic ring, although this is less common when the desired cyclization site is strongly activated.[6]

Q4: Should the 6-amino group be protected during the synthesis?

A4: Yes, protecting the 6-amino group is a common and advisable strategy. This prevents side reactions such as bis-acylation during the amide formation step and potential interference during the acidic cyclization. Common protecting groups for amines include acetyl (Ac), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). The choice of protecting group will depend on its stability to the reaction conditions of the subsequent steps and the ease of its removal in the final step.

Q5: What are the typical reagents used for the Bischler-Napieralski cyclization?

A5: The reaction requires a dehydrating agent, which also acts as a Lewis acid. Phosphoryl chloride (POCl₃) is the most widely used reagent for this purpose.[7] Other reagents that can be employed include phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O).[2][7] For aromatic rings that are less activated, a combination of P₂O₅ in refluxing POCl₃ is often effective.[4][7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Incomplete N-acylation of the starting phenethylamine. 2. Deactivating effect of a protonated amino group if left unprotected. 3. Insufficiently strong dehydrating agent for the cyclization. 4. Reaction temperature is too low.1. Ensure complete formation of the amide precursor by monitoring with TLC or LC-MS before proceeding to cyclization. 2. Protect the 6-amino group (e.g., as an acetamide) before N-acylation of the ethylamine side chain. 3. Use a stronger dehydrating agent such as P₂O₅ in POCl₃, or consider using triflic anhydride with a non-nucleophilic base.[2][4][7] 4. Increase the reaction temperature; refluxing in a higher boiling solvent like toluene or xylene may be necessary.[1]
Significant formation of a styrene byproduct The primary cause is the retro-Ritter reaction, where the nitrilium ion intermediate decomposes.[1][4]1. Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product.[1] 2. Employ milder cyclization conditions, for example, using triflic anhydride and 2-chloropyridine at lower temperatures.[2] 3. An alternative is to use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium salt that precedes the retro-Ritter reaction.[1][4]
Formation of multiple products (isomers) 1. If the 6-amino group is unprotected, cyclization may be directed to other positions. 2. With certain substitution patterns and strong dehydrating agents like P₂O₅, cyclization can occur at the ipso-carbon, leading to rearranged products.[6]1. Protect the 6-amino group to ensure regioselective cyclization. 2. Use POCl₃ as the dehydrating agent, as it is less prone to inducing ipso-attack compared to P₂O₅.[7]
Difficulty in purifying the final product 1. The presence of polar byproducts. 2. The basicity of the 6-amino group can cause tailing on silica gel chromatography. 3. Poor solubility of the product.1. An acidic wash (e.g., dilute HCl) during workup can help remove basic impurities. 2. Consider adding a small amount of a basic modifier (e.g., triethylamine or ammonia) to the eluent during column chromatography. Alternatively, convert the product to its hydrochloride salt for purification and then neutralize it. 3. Recrystallization from a suitable solvent system may be an effective purification method.
Starting material is consumed, but the desired product is not formed The intermediate may be unstable under the reaction conditions, leading to decomposition or polymerization.1. Lower the reaction temperature and shorten the reaction time. 2. Use a milder dehydrating agent. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

Experimental Protocols

Protocol 1: Synthesis of N-(3-Acetamidophenethyl)acetamide (Protected Precursor)

This protocol assumes the starting material is 3-aminophenethylamine and the 6-amino group is protected as an acetamide.

  • Dissolution: Dissolve 3-aminophenethylamine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the solution.

  • Acylation: Slowly add acetyl chloride or acetic anhydride (2.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

Protocol 2: Bischler-Napieralski Cyclization to 6-Acetamido-3,4-dihydroisoquinolin-1(2H)-one
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (nitrogen or argon), place the N-(3-acetamidophenethyl)acetamide precursor.

  • Reagent Addition: Add a suitable solvent such as anhydrous toluene or acetonitrile, followed by the dehydrating agent, for instance, phosphoryl chloride (POCl₃, 3-5 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and then carefully quench it by slowly pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution to neutralize the excess acid. This step should be performed in a well-ventilated fume hood as it can be vigorous.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the protected 6-acetamido-3,4-dihydroisoquinolin-1(2H)-one.

  • Deprotection (if required): The acetamido group can be hydrolyzed under acidic (e.g., refluxing in aqueous HCl) or basic conditions to yield the final this compound.

Quantitative Data

The following table presents yield data for the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli–Cushman reaction, as an example of an alternative synthetic route.

ProductR GroupYield (%)
I6 2-(Furan-2-ylmethyl)75.0
I10 2-(3-Phenylpropyl)70.2
I20 2-(Naphthalen-2-yl)73.4
I21 2-([1,1’-Biphenyl]-4-yl)68.7
I28 2-(4-(Trifluoromethoxy)phenyl)74.6

Data extracted from a study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives for antioomycete activity.

Visualizations

Synthesis_Pathway cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclization (Bischler-Napieralski) Start 3-Aminophenethylamine Amide N-Acyl-3-aminophenethylamine (Precursor) Start->Amide 1. AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Amide Base Base (e.g., Triethylamine) Base->Amide Product This compound (after deprotection) Amide->Product 2. DehydratingAgent Dehydrating Agent (e.g., POCl3) DehydratingAgent->Product Heat Heat Heat->Product

Caption: Synthetic pathway for this compound.

Side_Reactions NitriliumIon Nitrilium Ion Intermediate DesiredProduct Desired Cyclization Product NitriliumIon->DesiredProduct Desired Path RetroRitter Retro-Ritter Reaction NitriliumIon->RetroRitter Side Reaction IpsoAttack Ipso-Attack NitriliumIon->IpsoAttack Side Reaction StyreneByproduct Styrene Byproduct RetroRitter->StyreneByproduct RearrangedProduct Rearranged Product IpsoAttack->RearrangedProduct AminoAcylation Unprotected 6-Amino Group BisAcylated Bis-acylated Product AminoAcylation->BisAcylated Side Reaction

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Product Formation Start->Problem CheckPrecursor Check Precursor Purity and Conversion Problem->CheckPrecursor ProtectingGroup Is 6-amino group protected? CheckPrecursor->ProtectingGroup If precursor is OK AddProtection Add Protection Step ProtectingGroup->AddProtection No OptimizeCyclization Optimize Cyclization Conditions ProtectingGroup->OptimizeCyclization Yes AddProtection->OptimizeCyclization ChangeReagent Change Dehydrating Agent (e.g., Tf2O) OptimizeCyclization->ChangeReagent ChangeSolvent Use Nitrile Solvent OptimizeCyclization->ChangeSolvent AdjustTemp Adjust Temperature/ Reaction Time OptimizeCyclization->AdjustTemp Purification Optimize Purification ChangeReagent->Purification ChangeSolvent->Purification AdjustTemp->Purification End Successful Synthesis Purification->End

Caption: Troubleshooting workflow for synthesis optimization.

References

stability and storage conditions for 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 6-amino-3,4-dihydroisoquinolin-1(2H)-one, along with troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. While some suppliers suggest room temperature storage[1], refrigerated conditions at 4°C are often recommended for structurally similar compounds and can help ensure maximum stability[2].

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability in various solvents can differ, so it is recommended to perform a preliminary stability assessment in the solvent system of your choice.

Q3: What does the compound look like, and what do changes in its appearance signify?

This compound is typically a light or pale yellow solid. Significant color change or clumping may indicate degradation or moisture absorption. If you observe any changes in the physical appearance of the compound, it is best to verify its purity before use.

Q4: What is the primary degradation pathway for this compound?

The main degradation pathway for 1(2H)-isoquinolinone derivatives, particularly under acidic or basic conditions, is the hydrolysis of the amide bond within the isoquinolinone ring structure. This process leads to the opening of the ring[1].

Q5: Is this compound sensitive to light?

Yes, it is recommended to keep the compound in a dark place and protect it from light, as light exposure can lead to degradation[1][2].

Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table provides a template for researchers to generate and record their own stability data. The example data illustrates a hypothetical stability profile.

ConditionTemperatureTime (Weeks)Purity by HPLC (%)Appearance
Solid, Dry, Dark4°C099.5Pale Yellow Solid
499.4No Change
1299.2No Change
2499.1No Change
Solid, Dry, DarkRoom Temp (20-25°C)099.5Pale Yellow Solid
499.0No Change
1298.5Slight Darkening
2497.8Slight Darkening
Solution in DMSO4°C099.5Colorless Solution
198.0Faint Yellow Tint
296.5Yellow Tint
Solution in PBS (pH 7.4)4°C099.5Colorless Solution
195.0Noticeable Degradation Products

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue: Unexpected peaks observed in HPLC analysis.

G issue Issue: Unexpected HPLC Peaks cause1 Cause: Degradation of Compound issue->cause1 cause2 Cause: Sample Impurity issue->cause2 cause3 Cause: System Contamination issue->cause3 solution1 Solution: Review storage conditions. Perform forced degradation study to identify degradation products. cause1->solution1 solution2 Solution: Check Certificate of Analysis. Re-purify the compound if necessary. cause2->solution2 solution3 Solution: Run a blank (solvent) injection. Clean the HPLC system. cause3->solution3 G cluster_prep Sample Preparation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) oxidative Oxidative Degradation (e.g., 3% H2O2 at RT) thermal Thermal Stress (e.g., 80°C) photo Photolytic Stress (ICH Q1B guidelines) sampling Withdraw Aliquots at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by HPLC/LC-MS neutralize->analyze

References

Technical Support Center: Solubility of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the solubility of 6-amino-3,4-dihydroisoquinolin-1(2H)-one. The following sections offer frequently asked questions, a troubleshooting guide for common experimental issues, and a detailed experimental protocol.

Frequently Asked Questions (FAQs)

Q1: Where can I find quantitative solubility data for this compound in common laboratory solvents?

Q2: What is a general approach to determine the solubility of an organic compound like this compound?

A2: A common method involves a systematic approach where the compound's solubility is tested in a sequence of solvents, starting with water.[7][8][9] If the compound is insoluble in water, its solubility in acidic and basic solutions is then evaluated to understand its acid-base properties.[7][8][9] This can provide initial indications of the compound's functional groups.[7][9]

Q3: What factors can influence the solubility of this compound?

A3: Several factors can affect the solubility of an organic compound, including:

  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[10][11]

  • Polarity: The principle of "like dissolves like" is a key guideline.[10] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[10]

  • pH of the solution: For ionizable compounds, solubility can be significantly influenced by the pH of the aqueous solution.[12]

  • Molecular Size: Larger molecules can sometimes be more difficult for solvent molecules to surround and dissolve.[10]

  • Purity of the compound: Impurities in the compound can affect its measured solubility.[13]

Q4: How can I prepare a stock solution of a sparingly soluble compound like this compound for biological assays?

A4: For compounds with low aqueous solubility, a common technique is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO or DMF, to create a concentrated stock solution.[12][14] This stock solution can then be serially diluted into the aqueous experimental medium.[12] It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological assay.[12]

Troubleshooting Guide: Solubility Experiments

Issue Potential Cause Recommended Solution
Precipitate forms when diluting an organic stock solution into an aqueous buffer. The compound's solubility limit in the final aqueous medium has been exceeded.- Add the stock solution to the aqueous buffer while vortexing to ensure rapid dispersion.[12]- Perform a serial dilution to reach the final concentration.[12]- Consider using a surfactant like Tween® 80 or Pluronic® F-68 in the aqueous buffer to increase apparent solubility.[12]
Inconsistent solubility results between experiments. - Temperature fluctuations.- Variations in the purity of the compound or solvent.- Insufficient time for the solution to reach equilibrium.[13]- Human error in measurements.[15]- Ensure all experiments are conducted at a consistent temperature.- Use high-purity reagents and solvents.- Allow sufficient time for the solute to dissolve completely, ensuring the solution is saturated.[13]- Carefully repeat the experiment, paying close attention to procedural details.[15]
Compound appears to be insoluble in all tested solvents. The compound may be a large, neutral molecule without prominent acidic or basic functional groups.[8]- Test solubility in a strong acid like concentrated sulfuric acid, which can indicate the presence of certain functional groups like alkenes, alcohols, aldehydes, or ketones.[9]- Consider more advanced solubilization techniques, such as the use of co-solvents or cyclodextrins.
Difficulty in determining if a small amount of solid has dissolved. Visual inspection can be subjective, especially with small quantities.- After attempting to dissolve the compound, filter the solution and weigh the remaining undissolved solid.[13]- For some applications, a newer method using Nuclear Magnetic Resonance (NMR) can provide accurate solubility measurements without the need to separate the solid and liquid phases.[10]

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a systematic approach to classify the solubility of this compound.

Materials:

  • This compound

  • Small test tubes

  • Vortex mixer or stirring rod

  • Distilled water

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Bicarbonate (NaHCO3) solution

  • 5% Hydrochloric Acid (HCl) solution

  • Diethyl ether

  • Litmus paper or pH meter

Procedure:

  • Water Solubility:

    • Place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of distilled water in small portions, shaking vigorously after each addition.[7]

    • Observe if the compound dissolves completely.

    • If soluble, test the pH of the solution with litmus paper or a pH meter to determine if it is acidic, basic, or neutral.[8][9]

  • Ether Solubility (if water-soluble):

    • Place approximately 25 mg of the compound into a new test tube.

    • Add 0.75 mL of diethyl ether in small portions, shaking vigorously after each addition.[7]

    • Observe if the compound dissolves.

  • Aqueous Base Solubility (if water-insoluble):

    • Place approximately 25 mg of the compound into a new test tube.

    • Add 0.75 mL of 5% NaOH solution in small portions, shaking vigorously.[7][8]

    • If it dissolves, the compound is likely an organic acid.

    • If soluble in 5% NaOH, repeat the test with 5% NaHCO3. Solubility in NaHCO3 indicates a strong organic acid, while insolubility suggests a weak organic acid.[7][8]

  • Aqueous Acid Solubility (if insoluble in water and 5% NaOH):

    • Place approximately 25 mg of the compound into a new test tube.

    • Add 0.75 mL of 5% HCl solution in small portions, shaking vigorously.[7][8]

    • If it dissolves, the compound is likely an organic base.[7][8]

Data Presentation

The following table can be used to record the results of your solubility experiments.

Solvent Temperature (°C) Observation (Soluble/Insoluble/Partially Soluble) Quantitative Solubility (mg/mL or mol/L)
Distilled Water
Ethanol
Methanol
Acetone
Dichloromethane
Diethyl Ether
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
5% HCl
5% NaOH
5% NaHCO3

Visualizations

experimental_workflow start Start: Weigh ~25 mg of Compound water_test Add 0.75 mL Water and Shake Vigorously start->water_test is_water_soluble Is it Soluble? water_test->is_water_soluble ph_test Test pH with Litmus Paper is_water_soluble->ph_test Yes naoh_test Add 0.75 mL 5% NaOH and Shake is_water_soluble->naoh_test No ether_test Test Solubility in Diethyl Ether ph_test->ether_test is_naoh_soluble Is it Soluble? naoh_test->is_naoh_soluble nahco3_test Test Solubility in 5% NaHCO3 is_naoh_soluble->nahco3_test Yes hcl_test Add 0.75 mL 5% HCl and Shake is_naoh_soluble->hcl_test No is_hcl_soluble Is it Soluble? hcl_test->is_hcl_soluble end_base Conclusion: Organic Base is_hcl_soluble->end_base Yes end_neutral Conclusion: Likely Neutral Compound is_hcl_soluble->end_neutral No

Caption: Experimental workflow for qualitative solubility determination.

References

Technical Support Center: Synthesis of PARP Inhibitors from 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors starting from 6-amino-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the 3,4-dihydroisoquinolin-1(2H)-one core in PARP inhibitors?

A1: The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a key structural motif present in a number of potent PARP inhibitors. It often serves as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling the inhibitor to bind to the catalytic domain of the PARP enzyme.[1][2]

Q2: What are the key synthetic steps in converting this compound to a PARP inhibitor?

A2: The synthesis typically involves two primary transformations:

  • Acylation/Amide Bond Formation: The 6-amino group is acylated with a suitable carboxylic acid or acyl chloride. This is a crucial step to introduce the rest of the pharmacophore.

  • Palladium-Catalyzed Cross-Coupling: Depending on the target molecule's structure, a subsequent cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, may be employed to append additional aromatic or heteroaromatic rings.

Q3: What are the main challenges associated with the synthesis of PARP inhibitors?

A3: Common challenges include achieving high yields in coupling reactions with sterically hindered substrates, preventing side reactions, purification of the final product from closely related impurities, and ensuring the stability of intermediates.[3]

Troubleshooting Guides

Guide 1: Acylation of this compound

This guide addresses common issues encountered during the acylation of the 6-amino group on the dihydroisoquinolinone core.

Q: I am observing low to no yield of my acylated product. What are the potential causes and solutions?

A: Low yields in acylation reactions are a common issue. Here’s a systematic approach to troubleshoot this problem:

  • Problem: Incomplete reaction.

    • Possible Cause 1: Inactive acylating agent. Acyl chlorides and anhydrides can degrade upon exposure to moisture.

      • Solution: Use freshly opened or distilled acylating agents. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Possible Cause 2: Insufficiently activated carboxylic acid. If using a carboxylic acid with a coupling reagent, the activation may be incomplete.

      • Solution:

        • Consider using a more potent coupling reagent. For sterically hindered amines, reagents like HATU, HBTU, or COMU are often more effective than standard carbodiimides like EDC.

        • Pre-activate the carboxylic acid with the coupling reagent before adding the amine.

        • Ensure the reaction temperature is optimal for the chosen coupling reagent.

    • Possible Cause 3: Low nucleophilicity of the amine. The 6-amino group on the dihydroisoquinolinone ring is part of an aromatic system and may be less reactive than an aliphatic amine.

      • Solution:

        • Increase the reaction temperature.

        • Use a more reactive acylating agent, such as an acyl chloride instead of an anhydride or a carboxylic acid with a coupling agent.

        • Employ a catalyst, such as DMAP (4-dimethylaminopyridine), to enhance the nucleophilicity of the amine.

  • Problem: Formation of multiple side products.

    • Possible Cause 1: Diacylation. The lactam nitrogen of the dihydroisoquinolinone core could potentially be acylated under harsh conditions.

      • Solution: Use milder reaction conditions (e.g., lower temperature, less reactive acylating agent). Employing a bulky base might also selectively favor acylation at the less hindered 6-amino position.

    • Possible Cause 2: Reaction with the solvent. Solvents like DMF can sometimes participate in side reactions at elevated temperatures.

      • Solution: Switch to a more inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

    • Possible Cause 3: Degradation of starting material or product. The dihydroisoquinolinone core can be susceptible to hydrolysis under strong acidic or basic conditions.[4]

      • Solution: Maintain a neutral or slightly basic pH during the reaction and workup. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge acid byproducts.

Troubleshooting Acylation Workflow

Start Low Acylation Yield Check_Reagents Check Reagent Quality (Acylating agent, Amine) Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Side_Products Analyze for Side Products Start->Check_Side_Products Reagent_Solution Use fresh/purified reagents. Run under inert atmosphere. Check_Reagents->Reagent_Solution Temp Optimize Temperature Check_Conditions->Temp Solvent Change Solvent Check_Conditions->Solvent Coupling_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Conditions->Coupling_Reagent Base Optimize Base Check_Conditions->Base Purification Optimize Purification (e.g., Chromatography, Recrystallization) Check_Side_Products->Purification Protecting_Group Consider Protecting Group Strategy Check_Side_Products->Protecting_Group

Caption: A decision tree for troubleshooting low yields in acylation reactions.

Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

This guide focuses on troubleshooting Suzuki and Buchwald-Hartwig reactions involving the acylated this compound intermediate.

Q: My Suzuki coupling reaction is giving low yields of the desired biaryl product. How can I improve it?

A: Low yields in Suzuki couplings can be attributed to several factors. Here's a checklist for troubleshooting:

  • Problem: Catalyst deactivation.

    • Possible Cause: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

    • Solution:

      • Ensure the reaction is thoroughly degassed and run under an inert atmosphere.

      • Use anhydrous solvents and reagents.

      • Consider using a more stable pre-catalyst.

  • Problem: Poor reactivity of the aryl halide or boronic acid/ester.

    • Possible Cause 1: The halide on your dihydroisoquinolinone derivative or the coupling partner may be unreactive (e.g., a chloride).

      • Solution:

        • Switch to a more reactive halide (iodide > bromide > chloride).

        • Use a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) to facilitate oxidative addition.

    • Possible Cause 2: The boronic acid may be unstable and prone to protodeboronation.

      • Solution:

        • Use a more stable boronic ester (e.g., pinacol ester).

        • Choose a milder base (e.g., K2CO3, Cs2CO3) and ensure it is anhydrous.

  • Problem: Formation of homocoupling side products.

    • Possible Cause: This can occur if the reaction conditions are too harsh or if oxygen is present.

    • Solution:

      • Lower the reaction temperature.

      • Ensure rigorous exclusion of oxygen.

      • Optimize the stoichiometry of the reactants.

Q: I am having trouble with a Buchwald-Hartwig amination to introduce a new amine substituent. What should I consider?

A: The Buchwald-Hartwig amination can be sensitive to reaction parameters. Consider the following:

  • Problem: Low conversion.

    • Possible Cause 1: Inappropriate ligand. The choice of ligand is critical for the success of this reaction.

      • Solution: Screen a variety of bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos). The optimal ligand is often substrate-dependent.

    • Possible Cause 2: Unsuitable base. The strength and solubility of the base are important.

      • Solution: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. For base-sensitive substrates, weaker bases like K3PO4 or Cs2CO3 may be necessary, often requiring higher temperatures.

    • Possible Cause 3: Catalyst poisoning. Certain functional groups on the substrates can coordinate to the palladium and inhibit catalysis.

      • Solution: If suspected, consider protecting the interfering functional group.

Data Presentation

Table 1: Comparison of Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating SpeciesCommon ByproductsAdvantagesDisadvantages
EDC/HOBt O-acylisoureaWater-soluble ureaInexpensive, easy workupCan lead to racemization, less effective for hindered substrates
HATU Uronium saltWater-solubleHigh reactivity, low racemization, good for hindered aminesMore expensive, can cause guanidinylation of the amine
HBTU Uronium saltWater-solubleSimilar to HATU, widely usedCan be less effective than HATU for very challenging couplings
COMU Uronium saltWater-solubleHigh reactivity, safer than benzotriazole-based reagentsHigher cost
Acyl Chloride Acylium ionHClHighly reactiveMoisture sensitive, generates corrosive HCl

Table 2: Common Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeTypical Palladium SourceCommon LigandsCommon BasesCommon Solvents
Suzuki Coupling Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3PPh3, SPhos, XPhosK2CO3, Cs2CO3, K3PO4Toluene, Dioxane, THF, DMF
Buchwald-Hartwig Pd(OAc)2, Pd2(dba)3RuPhos, BrettPhos, XantphosNaOtBu, LHMDS, K3PO4Toluene, Dioxane

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound using HATU

  • To a solution of the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF (0.2 M), add DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling

  • To a reaction vessel, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and the base (e.g., K2CO3, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Signaling Pathway and Experimental Workflow Diagrams

PARP1 Signaling in DNA Single-Strand Break Repair

DNA_Damage DNA Single-Strand Break (SSB) PARP1_Recruitment PARP1 Recruitment and Activation DNA_Damage->PARP1_Recruitment PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1_Recruitment->PARylation Replication_Fork_Collapse Replication Fork Collapse PARP1_Recruitment->Replication_Fork_Collapse If unrepaired Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Recruitment Inhibition SSB_Repair Successful SSB Repair Repair_Complex->SSB_Repair DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Repair Homologous Recombination Repair (BRCA-dependent) DSB->HR_Repair Apoptosis Apoptosis (Synthetic Lethality in BRCA-deficient cells) DSB->Apoptosis If HR is deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: The role of PARP1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.[2][5][6]

General Synthesis Workflow

Start 6-amino-3,4-dihydro- isoquinolin-1(2H)-one Acylation Acylation / Amide Coupling Start->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Coupling Palladium-Catalyzed Cross-Coupling Intermediate->Coupling Final_Product PARP Inhibitor Coupling->Final_Product

Caption: A generalized workflow for the synthesis of PARP inhibitors from this compound.

References

optimizing reaction conditions for Castagnoli-Cushman synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Castagnoli-Cushman reaction for the synthesis of substituted lactams.

Frequently Asked Questions (FAQs)

Q1: What is the Castagnoli-Cushman reaction?

A1: The Castagnoli-Cushman reaction is a versatile chemical process that involves the reaction of a cyclic anhydride with an imine to produce a variety of substituted lactams.[1] This reaction is particularly valuable in medicinal chemistry for synthesizing scaffolds found in numerous biologically active compounds. A significant advantage of this reaction is its ability to be performed as a multicomponent reaction, for instance, by combining an amine, an aldehyde, and homophthalic anhydride in a single step to generate dihydroisoquinolones with high diastereoselectivity.[2][3][4][5]

Q2: What are the typical starting materials for the Castagnoli-Cushman reaction?

A2: The conventional reaction involves a cyclic anhydride (e.g., succinic, glutaric, or homophthalic anhydride) and a pre-formed imine (Schiff base).[1] However, multicomponent variations allow for the in situ formation of the imine from an amine and an aldehyde.[2][3][4][5][6][7] The scope of the reaction has been expanded to include a wide variety of substituted anhydrides and imines derived from diverse aldehydes and amines.[1]

Q3: What is the general mechanism of the Castagnoli-Cushman reaction?

A3: While the mechanism has been a subject of debate, the most widely accepted pathway involves a stepwise Mannich-type addition of the enolized anhydride to the imine. This is followed by an intramolecular N-acylation to form the final lactam product.[1][8] Alternative mechanisms, such as an initial acylation of the imine followed by ring closure, have also been considered.[8]

Troubleshooting Guide

Low or No Product Yield

Problem: The reaction is sluggish, resulting in a low yield of the desired lactam, or no product is observed.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Low reactivity of substrates Certain imines or anhydrides are inherently less reactive. Forcing conditions, such as high temperatures (refluxing in toluene or xylene), may be necessary.[9] However, this can affect diastereoselectivity.
Suboptimal solvent choice The choice of solvent can significantly impact reaction rate and yield. Trifluoroethanol (TFE) has been shown to dramatically accelerate the reaction, often allowing it to proceed to high yield in minutes, even at low temperatures (-40 °C).[9][10] Consider switching to TFE from less effective solvents like dichloromethane or toluene.[10]
Decomposition of starting materials or product Prolonged reaction times at high temperatures can lead to degradation. The use of TFE can enable lower reaction temperatures, minimizing decomposition.[10]
Issues with imine formation (for three-component reactions) If the imine is generated in situ, ensure that the conditions are suitable for its formation. For volatile aldehydes, a two-step protocol where the imine is pre-formed might be necessary.[11][12]
Steric hindrance Highly substituted anhydrides or imines may exhibit lower reactivity due to steric hindrance. While some sterically bulky substrates react smoothly, others may require optimization of reaction time and temperature.[13]
Poor Diastereoselectivity

Problem: The reaction produces a mixture of diastereomers (e.g., cis and trans isomers) that are difficult to separate.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Thermodynamic vs. Kinetic Control The diastereomeric outcome can be temperature-dependent. High temperatures (e.g., refluxing in toluene) typically favor the thermodynamically more stable trans isomer.[1] Running the reaction at lower temperatures, for instance in TFE at -40°C, often favors the kinetically formed cis isomer with high diastereoselectivity.[1][10]
Solvent Effects The solvent can influence the diastereoselectivity. While high temperatures in solvents like toluene or xylene tend to give the trans product, using TFE can provide excellent selectivity for the cis isomer.[1][10]
Catalyst Influence For certain variations of the reaction, the use of a catalyst can control the stereochemical outcome. For example, In(OTf)₃ has been used as a catalyst, and the reaction temperature can be adjusted to favor either the cis or trans isomer.[14]
Formation of Side Products and Purification Challenges

Problem: The reaction mixture contains significant amounts of side products, complicating the purification of the desired lactam.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Reaction of imines from enolizable aldehydes Imines derived from enolizable aldehydes can form enamines, which can be acylated by the anhydride, preventing the desired cyclization.[1] It is often best to use imines from non-enolizable aldehydes.
Formation of unexpected products In some cases, particularly with certain anhydrides, unexpected products such as four-membered lactams (β-lactams) can be formed.[15] Careful characterization of all products is essential.
Purification Difficulties The product may be difficult to purify by chromatography. In some instances, the product can be obtained in high purity without the need for chromatographic purification by careful control of the reaction conditions.[13][16] If chromatography is necessary, purification can often be achieved using silica gel with solvent systems such as dichloromethane/methanol.[10] Recrystallization can also be an effective purification method.

Experimental Protocols

General Protocol for Imine Synthesis

A variety of methods can be employed for the synthesis of the imine starting material. Below are two representative examples:

  • Method A (for N-butyl-1-(4-nitrophenyl)methanimine): To a stirred solution of butan-1-amine (1.0 eq.) in dry toluene, add MgSO₄ (1.5 eq) and the corresponding aldehyde (1.0 eq.). The reaction mixture is stirred overnight at 80 °C. After cooling, the mixture is filtered and concentrated under reduced pressure to afford the crude imine, which can often be used in the subsequent Castagnoli-Cushman reaction without further purification.[10]

  • Method B (for 1-(4-methoxyphenyl)-N-(4-(trifluoromethyl) phenyl)methanimine): To a stirred solution of the aniline (1.0 eq.) in dry methanol with 4Å molecular sieves, add the aldehyde (1.0 eq.) and a catalytic amount of glacial acetic acid (0.1 eq.). The reaction mixture is stirred overnight at reflux. After cooling, the mixture is filtered and concentrated under reduced pressure to yield the crude imine.[10]

General Protocol for the Castagnoli-Cushman Reaction in TFE

This protocol is optimized for high yield and diastereoselectivity at low temperatures.

  • Under an argon atmosphere, dissolve the imine (1.0 eq.) in trifluoroethanol (TFE).

  • Cool the solution to -40 °C.

  • Add the homophthalic anhydride (1.5 eq.) to the cooled solution.

  • Stir the reaction mixture at -40 °C and monitor the consumption of the starting material by TLC analysis.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by preparative TLC or flash column chromatography (e.g., using a CH₂Cl₂/MeOH gradient) to afford the pure lactam product.[10]

Three-Component Castagnoli-Cushman Reaction Protocol

This protocol allows for the direct synthesis of tetrahydroisoquinolonic acids from an amine, an aldehyde, and homophthalic acid, avoiding the need for a dehydrating agent.

  • Combine homophthalic acid, the amine, and the aldehyde in a suitable solvent.

  • The reaction can be performed without the need for dehydrating agents.

  • This method typically provides good to excellent yields of the trans-configured tetrahydroisoquinolonic acids.[6][7]

Data Presentation

Table 1: Effect of Solvent and Temperature on a Model Castagnoli-Cushman Reaction

EntrySolventTemperature (°C)TimeYield (%)Diastereomeric Ratio (cis:trans)
1CH₂Cl₂-4024 h37>19:1
2Toluene-4020 h56>19:1
3ACN-4020 h50>19:1
4MTBE-4048 h78>19:1
5TFE-4015 min81>19:1
6TFErt2 min72>19:1

Data adapted from a representative study.[10] Conditions: homophthalic anhydride (1.5 eq.) and imine (1.0 eq.).

Visualizations

Castagnoli_Cushman_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Anhydride Cyclic Anhydride (enolizable) Enol Anhydride Enol Anhydride->Enol Tautomerization Imine Imine Mannich_Adduct Mannich-type Adduct Imine->Mannich_Adduct Mannich-type Addition Enol->Mannich_Adduct Mannich-type Addition Lactam Substituted Lactam Mannich_Adduct->Lactam Intramolecular N-acylation Experimental_Workflow Start Start Prepare_Imine Prepare Imine (if not commercially available) Start->Prepare_Imine Setup_Reaction Set up Reaction: - Inert atmosphere - Anhydrous solvent - Desired temperature Prepare_Imine->Setup_Reaction Add_Reactants Add Imine and Anhydride Setup_Reaction->Add_Reactants Monitor_Reaction Monitor Progress (TLC) Add_Reactants->Monitor_Reaction Workup Reaction Work-up: - Quenching - Extraction Monitor_Reaction->Workup Purification Purification: - Chromatography - Recrystallization Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization End End Characterization->End

References

Technical Support Center: Purification of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 6-amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my purified this compound derivative colored (e.g., yellow or brown)?

A1: The appearance of color in your final product can be attributed to several factors. The primary cause is often the oxidation of the aromatic amino group, which can form colored impurities. Additionally, residual starting materials or byproducts from the synthesis, such as nitro-aromatic precursors, can impart color. The presence of even trace amounts of metallic impurities from catalysts or reaction vessels can also lead to discoloration.

Q2: I am observing poor recovery of my compound after recrystallization. What are the likely causes?

A2: Low recovery during recrystallization is a common issue. This can be due to the selection of a suboptimal solvent system where the compound has high solubility even at low temperatures. Using an excessive volume of the recrystallization solvent will also lead to significant loss of the product in the mother liquor. Premature crystallization during hot filtration is another potential cause of yield loss.

Q3: My compound is showing multiple spots on TLC, even after column chromatography. How can I improve the separation?

A3: The presence of multiple spots on TLC after purification suggests that the chromatographic conditions are not optimal for separating your compound from closely related impurities. The basicity of the 6-amino group can cause tailing on silica gel, leading to poor separation. The solvent system may lack the required selectivity to resolve compounds with similar polarities. It is also possible that the compound is degrading on the silica gel column.

Q4: What are some common synthesis byproducts to be aware of during the purification of this compound?

A4: Common byproducts can originate from incomplete reactions or side reactions. For instance, if the synthesis involves the reduction of a corresponding 6-nitro derivative, incomplete reduction can leave residual nitro-compound as an impurity. Side reactions can lead to the formation of isomers or related heterocyclic structures. In some cases, over-alkylation or acylation at the amino group can occur if it is not appropriately protected during synthesis.

Troubleshooting Guides

Low Yield and Purity
ProblemPotential CauseTroubleshooting Steps
Low Yield after Recrystallization - Suboptimal solvent choice (compound is too soluble).- Excessive solvent volume used.- Premature crystallization during filtration.- Solvent Screening: Test a range of solvents and solvent mixtures to find a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.- Preheat Funnel: Use a preheated filter funnel to prevent premature crystallization.
Colored Impurities in Final Product - Oxidation of the 6-amino group.- Residual starting materials (e.g., nitro compounds).- Metallic impurities.- Use of Antioxidants: Consider adding a small amount of an antioxidant like sodium metabisulfite during workup or purification.- Charcoal Treatment: A charcoal treatment of the solution before crystallization can help remove colored impurities.- Chelating Agents: Washing with a dilute solution of a chelating agent like EDTA can remove metallic impurities.
Broad or Tailing Peaks in Chromatography - Interaction of the basic amino group with acidic silica gel.- Use of Basic Additives: Add a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia to the mobile phase to suppress the interaction with silica.- Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina, or a reverse-phase column.
Identification and Removal of Impurities
ProblemPotential CauseTroubleshooting Steps
Persistent Impurity with Similar Polarity - Isomeric byproducts.- Structurally related side-products.- Optimize Chromatography: Use a shallower solvent gradient or switch to an isocratic elution with the optimal solvent mixture to improve resolution.- Alternative Chromatographic Techniques: Consider preparative HPLC or SFC (Supercritical Fluid Chromatography) for difficult separations.- Dervatization: Temporarily derivatizing the amino group can alter the polarity of your target compound, potentially allowing for easier separation from the impurity.
Product Degradation During Purification - Sensitivity to acidic conditions on silica gel.- Instability at elevated temperatures during solvent evaporation.- Neutralize Silica Gel: Pre-treat the silica gel with the mobile phase containing a basic additive before packing the column.- Low-Temperature Evaporation: Concentrate the purified fractions using a rotary evaporator at a lower temperature.

Experimental Protocols

Protocol 1: Column Chromatography with Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., dichloromethane:methanol).

  • Adding the Modifier: Add triethylamine to the slurry to a final concentration of 0.5% (v/v) and mix thoroughly.

  • Column Packing: Pack the column with the prepared slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions and monitoring by TLC.

Protocol 2: Recrystallization
  • Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., acetonitrile, ethanol, or a mixture).[1]

  • Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a preheated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Charcoal Treatment (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal treatment charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool filter_dry Filter & Dry cool->filter_dry pure Pure Crystals filter_dry->pure

Caption: Recrystallization Workflow for Purification.

troubleshooting_logic start Purification Issue q1 Colored Product? start->q1 q2 Low Yield? start->q2 q3 Poor Separation? start->q3 ans1a Oxidation q1->ans1a Yes ans1b Residual Starting Material q1->ans1b Yes ans2a Suboptimal Solvent q2->ans2a Yes ans2b Excess Solvent q2->ans2b Yes ans3a Tailing on Silica q3->ans3a Yes ans3b Poor Solvent Selectivity q3->ans3b Yes sol1a Use Antioxidants / Charcoal ans1a->sol1a ans1b->sol1a sol2a Solvent Screening ans2a->sol2a ans2b->sol2a sol3a Add Basic Modifier to Mobile Phase ans3a->sol3a ans3b->sol3a

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Overcoming Reactivity Challenges with 6-Amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low reactivity of 6-amino-3,4-dihydroisoquinolin-1(2H)-one in various chemical transformations.

Understanding the Challenge: The Low Reactivity of an Electron-Rich Amino Group

The primary challenge in functionalizing this compound stems from the electronic nature of its aromatic amino group. The lone pair of electrons on the nitrogen atom is delocalized into the isoquinolinone ring system. This resonance effect reduces the electron density on the nitrogen, thereby decreasing its nucleophilicity and basicity compared to aliphatic amines. Consequently, reactions that rely on the nucleophilic character of the amino group, such as acylations and cross-coupling reactions, can be sluggish and result in low yields.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation of this compound with an acid chloride proceeding with low yield?

A1: The reduced nucleophilicity of the amino group is the most likely cause. Several factors can be addressed to improve the reaction outcome:

  • Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the amino group for the acylating agent. Stronger bases like pyridine or 4-dimethylaminopyridine (DMAP) can be used catalytically to activate the acylating agent.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable. Ensure the solvent is anhydrous, as water can hydrolyze the acid chloride.

  • Temperature: While many acylations are run at room temperature, gentle heating (40-60 °C) may be necessary to drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.

  • Activating Agents: For less reactive acid chlorides, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with the corresponding carboxylic acid can be a more effective approach.

Q2: I am struggling with a Buchwald-Hartwig amination using this compound. What are the critical parameters to optimize?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success with electron-rich anilines like this compound is highly dependent on the catalytic system.[1][2] Key parameters to consider are:

  • Palladium Precatalyst: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices.[3]

  • Ligand: This is often the most critical factor. Bulky, electron-rich phosphine ligands are generally preferred for coupling with electron-rich amines.[4] Ligands like Xantphos, SPhos, or DavePhos have shown success in similar systems. Screening a variety of ligands is often necessary to find the optimal one for your specific substrate combination.[5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[4] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

Q3: Should I protect the amino group of this compound before attempting other transformations on the molecule?

A3: Protecting the amino group can be a valuable strategy, especially if the desired reaction is incompatible with a primary amine. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

  • tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of non-acidic conditions and is readily removed with a strong acid like trifluoroacetic acid (TFA).[6]

  • Carbobenzyloxy (Cbz): Introduced using benzyl chloroformate, it is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation.[6]

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination
Symptom Possible Cause(s) Suggested Solution(s)
No or low conversion of starting materials 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base. 4. Reaction temperature too low.1. Use a fresh palladium precatalyst and ensure anhydrous/anaerobic conditions. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos, DavePhos). 3. Switch to a stronger base (e.g., from Cs₂CO₃ to NaOtBu or LHMDS). 4. Increase the reaction temperature, monitoring for decomposition.
Formation of dehalogenated arene byproduct 1. β-hydride elimination from the palladium-amide intermediate.[7] 2. Presence of water or other protic sources.1. Use a more sterically hindered ligand to disfavor β-hydride elimination. 2. Ensure all reagents and solvents are strictly anhydrous.
Homocoupling of the aryl halide 1. Catalyst decomposition. 2. Inefficient transmetalation.1. Use a more robust ligand to stabilize the palladium catalyst. 2. Optimize the base and solvent to facilitate the transmetalation step.
Inefficient Acylation
Symptom Possible Cause(s) Suggested Solution(s)
Reaction stalls at partial conversion 1. Insufficiently reactive acylating agent. 2. Reversible reaction.1. Use the corresponding acid chloride or anhydride instead of the carboxylic acid with a coupling agent. 2. Use a stoichiometric amount of a non-nucleophilic base to drive the equilibrium forward.
Multiple products observed 1. Diacylation (at the amino and lactam nitrogen). 2. Side reactions due to high temperature.1. Use milder conditions (lower temperature, shorter reaction time). Consider protecting the lactam nitrogen if it is reactive. 2. Run the reaction at a lower temperature for a longer period.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the reaction vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for Acylation of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., triethylamine, 1.5 eq.).

  • Acylating Agent Addition: Cool the mixture to 0 °C and slowly add the acid chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Gentle heating may be required for less reactive substrates.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Deprotonation Deprotonation Amine Coordination->Deprotonation Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex BaseH Base-H+ Deprotonation->BaseH Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Product Product Reductive Elimination Complex->Product ArylHalide Ar-X ArylHalide->Oxidative Addition Complex Amine R2NH Amine->Amine Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield in Reaction CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents ReactionType Identify Reaction Type CheckReagents->ReactionType Buchwald Buchwald-Hartwig ReactionType->Buchwald Cross-Coupling Acylation Acylation ReactionType->Acylation Amide Formation OptimizeBuchwald Optimize Catalyst System: 1. Change Ligand 2. Change Base 3. Change Solvent Buchwald->OptimizeBuchwald OptimizeAcylation Optimize Conditions: 1. Use Stronger Base/Catalyst 2. Increase Temperature 3. Use Activating Agent Acylation->OptimizeAcylation Success Improved Yield OptimizeBuchwald->Success Failure Still Low Yield OptimizeBuchwald->Failure OptimizeAcylation->Success OptimizeAcylation->Failure ConsiderProtection Consider Protecting Group Strategy Failure->ConsiderProtection

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Scale-up Synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 6-amino-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for the preparation of the 3,4-dihydroisoquinolin-1(2H)-one core structure?

A1: Several classical methods are employed for the synthesis of the isoquinoline and dihydroisoquinolinone core. These include the Pomeranz–Fritsch, Bischler–Napieralski, and Pictet–Gams reactions, which typically involve the cyclization of phenethylamine derivatives.[1][2] For the specific 3,4-dihydroisoquinolin-1(2H)-one scaffold, modern approaches often utilize transition-metal-catalyzed C-H activation and annulation reactions.[3][4]

Q2: What are the key challenges in scaling up the synthesis of aromatic amines like this compound?

A2: Scaling up aromatic amination reactions can present several challenges. These include ensuring efficient heat and mass transfer, managing the handling and safety of potentially hazardous reagents, controlling reaction exotherms, and ensuring consistent product quality and purity. Catalyst selection, loading, and recovery are also critical considerations in transition-metal-catalyzed aminations. Furthermore, purification of the final amine can be complicated by the presence of unreacted starting materials and byproducts.

Q3: Are there any specific safety precautions to consider during the scale-up of this synthesis?

A3: Yes, several safety precautions are crucial. Depending on the chosen synthetic route, you may be working with flammable solvents, strong acids or bases, and potentially toxic or pyrophoric reagents. A thorough risk assessment should be conducted for each step of the scaled-up process. Ensure proper personal protective equipment (PPE) is used, and that the reaction is carried out in a well-ventilated area, such as a fume hood or a dedicated manufacturing facility with appropriate engineering controls.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound, based on a plausible synthetic route involving a key amination step.

Hypothetical Synthetic Pathway:

A plausible synthetic route starts from a commercially available substituted phenethylamine derivative, which is first cyclized to form the dihydroisoquinolinone core, followed by a nitration and subsequent reduction to yield the final amino product. An alternative, more modern approach could involve a late-stage amination of a halogenated dihydroisoquinolinone precursor.

Synthetic Pathway A Substituted Phenethylamine B 6-Nitro-3,4-dihydroisoquinolin-1(2H)-one A->B Cyclization & Nitration C This compound B->C Reduction

Caption: A potential synthetic pathway to this compound.

Issue 1: Low Yield or Incomplete Conversion during the Reduction of the Nitro Group

  • Question: We are experiencing low yields and incomplete conversion during the catalytic hydrogenation of 6-nitro-3,4-dihydroisoquinolin-1(2H)-one to the desired 6-amino product on a larger scale. What could be the cause and how can we troubleshoot this?

  • Answer:

    • Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be deactivated. Ensure you are using a fresh, high-quality catalyst. On a larger scale, catalyst poisoning by impurities in the starting material or solvent can be more pronounced. Consider pre-treating your starting material with activated carbon to remove potential poisons.

    • Hydrogen Pressure and Agitation: Inadequate hydrogen pressure or inefficient agitation can lead to poor reaction rates. Ensure the reactor is properly sealed and that the agitation is sufficient to maintain a good suspension of the catalyst and ensure efficient gas-liquid mass transfer.

    • Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are commonly used. Ensure the solvent is of appropriate grade and is degassed to remove any dissolved oxygen which can deactivate the catalyst.

    • Reaction Time and Temperature: The reaction may require longer times or a moderate increase in temperature to go to completion on a larger scale. Monitor the reaction progress by a suitable analytical method like HPLC or TLC.

Troubleshooting Workflow for Nitro Group Reduction

Troubleshooting Nitro Reduction Start Low Yield in Nitro Reduction CheckCatalyst Check Catalyst Activity (Use fresh catalyst, check for poisoning) Start->CheckCatalyst CheckH2 Verify H2 Pressure and Agitation CheckCatalyst->CheckH2 If catalyst is ok CheckSolvent Evaluate Solvent Quality (Degassed, appropriate grade) CheckH2->CheckSolvent If pressure/agitation are ok OptimizeConditions Optimize Reaction Time and Temperature CheckSolvent->OptimizeConditions If solvent is ok Analysis Monitor Reaction by HPLC/TLC OptimizeConditions->Analysis Success Problem Resolved Analysis->Success Complete Conversion Process Parameters cluster_0 Process Parameters cluster_1 Critical Quality Attributes Temp Temperature Yield Yield Temp->Yield Purity Purity Temp->Purity SideProducts Side Products Temp->SideProducts Pressure Pressure Pressure->Yield Agitation Agitation Speed Agitation->Yield Catalyst Catalyst Loading Catalyst->Yield Catalyst->SideProducts

References

Validation & Comparative

Unveiling the Action of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Comparative Guide to PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mechanism of action of 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives. These compounds have emerged as a significant scaffold in the development of inhibitors for poly(ADP-ribose) polymerase (PARP), a key enzyme family in DNA damage repair and a validated target in oncology.

This guide details their primary mechanism as PARP inhibitors, presenting supporting experimental data for specific derivatives and comparing them with the well-established PARP inhibitor, Olaparib. Detailed experimental protocols for key assays are also provided to facilitate reproducible research.

Primary Mechanism of Action: PARP Inhibition

The predominant mechanism of action for this compound and its derivatives is the inhibition of the PARP family of enzymes, particularly PARP1 and PARP2.[1][2] These enzymes play a critical role in the cellular response to DNA single-strand breaks (SSBs).

Derivatives of this scaffold are designed as structural mimics of nicotinamide adenine dinucleotide (NAD+), the co-substrate for PARP enzymes.[1] They competitively bind to the NAD+ binding pocket within the catalytic domain of PARP. This binding event prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification that is crucial for the recruitment of DNA repair proteins to the site of damage.

The therapeutic rationale for PARP inhibitors, especially in cancer, is rooted in the concept of synthetic lethality. In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to efficiently repair DSBs, leading to genomic instability and ultimately, cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage and Repair cluster_1 Inhibitor Action cluster_2 Cellular Outcome in HR-Deficient Cells DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 activates PARylation PAR Synthesis (from NAD+) PARP1->PARylation catalyzes Repair_Proteins DNA Repair Protein Recruitment PARylation->Repair_Proteins recruits Inhibition Inhibition of PARP Catalytic Activity PARylation->Inhibition SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Inhibitor This compound Derivative Inhibitor->Inhibition Stalled_Replication Stalled Replication Fork Inhibition->Stalled_Replication leads to DSB Double-Strand Break Formation Stalled_Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis inability to repair (HR deficiency)

Caption: Signaling pathway of PARP inhibition by this compound derivatives.

Comparative Performance Data

The following table summarizes the in vitro inhibitory activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against PARP1 and PARP2, with Olaparib included as a benchmark.

Compound IDDerivative StructurePARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity (PARP1/PARP2)Reference
Lead Compound 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-oneData not specifiedData not specifiedData not specified[1][2]
Analog Benzamido isoquinolone13.91.59.3[1]
Olaparib (Approved Drug)BenchmarkBenchmarkBenchmark[1]
Compound 3af Structure not fully specifiedNot specified as most potent for PARP1Potent and selectiveHigh PARP2 selectivity[1]
Compound 3aj Structure not fully specifiedData not specifiedData not specifiedHighest PARP2 selectivity[1]

Note: Specific IC50 values for the lead compound were not publicly available in the cited literature, but it was identified as a candidate for further preclinical development based on its overall profile.

Other Investigated Activities

While PARP inhibition is the most prominent, derivatives of the broader isoquinolin-1(2H)-one scaffold have been explored for other therapeutic applications:

  • Anticancer Activity: Certain 3-aminoisoquinolin-1(2H)-one derivatives have demonstrated broad anticancer activity across various cell lines, suggesting potential mechanisms beyond PARP inhibition.[3][4] For example, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively prevents tumor cell growth.[3][5]

  • Antioomycete Activity: Non-amino substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives have shown efficacy against the phytopathogen Pythium recalcitrans, with a proposed mechanism involving the disruption of biological membrane systems.[6][7]

Experimental Protocols

In Vitro PARP1/PARP2 Inhibition Assay

This protocol is based on the general methodology described for testing 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • Colorimetric HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coating: Coat the 96-well plates with Histone H1 overnight at 4°C. Wash the plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

  • Reaction Mixture: In each well, add the PARP enzyme, activated DNA (if required by the specific kit), and the test compound at various concentrations.

  • Initiation: Start the reaction by adding biotinylated NAD+. Incubate for a specified time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and wash the plates. Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains on the histone substrate.

  • Signal Generation: Wash the plates again and add the colorimetric HRP substrate. Allow the color to develop.

  • Measurement: Stop the reaction with a stop solution (e.g., 1M H2SO4) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental_Workflow Start Start Plate_Coating Coat 96-well plate with Histone H1 Start->Plate_Coating Compound_Dilution Prepare serial dilutions of test compounds Plate_Coating->Compound_Dilution Reaction_Setup Add PARP enzyme, activated DNA, and test compound to wells Compound_Dilution->Reaction_Setup Reaction_Initiation Add biotinylated NAD+ and incubate Reaction_Setup->Reaction_Initiation Detection_Step Add Streptavidin-HRP and incubate Reaction_Initiation->Detection_Step Signal_Development Add colorimetric substrate Detection_Step->Signal_Development Measurement Measure absorbance with a plate reader Signal_Development->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro PARP inhibition assay.

References

A Comparative Guide: 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives Versus Olaparib in PARP Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established Poly (ADP-ribose) polymerase (PARP) inhibitor, Olaparib, against the emerging class of 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives. While direct comparative experimental data for this compound derivatives is limited in publicly accessible literature, this document synthesizes available information on the broader isoquinolinone scaffold as PARP inhibitors and presents a framework for their evaluation against the clinical benchmark, Olaparib.

Introduction to PARP Inhibition and the Compounds of Interest

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.

Olaparib , a potent inhibitor of both PARP1 and PARP2, is a clinically approved therapeutic for various cancers, including those of the ovary, breast, pancreas, and prostate with BRCA mutations. Its mechanism of action involves not only the catalytic inhibition of PARP but also the trapping of PARP-DNA complexes, which further enhances its cytotoxic effect.

The This compound scaffold represents a class of compounds with potential as PARP inhibitors. The isoquinolinone core is a recognized pharmacophore for PARP inhibition, and derivatives are being explored for their anticancer properties. While specific data on the 6-amino substituted variants are not widely available, related isoquinolinone derivatives have shown promising activity.

Quantitative Performance Data

Quantitative data is essential for the objective comparison of therapeutic agents. The following tables summarize the biochemical and cellular potency of Olaparib. Placeholder data for a hypothetical this compound derivative ("Compound X") is included to illustrate how such a comparison would be structured.

Table 1: Biochemical Activity - PARP Enzyme Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1-51
Compound XTo Be DeterminedTo Be Determined

Table 2: Cellular Activity - Cytotoxicity in Cancer Cell Lines

CompoundCell LineGenotypeIC50 (µM)
OlaparibMDA-MB-436BRCA1 mutantCell line dependent
OlaparibPEO1BRCA2 mutant~25
OlaparibHCC1937BRCA1 mutant~96
Compound XMDA-MB-436BRCA1 mutantTo Be Determined
Compound XPEO1BRCA2 mutantTo Be Determined
Compound XHCC1937BRCA1 mutantTo Be Determined

Experimental Protocols

Detailed methodologies are critical for the reproducible evaluation and comparison of PARP inhibitors.

PARP1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (or other protein substrate)

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated microplates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-biotin antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Coat streptavidin-coated microplates with biotinylated NAD+.

  • Wash the plates to remove unbound NAD+.

  • Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and histones in the assay buffer.

  • Add serial dilutions of the test compound (e.g., this compound derivative or Olaparib) or vehicle control to the wells.

  • Initiate the enzymatic reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Wash the plates to remove unreacted components.

  • Add HRP-conjugated anti-biotin antibody and incubate.

  • Wash the plates and add TMB substrate.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant and wild-type)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (Olaparib and derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

PARP Signaling Pathway and Inhibition

PARP_Signaling PARP-Mediated DNA Repair and Inhibition cluster_BRCA_deficient In BRCA-deficient cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to Replication DNA Replication DNA_SSB->Replication PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair (SSBR) Repair_Proteins->SSB_Repair SSB_Repair->Replication DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death cannot be repaired efficiently Olaparib Olaparib / Isoquinolinone Derivative Olaparib->PARP1 inhibits & traps

Caption: Mechanism of PARP inhibition leading to synthetic lethality in BRCA-deficient cells.

Experimental Workflow for Comparative Analysis

Experimental_Workflow Workflow for Comparing PARP Inhibitors cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (PARP1/2 Inhibition) Cell_Based_Assay Cell-Based Assays (Cytotoxicity in Cancer Cell Lines) Biochemical_Assay->Cell_Based_Assay Mechanistic_Studies Mechanistic Studies (e.g., Western Blot for PARylation) Cell_Based_Assay->Mechanistic_Studies Xenograft_Model Tumor Xenograft Model (e.g., BRCA-mutant PDX) Mechanistic_Studies->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Efficacy_Study->PK_PD_Analysis Lead_Selection Lead Candidate Selection PK_PD_Analysis->Lead_Selection

Caption: A typical experimental workflow for the evaluation of novel PARP inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Structure-Activity Relationship (SAR) for Isoquinolinone Derivatives cluster_modifications Chemical Modifications cluster_evaluation Biological Evaluation Core_Scaffold This compound Core Scaffold R1 Modification at R1 Core_Scaffold->R1 R2 Modification at R2 Core_Scaffold->R2 R3 Modification at R3 Core_Scaffold->R3 PARP_Inhibition PARP Inhibition (Potency) R1->PARP_Inhibition R2->PARP_Inhibition R3->PARP_Inhibition Cellular_Activity Cellular Activity (Cytotoxicity) PARP_Inhibition->Cellular_Activity Selectivity Selectivity (vs. other enzymes) Cellular_Activity->Selectivity ADME_Tox ADME/Tox Properties Selectivity->ADME_Tox Optimized_Compound Optimized Lead Compound ADME_Tox->Optimized_Compound

Caption: Logical flow of a structure-activity relationship study for isoquinolinone derivatives.

Comparative Guide to the Structure-Activity Relationship of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) for various derivatives of this scaffold, focusing on their performance as antioomycete agents, Poly(ADP-ribose) polymerase (PARP) inhibitors, and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. The information is intended for researchers, scientists, and drug development professionals.

3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Antioomycete Agents

A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been synthesized and evaluated for their antioomycete activity, particularly against the plant pathogen Pythium recalcitrans.[3][4][5] The synthesis of these compounds is often achieved through the Castagnoli–Cushman reaction.[3][4][5]

Structure-Activity Relationship (SAR) Insights:

The key SAR findings for the antioomycete activity of these derivatives are centered around the substituents at the C4 position. A three-dimensional quantitative structure-activity relationship (3D-QSAR) study highlighted the critical role of a C4-carboxyl group for potent activity.[3][4]

One of the most potent compounds identified is I23 , which demonstrated an EC50 value of 14 μM against P. recalcitrans, outperforming the commercial agent hymexazol (EC50 of 37.7 μM).[3][4][5]

Comparative Performance Data:
CompoundSubstituentsTarget OrganismEC50 (μM)Reference CompoundEC50 (μM)
I23 Specific substitutions leading to high potencyPythium recalcitrans14Hymexazol37.7

3,4-Dihydroisoquinolin-1(2H)-one Derivatives as PARP Inhibitors

A novel scaffold based on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide has been designed for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[6][7][8] These inhibitors are of significant interest in cancer therapy. The synthesis of the core structure often utilizes a modified Castagnoli-Cushman reaction.[6][7][8]

Structure-Activity Relationship (SAR) Insights:

Iterative synthesis and in vitro biological testing have revealed important SAR generalizations. The introduction of a fluorine atom at the 7-position of the dihydroisoquinolinone core and specific amide substitutions at the C4 position significantly influence inhibitory activity. The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , has emerged as a promising candidate for further development.[6][7]

Comparative Performance Data:
CompoundR1 (Position 7)R2 (Amide at C4)PARP1 IC50 (nM)PARP2 IC50 (nM)
Lead Compound F[1,4'-bipiperidine]-1'-carbonylPotent (specific value not provided)Potent (specific value not provided)
Olaparib (Reference) N/AN/APotentPotent

Note: Specific IC50 values for the lead compound were not publicly available in the reviewed literature, but it was identified as a potent inhibitor warranting preclinical development.

3,4-Dihydroisoquinolin-1(2H)-one Derivatives as PRMT5 Inhibitors

A novel series of 3,4-dihydroisoquinolin-1(2H)-one derivatives have been designed as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a promising target for the treatment of non-Hodgkin's lymphoma.[9] A scaffold hopping strategy was employed in the design of these compounds.[9]

Structure-Activity Relationship (SAR) Insights:

Systematic SAR studies led to the identification of compound D3 , which exhibits potent PRMT5 inhibitory activity and excellent antiproliferative activity against the Z-138 cancer cell line.[9] The position of nitrogen atoms introduced into the scaffold was found to be critical for biological activity.[9]

Comparative Performance Data:
CompoundPRMT5 IC50 (nM)Z-138 Antiproliferative IC50 (nM)
D3 20.72.2
A1 37.514.28
B1 18.3Not specified
D1 Slightly decreased vs. A1Slightly decreased vs. A1
D2 32.73.07

Experimental Protocols

General Synthesis via Castagnoli–Cushman Reaction:

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is commonly achieved through the Castagnoli–Cushman reaction. This involves the reaction of a homophthalic anhydride with an imine. The reaction is often diastereoselective and provides a facile route to derivatives with a carboxylic acid function at the C4 position.[3][4]

PARP1/PARP2 Inhibition Assay:

A commercially available colorimetric activity assay kit (e.g., from BPS Bioscience) can be used to determine the inhibitory activity of the compounds against PARP1 and PARP2.[10] The assay typically involves the incubation of the enzyme with the test compound and a biotinylated substrate. The amount of product formed is then quantified using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.[11] Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50).[10]

PRMT5 Inhibition Assay:

The inhibitory activity against PRMT5 can be determined using a biochemical assay, such as the FlashPlate PRMT5–MEP50 radiolabeled methyltransferase assay.[12] This assay measures the transfer of a tritiated methyl group from S-adenosyl-l-[methyl-3H]methionine to a histone peptide substrate.[12] The IC50 values are determined from dose-response curves.

Cell Proliferation Assay (MTS/MTT):

The antiproliferative activity of the compounds is typically evaluated using a cell viability assay such as the MTS or MTT assay. Cancer cell lines (e.g., Z-138 for PRMT5 inhibitors) are seeded in 96-well plates and incubated with serial dilutions of the test compounds for a specified period (e.g., 72-96 hours).[6] A reagent (MTS or MTT) is then added, which is converted into a colored formazan product by metabolically active cells. The absorbance is measured using a plate reader, and the IC50 values are calculated from the dose-response curves.[6]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis synthesis Synthesis of Derivatives (e.g., Castagnoli-Cushman Reaction) purification Purification & Characterization synthesis->purification parp_assay PARP Inhibition Assay purification->parp_assay prmt5_assay PRMT5 Inhibition Assay purification->prmt5_assay cell_prolif Cell Proliferation Assay (e.g., MTT/MTS) purification->cell_prolif ic50 IC50/EC50 Determination parp_assay->ic50 prmt5_assay->ic50 cell_prolif->ic50 sar SAR Analysis ic50->sar

Caption: General experimental workflow for SAR studies.

PARP1_signaling_pathway DNA_damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Chromatin_remodeling Chromatin Remodeling PAR->Chromatin_remodeling DDR_proteins Recruitment of DNA Repair Proteins PAR->DDR_proteins DNA_repair DNA Repair Chromatin_remodeling->DNA_repair DDR_proteins->DNA_repair Inhibitor 3,4-Dihydroisoquinolin-1(2H)-one PARP Inhibitor Inhibitor->PARP1 Inhibition

Caption: Simplified PARP1 signaling pathway in DNA repair.

PRMT5_signaling_pathway PRMT5 PRMT5 Methylation Symmetric Di-methylation of Arginine PRMT5->Methylation Histones Histones (e.g., H4R3) Gene_regulation Gene Regulation Histones->Gene_regulation Splicing_factors Splicing Factors RNA_splicing RNA Splicing Splicing_factors->RNA_splicing Transcription_factors Transcription Factors Signal_transduction Signal Transduction Transcription_factors->Signal_transduction Methylation->Histones Methylation->Splicing_factors Methylation->Transcription_factors Cell_proliferation Cancer Cell Proliferation Gene_regulation->Cell_proliferation RNA_splicing->Cell_proliferation Signal_transduction->Cell_proliferation Inhibitor 3,4-Dihydroisoquinolin-1(2H)-one PRMT5 Inhibitor Inhibitor->PRMT5 Inhibition

Caption: Overview of PRMT5's role in cancer signaling.

References

A Comparative In Vitro Efficacy Analysis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Oncology and Drug Development

The landscape of cancer therapeutics is continually evolving, with Poly (ADP-ribose) polymerase (PARP) inhibitors establishing themselves as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. The first-generation agents, while effective, have paved the way for novel, more selective inhibitors that promise enhanced efficacy and improved safety profiles. This guide provides a comprehensive in vitro comparison of two such novel PARP inhibitors, Saruparib (AZD5305) and AZD9574, against the well-established first-generation inhibitors, Olaparib and Talazoparib.

Executive Summary

Next-generation PARP inhibitors, Saruparib and AZD9574, demonstrate significant advancements in selectivity for PARP1, the primary therapeutic target. This heightened selectivity is hypothesized to translate into a wider therapeutic window by minimizing off-target effects associated with PARP2 inhibition, such as hematological toxicities. In vitro data reveals that while both novel inhibitors are potent, they exhibit distinct profiles in terms of PARP trapping, a key mechanism of action for this drug class. This guide will delve into the quantitative differences in their enzymatic inhibition, cellular potency, and PARP trapping capabilities, supported by detailed experimental protocols and visual pathway diagrams to aid in the critical evaluation of these compounds for research and development purposes.

Data Presentation: A Quantitative Comparison

The in vitro efficacy of PARP inhibitors can be assessed through various metrics, including their ability to inhibit the enzymatic activity of PARP1 and PARP2, their potency in cellular assays, and their efficiency in trapping PARP enzymes on DNA. The following tables summarize key quantitative data for Saruparib, AZD9574, Olaparib, and Talazoparib.

Table 1: PARP Enzymatic Inhibition (IC50, nM)

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1 vs. PARP2 Selectivity
Saruparib (AZD5305) 3[1]1400[1]~500-fold[2]
AZD9574 ~1.2[3]>8000-fold selectivity[3]>8000-fold[3]
Olaparib 1-19[4]1-251[4]Variable
Talazoparib ~1[4]~0.2[4]Minimal

Table 2: Cellular Activity and PARP Trapping

InhibitorCellular PARylation IC50 (A549 WT cells, nM)PARP1 Trapping PotencyPARP2 Trapping Potency
Saruparib (AZD5305) 2.3[2]Potent (single-digit nM)[2]No trapping detected up to 30 µM[2]
AZD9574 Not explicitly foundPotent[5]Not explicitly found
Olaparib 5.1 (for Talazoparib)[2]Moderate[6][7]Moderate[7]
Talazoparib 5.1[2]Very Potent (~100-fold > Olaparib)[7][8]Potent[6]

Table 3: In Vitro Cytotoxicity in Selected Cancer Cell Lines (IC50, µM)

Cell LineGenetic BackgroundSaruparib (AZD5305) IC50 (µM)AZD9574 IC50 (µM)Olaparib IC50 (µM)Talazoparib IC50 (µM)
A549 Wild-type>10[1]Not explicitly foundNot explicitly foundNot explicitly found
DLD-1 BRCA2-/- BRCA2 mutantSub-nanomolar range[2]Sub-nanomolar range[9]Not explicitly foundNot explicitly found
MDA-MB-436 BRCA1 mutantNot explicitly foundNot explicitly found~4.2 - 19.8 (MTT assay)[7]~0.13[10]
Capan-1 BRCA2 mutantNot explicitly foundNot explicitly foundNot explicitly found0.003[11]
MX-1 BRCA1 mutantNot explicitly foundNot explicitly foundNot explicitly found0.015[11]

Mandatory Visualization

PARP_Signaling_Pathway

Experimental_Workflow start Start: Cancer Cell Lines (HR-proficient & HR-deficient) treatment Treat with Novel & Benchmark PARP Inhibitors (Dose-Response) start->treatment parp_inhibition parp_inhibition treatment->parp_inhibition cell_viability cell_viability treatment->cell_viability parp_trapping parp_trapping treatment->parp_trapping dna_damage dna_damage treatment->dna_damage data_analysis Data Analysis & Comparison end End: Efficacy Validation data_analysis->end parp_inhibition->data_analysis cell_viability->data_analysis parp_trapping->data_analysis dna_damage->data_analysis

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of novel therapeutic agents. The following are methodologies for key in vitro experiments used to characterize PARP inhibitors.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines of interest

  • 96-well opaque-walled microplates

  • Complete culture medium

  • PARP inhibitors (Saruparib, AZD9574, Olaparib, Talazoparib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the PARP inhibitors in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.

In Vitro PARylation Assay

This assay measures the ability of a PARP inhibitor to block the catalytic activity of PARP enzymes in a cellular context.

Materials:

  • Cancer cell lines (e.g., A549)

  • PARP inhibitors

  • DNA damaging agent (e.g., H2O2)

  • Lysis buffer

  • Anti-PAR antibody

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • ELISA plate reader

Protocol:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Pre-treat cells with various concentrations of PARP inhibitors for 1-2 hours.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with H2O2 (e.g., 500 µM) for 15 minutes to stimulate PARP activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and PARG inhibitors.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for PAR.

    • Add cell lysates to the wells and incubate to allow binding of PARylated proteins.

    • Wash the wells and add a detection anti-PAR antibody.

    • Add a secondary HRP-conjugated antibody and incubate.

    • After further washing, add a chemiluminescent HRP substrate.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the signal intensity against the inhibitor concentration.

PARP-DNA Trapping Assay

This assay quantifies the ability of PARP inhibitors to trap PARP enzymes onto DNA, a key mechanism of their cytotoxicity.

Materials:

  • Cancer cell lines

  • PARP inhibitors

  • DNA damaging agent (e.g., methyl methanesulfonate - MMS)

  • Cell fractionation kit

  • Antibodies against PARP1 and Histone H3 (as a chromatin marker)

  • Western blotting reagents and equipment

Protocol:

  • Cell Treatment: Treat cells with PARP inhibitors at various concentrations for a specified time, followed by treatment with a DNA damaging agent like MMS to induce PARP recruitment to DNA.

  • Chromatin Fractionation: Harvest the cells and perform subcellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.

  • Western Blotting:

    • Resolve the proteins from the chromatin fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and a loading control for the chromatin fraction (e.g., Histone H3).

    • Incubate with a secondary HRP-conjugated antibody.

  • Data Acquisition and Analysis: Detect the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the amount of PARP1 trapped on the chromatin.

DNA Damage Assay (γH2AX Staining)

This immunofluorescence-based assay detects the formation of γH2AX foci, which are markers of DNA double-strand breaks.

Materials:

  • Cells grown on coverslips or in imaging-compatible plates

  • PARP inhibitors

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Seeding and Treatment: Seed cells on coverslips and treat with PARP inhibitors for the desired duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with Triton X-100 for 10 minutes.[13]

  • Blocking and Antibody Incubation: Block non-specific antibody binding with 5% BSA for 1 hour. Incubate with the primary anti-γH2AX antibody overnight at 4°C.[13]

  • Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

By employing these standardized in vitro assays, researchers can effectively validate and compare the efficacy of novel PARP inhibitors, facilitating the identification of promising candidates for further preclinical and clinical development.

References

A Comparative Analysis of ADME Properties: 3,4-Dihydroisoquinol-1-one-4-carboxamides versus Olaparib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of PARP (Poly(ADP-ribose) polymerase) inhibitors, Olaparib stands as a benchmark therapeutic agent. However, the quest for novel inhibitors with improved pharmacological profiles is ongoing. This guide provides an objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a promising new class of PARP inhibitors, 3,4-dihydroisoquinol-1-one-4-carboxamides, against the established drug, Olaparib. This analysis is supported by experimental data to inform researchers and professionals in drug development.

A novel series of 3,4-dihydroisoquinol-1-one-4-carboxamides has been designed and synthesized as potent PARP inhibitors.[1][2][3] Preclinical studies comparing a lead compound from this series, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, and its des-fluoro analog with Olaparib have highlighted significant advantages in their ADME profiles, suggesting a potential for improved druglikeness.[2]

Comparative Summary of ADME and Physicochemical Properties

The following table summarizes the key in vitro ADME and physicochemical parameters for the lead 3,4-dihydroisoquinol-1-one-4-carboxamide compounds and Olaparib. The data reveals notable differences in molecular weight, hydrophilicity, metabolic stability, and plasma protein binding.

Parameter3,4-dihydroisoquinol-1-one-4-carboxamidesOlaparibSignificance
Molecular Weight ( g/mol ) 3aa: 411.53ae: 429.5434.5The novel compounds possess a lower molecular weight, which can be advantageous for oral bioavailability.[1]
Hydrophilicity (LogD at pH 7.4) 3aa: 1.13ae: 1.32.1Lower LogD values for the novel series indicate greater hydrophilicity, which can lead to better solubility and reduced non-specific binding.[2]
Human Liver Microsomal Stability (t½, min) 3aa: >1203ae: >12050.6The novel compounds show significantly higher stability in human liver microsomes, suggesting lower metabolic clearance.[2]
Intrinsic Clearance (CLint, µL/min/mg) 3aa: <11.53ae: <11.527.4Consistent with the longer half-life, the intrinsic clearance is lower for the novel series, indicating slower metabolism.[2]
Human Plasma Stability (% remaining after 4h) 3aa: 1003ae: 10097Both the novel compounds and Olaparib are highly stable in human plasma.[2]
Human Plasma Protein Binding (%) 3aa: 89.13ae: 88.595The novel compounds exhibit lower plasma protein binding, which may result in a higher fraction of unbound, pharmacologically active drug in circulation.[2][4]
Permeability (Caco-2 Papp A→B, 10⁻⁶ cm/s) Data not available1.8 (efflux ratio > 2)Olaparib has low to moderate permeability and is a substrate for P-gp mediated efflux.[5]

Note: Compound 3aa is the des-fluoro analog, and 3ae is the lead fluoro-substituted compound from the 3,4-dihydroisoquinol-1-one-4-carboxamide series.[2]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below. These protocols are standard in the industry for evaluating the drug-like properties of new chemical entities.

Metabolic Stability in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.[6]

  • Materials : Human liver microsomes (HLM), test compounds, NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), potassium phosphate buffer (pH 7.4), and an organic solvent (e.g., acetonitrile) for reaction termination.[6][7][8]

  • Procedure :

    • Preparation : A reaction mixture is prepared containing HLMs (typically 0.5 mg/mL protein concentration) and the test compound (e.g., 1 µM) in phosphate buffer.[8][9] The mixture is pre-warmed to 37°C.[7]

    • Initiation : The metabolic reaction is initiated by adding the NADPH regenerating system.[8] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.[8]

    • Incubation : The mixture is incubated at 37°C with gentle shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8][9]

    • Termination : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step also precipitates the microsomal proteins.[7][8]

    • Analysis : Samples are centrifuged to pellet the precipitated protein.[7] The supernatant is collected and the concentration of the remaining parent compound is quantified using LC-MS/MS.[8]

  • Data Analysis : The natural logarithm of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[9]

Cell Permeability (Caco-2 Assay)

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[10][11] It uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes.[10]

  • Materials : Caco-2 cells, cell culture medium (e.g., DMEM with FBS), Transwell® inserts, and a transport buffer like Hanks' Balanced Salt Solution (HBSS).[10]

  • Procedure :

    • Cell Culture : Caco-2 cells are seeded onto permeable polycarbonate membrane inserts and cultured for 21-28 days to allow them to differentiate and form a confluent monolayer with tight junctions.[10] The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[12]

    • Assay Setup : The cell monolayers are washed with pre-warmed transport buffer. The test compound is added to the donor compartment (either apical for A→B transport or basolateral for B→A transport).[13]

    • Incubation : The plates are incubated at 37°C for a defined period (e.g., 2 hours).[10]

    • Sampling : At the end of the incubation, samples are collected from both the donor and receiver compartments.[10]

    • Analysis : The concentration of the test compound in the samples is quantified by LC-MS/MS.

  • Data Analysis : The apparent permeability coefficient (Papp) is calculated using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[10] A bidirectional assay allows for the calculation of the efflux ratio (Papp(B→A) / Papp(A→B)), where a ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

This assay determines the fraction of a drug that binds to plasma proteins, which influences its distribution and availability to therapeutic targets.[14][15]

  • Materials : Rapid Equilibrium Dialysis (RED) device inserts, plasma from the desired species (e.g., human), phosphate-buffered saline (PBS), and the test compound.[14]

  • Procedure :

    • Preparation : The test compound is spiked into plasma.[14]

    • Dialysis : The plasma containing the drug is added to one chamber of the RED device, and PBS is added to the other chamber. The two chambers are separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that allows the passage of unbound drug but not proteins.[16]

    • Incubation : The device is incubated at 37°C for a sufficient time (e.g., 4 hours) to reach equilibrium.[14][15]

    • Sampling : After incubation, samples are taken from both the plasma and the buffer chambers.[14]

    • Analysis : The samples are prepared for analysis (e.g., by protein precipitation with an organic solvent) and the concentration of the drug in each chamber is determined by LC-MS/MS.[14]

  • Data Analysis : The percentage of unbound compound is calculated from the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber.[14] The percentage bound is then calculated as 100% - % unbound.

Visualizations

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The diagram below illustrates the principle of synthetic lethality, which is the primary mechanism of action for PARP inhibitors like Olaparib and the novel 3,4-dihydroisoquinol-1-one-4-carboxamides.

PARP_Inhibition cluster_dna_damage DNA Damage Response cluster_replication During DNA Replication cluster_outcome Cellular Outcome cluster_brca_mutant In BRCA-Mutant Cancer Cell ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits ssb_repair Base Excision Repair (BER) parp->ssb_repair initiates dsb Double-Strand Break (DSB) parp->dsb Stalled replication fork leads to DSB survival Cell Survival ssb_repair->survival leads to brca BRCA1/2 Proteins dsb->brca requires hr Homologous Recombination (HR) Repair apoptosis Apoptosis (Cell Death) hr->apoptosis Failure to repair DSB leads to hr->survival leads to brca->hr mediates parp_inhibitor PARP Inhibitor (e.g., Olaparib) parp_inhibitor->parp traps on DNA brca_mut Defective BRCA1/2 brca_mut->hr blocks

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in BRCA-mutant cancer cells.

Experimental Workflow: Caco-2 Permeability Assay

This workflow outlines the key steps involved in assessing the intestinal permeability of a drug candidate using the Caco-2 cell model.

Caco2_Workflow cluster_prep Cell Culture & Preparation cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation start Seed Caco-2 cells on Transwell inserts culture Culture for 21-28 days to form monolayer start->culture teer Verify monolayer integrity (TEER measurement) culture->teer wash Wash monolayer with pre-warmed buffer teer->wash add_compound Add test compound to Apical (A) or Basolateral (B) donor side wash->add_compound incubate Incubate at 37°C (e.g., 2 hours) add_compound->incubate sample Collect samples from donor and receiver sides incubate->sample quantify Quantify compound concentration (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate classify Classify Permeability (Low, Moderate, High) calculate->classify

Caption: Standard experimental workflow for the in vitro Caco-2 bidirectional permeability assay.

References

IC50 values of PARP inhibitors derived from 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Potency of PARP Inhibitors Based on the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various PARP inhibitors derived from the 3,4-dihydroisoquinolin-1(2H)-one core structure. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the performance of these compounds. This report includes quantitative data in a tabular format, detailed experimental methodologies for IC50 determination, and visualizations of the PARP signaling pathway and a typical experimental workflow.

Comparative Efficacy of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The following table summarizes the IC50 values for a selection of PARP inhibitors based on the 3,4-dihydroisoquinolin-1(2H)-one scaffold. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 and PARP2 by 50%. The data is compiled from in vitro enzymatic assays.

Compound IDModification on Core ScaffoldPARP1 IC50 (µM)PARP2 IC50 (µM)Selectivity Index (PARP1/PARP2)
1a Benzoate derivative130.816.3
1b Isoquinolone derivative9.00.1560.0
2 Benzamido isoquinolone13.91.59.3

Note: The IC50 values can vary between different studies due to variations in experimental conditions, such as enzyme and substrate concentrations, and incubation times.[1]

Experimental Protocols

The determination of IC50 values is a critical step in the evaluation of enzyme inhibitors. Below is a generalized protocol for assessing the IC50 of PARP inhibitors using an in vitro enzymatic assay.

Protocol: In Vitro PARP1/PARP2 Enzymatic Assay

1. Objective: To determine the concentration of a test compound that inhibits 50% of the enzymatic activity of PARP1 or PARP2.

2. Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA (e.g., histone-induced)

  • NAD+ (Nicotinamide adenine dinucleotide), the substrate for PARP

  • Test compounds (PARP inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Detection reagent (e.g., a fluorescent NAD+ analog or antibodies for detecting poly(ADP-ribose) chains in an ELISA format)

  • 96-well assay plates (e.g., black plates for fluorescence-based assays)

  • Plate reader capable of measuring fluorescence or absorbance

3. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. A typical concentration range might be from 100 µM to 0.1 nM. Include a vehicle control (e.g., DMSO) and a positive control inhibitor with a known IC50.

  • Reaction Setup: To each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • Recombinant PARP1 or PARP2 enzyme

    • Test compound at various concentrations

  • Enzyme Inhibition: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction Initiation: Add NAD+ to each well to start the poly(ADP-ribosyl)ation reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the PARP activity using a suitable detection method. For example, in a fluorescence-based assay, the consumption of a fluorescent NAD+ analog is measured.

  • Data Analysis:

    • Subtract the background signal (wells with no enzyme) from all readings.

    • Normalize the data to the vehicle control (considered 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the PARP signaling pathway and a typical workflow for determining IC50 values.

PARP_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibition PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) Polymer PARP1->PAR synthesizes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP forms NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair mediate Cell_Survival Cell Survival DNA_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break Replication_Fork_Collapse->DSB Cell_Death Cell Death (Apoptosis) DSB->Cell_Death in HR-deficient cells

Caption: PARP1 signaling in DNA repair and the mechanism of PARP inhibitors.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions of Inhibitor Reaction_Setup Set up Reaction in 96-well Plate Compound_Dilution->Reaction_Setup Reagent_Prep Prepare Assay Reagents (Enzyme, DNA, NAD+) Reagent_Prep->Reaction_Setup Incubation Incubate Inhibitor with Enzyme Reaction_Setup->Incubation Reaction_Start Initiate Reaction with NAD+ Incubation->Reaction_Start Reaction_Incubation Incubate for Enzymatic Reaction Reaction_Start->Reaction_Incubation Detection Terminate Reaction and Measure Signal Reaction_Incubation->Detection Data_Normalization Normalize Data to Controls Detection->Data_Normalization Dose_Response_Curve Plot Dose-Response Curve Data_Normalization->Dose_Response_Curve IC50_Calculation Calculate IC50 Value Dose_Response_Curve->IC50_Calculation

Caption: Experimental workflow for determining PARP inhibitor IC50 values.

References

comparative study of antioomycete activity of dihydroisoquinolinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has unveiled a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with significant antioomycete activity, outperforming a commercial fungicide in in vitro tests. The research highlights a promising new scaffold for the development of agents to combat destructive oomycete pathogens, such as Pythium recalcitrans.

Researchers have synthesized and evaluated a library of 59 novel 3,4-dihydroisoquinolin-1(2H)-one derivatives, demonstrating their potent and selective activity against the oomycete Pythium recalcitrans. The findings, published in a 2023 study, reveal that these compounds exhibit superior efficacy compared to the commercial fungicide hymexazol, positioning them as strong candidates for further development in crop protection.

The study identified compound I23 as the most potent derivative, with an EC50 value of 14 µM against P. recalcitrans, significantly lower than that of hymexazol (37.7 µM)[1][2]. Furthermore, in vivo experiments showed that I23 provided a preventive efficacy of up to 96.5% at a dose of 5.0 mg per pot[1][2]. The antioomycete activity of these derivatives was found to be more pronounced than their antifungal activity against six other tested phytopathogenic fungi[1][2].

Comparative Antioomycete Activity

The following table summarizes the in vitro antioomycete activity of selected 3,4-dihydroisoquinolin-1(2H)-one derivatives against Pythium recalcitrans, in comparison to the commercial fungicide hymexazol.

CompoundStructureEC50 (µM)[1][2]
I23 2-(4-(4-Chlorophenoxy)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid14
I25 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid-
I28 1-Oxo-3-phenyl-2-(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid-
I30 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid-
I9 1-Oxo-2-phenethyl-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid-
HymexazolCommercial Fungicide37.7

EC50 values represent the concentration required to inhibit 50% of the mycelial growth of P. recalcitrans.

Proposed Mechanism of Action

Biochemical and ultrastructural analyses suggest that the primary mode of action for the lead compound, I23, involves the disruption of the biological membrane systems of P. recalcitrans[1][2]. This disruption is believed to be a key factor in its potent antioomycete effects.

Experimental Protocols

Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one derivatives was achieved through the Castagnoli–Cushman reaction[1][2]. This reaction involves the condensation of a homophthalic anhydride, an aldehyde, and a primary amine. The general synthetic route is depicted in the workflow diagram below.

G cluster_synthesis Synthesis Workflow Reactants Homophthalic Anhydride + Aldehyde + Primary Amine Reaction Castagnoli-Cushman Reaction Reactants->Reaction Reflux Solvent Solvent (e.g., Toluene) Solvent->Reaction Product 3,4-Dihydroisoquinolin-1(2H)-one Derivative Reaction->Product Purification Purification (e.g., Crystallization) Product->Purification FinalProduct Pure Derivative Purification->FinalProduct

Caption: Synthetic workflow for 3,4-dihydroisoquinolin-1(2H)-one derivatives.

In Vitro Antioomycete Activity Assay

The antioomycete activity of the synthesized compounds was evaluated against Pythium recalcitrans using the mycelial growth rate method.

  • Preparation of Media: Potato dextrose agar (PDA) was prepared and autoclaved.

  • Incorporation of Compounds: The synthesized compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations.

  • Inoculation: A mycelial plug of P. recalcitrans was placed at the center of each PDA plate.

  • Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control plate reached the edge of the plate.

  • Measurement and Calculation: The diameter of the mycelial colony was measured, and the inhibition rate was calculated relative to the control. The EC50 values were then determined from the dose-response curves.

G cluster_assay Antioomycete Assay Workflow Start Start PrepMedia Prepare PDA Media Start->PrepMedia AddCmpd Incorporate Test Compounds PrepMedia->AddCmpd Inoculate Inoculate with P. recalcitrans AddCmpd->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate Inhibition & Determine EC50 Measure->Calculate End End Calculate->End

Caption: Experimental workflow for in vitro antioomycete activity assay.

Structure-Activity Relationship (SAR)

The study also provided insights into the structure-activity relationship of these derivatives, suggesting that the presence of a C4-carboxyl group is crucial for their antioomycete activity[1][2]. Further quantitative structure-activity relationship (3D-QSAR) studies, including CoMFA and CoMSIA models, were established to guide the future design and optimization of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents[1][2].

Conclusion

The discovery of these 3,4-dihydroisoquinolin-1(2H)-one derivatives represents a significant advancement in the search for novel antioomycete agents. Their potent activity, coupled with a distinct mode of action, makes them a valuable scaffold for the development of new fungicides to combat oomycete-related plant diseases. Further research is warranted to explore the in vivo efficacy and toxicological profile of these promising compounds.

References

biological evaluation of novel PARP-1 inhibitors based on a 1H-thieno[3,4-d] imidazole-4-carboxamide scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A new class of investigational PARP-1 inhibitors, based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, has demonstrated potent anti-tumor activity comparable to the established drug Olaparib, particularly in cancer cells with BRCA mutations. These findings, emerging from recent preclinical research, suggest a promising new avenue for the development of targeted cancer therapies.

Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in the repair of single-strand DNA breaks.[1] Inhibiting PARP-1 in cancers with deficiencies in the homologous recombination repair (HRR) pathway, such as those with BRCA1/2 mutations, leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cancer cell death.[1][2] This principle has led to the successful development of several PARP-1 inhibitors, including Olaparib, for treating specific types of cancers.[1][3][4]

A recent study focused on a series of newly synthesized compounds built around a novel 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold.[1][5] Several of these compounds exhibited significant PARP-1 inhibitory activity. Notably, compound 16l was identified as the most potent, with strong enzymatic inhibition.[1][5]

Comparative Performance Against Olaparib

The novel inhibitors were evaluated for both their direct ability to inhibit the PARP-1 enzyme and their effectiveness in killing cancer cells (anti-proliferative activity), especially those with BRCA deficiencies. The results were compared against Olaparib, a clinically approved PARP-1 inhibitor.

PARP-1 Enzymatic Inhibition

The half-maximal inhibitory concentration (IC50) was determined to measure how much of each compound was needed to inhibit 50% of the PARP-1 enzyme's activity. The lower the IC50 value, the more potent the inhibitor.

CompoundPARP-1 IC50 (μM)
16g 0.089
16i 0.051
16j 0.046
16l 0.038
Olaparib 0.027

Data sourced from Molecules 2016, 21(6), 772.[1]

Anti-proliferative Activity in BRCA-deficient Cancer Cells

The study also assessed the ability of these compounds to kill cancer cells that have a faulty BRCA1 gene (MDA-MB-436 cell line). The IC50 values here represent the concentration of the drug that is sufficient to kill 50% of the cells.

CompoundMDA-MB-436 (BRCA1 mutant) IC50 (μM)
16g 1.83
16i 1.95
16j 1.62
16l 1.77
Olaparib 1.54

Data sourced from Molecules 2016, 21(6), 772.[1]

The cellular evaluations indicated that the anti-proliferative activities of compounds 16g, 16i, 16j, and 16l against this BRCA-deficient cell line were similar to that of Olaparib.[1][5] Furthermore, preliminary in silico predictions suggest that these novel compounds might have favorable toxicity and pharmacokinetic profiles.[1][5]

Visualizing the Mechanism and Evaluation

To better understand the underlying biology and the experimental process, the following diagrams illustrate the PARP-1 signaling pathway and the workflow for evaluating these novel inhibitors.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Synthetic Lethality in BRCA-deficient Cells DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 Novel_Inhibitor Novel PARP-1 Inhibitor (e.g., 16l) BER Base Excision Repair (BER) PARP1->BER DNA_Repair DNA Repair & Cell Survival BER->DNA_Repair PARP1_Inhibition PARP-1 Inhibition Novel_Inhibitor->PARP1_Inhibition blocks SSB_to_DSB SSBs convert to Double-Strand Breaks (DSBs) PARP1_Inhibition->SSB_to_DSB leads to BRCA_Deficiency Defective HR Repair (BRCA1/2 mutation) SSB_to_DSB->BRCA_Deficiency Apoptosis Cell Death (Apoptosis) BRCA_Deficiency->Apoptosis results in

Caption: PARP-1 signaling and synthetic lethality.

Experimental_Workflow cluster_design Compound Design & Synthesis cluster_evaluation Biological Evaluation Scaffold 1H-thieno[3,4-d]imidazole- 4-carboxamide Scaffold Synthesis Chemical Synthesis of Novel Compounds (e.g., 16a-n) Scaffold->Synthesis Enzyme_Assay PARP-1 Enzymatic Assay Synthesis->Enzyme_Assay Cell_Assay Anti-proliferative Assay (BRCA-deficient cells) Synthesis->Cell_Assay IC50_Enzyme Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzyme Comparison Compare to Olaparib IC50_Enzyme->Comparison IC50_Cell Determine Cellular IC50 Cell_Assay->IC50_Cell IC50_Cell->Comparison

Caption: Workflow for novel PARP-1 inhibitor evaluation.

Experimental Protocols

The following are summaries of the key experimental procedures used to evaluate the novel PARP-1 inhibitors.

PARP-1 Enzyme Inhibitory Activity Assay

The inhibitory activity of the synthesized compounds against the PARP-1 enzyme was determined using a commercially available kit. All target compounds were initially screened for their ability to inhibit the enzyme at a concentration of 10 μM. For compounds that showed greater than 50% inhibition at this concentration, a more detailed analysis was performed to determine their IC50 values. This was achieved by testing a range of six different concentrations for each promising compound, and the resulting data was used to calculate the IC50 value through a logit method.[1]

Anti-Proliferative Activity Assay

The effect of the compounds on the growth of the BRCA1-deficient human breast cancer cell line, MDA-MB-436, was assessed. The cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of the test compounds for a period of five days. Following the treatment period, the cell viability was measured using the Sulforhodamine B (SRB) assay. The IC50 values, representing the concentration at which cell growth was inhibited by 50%, were then calculated from the dose-response curves.[1]

References

Assessing the Synthetic Lethality of 6-amino-3,4-dihydroisoquinolin-1(2H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of synthetic lethality offers a promising avenue in oncology, targeting cancer cells with specific genetic vulnerabilities while sparing normal, healthy cells. One of the most successful applications of this concept is the use of Poly(ADP-ribose) polymerase (PARP) inhibitors in cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those harboring BRCA1 or BRCA2 mutations. This guide provides a comparative assessment of a novel class of potential PARP inhibitors, the 6-amino-3,4-dihydroisoquinolin-1(2H)-one derivatives, against established alternatives.

While specific experimental data for this compound derivatives is emerging, this guide leverages available data on the broader 3,4-dihydroisoquinolin-1(2H)-one scaffold as a promising platform for PARP inhibition. We present a detailed analysis of the mechanism of action, comparative efficacy, and experimental protocols relevant to the assessment of these compounds.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and can lead to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand DNA breaks (DSBs).

In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this repair mechanism is compromised. The accumulation of unrepaired DSBs triggers genomic instability and, ultimately, cell death. This selective killing of HR-deficient cancer cells by PARP inhibitors is the essence of synthetic lethality.[1]

dot

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mutant) ssb1 Single-Strand Break parp1 PARP ssb1->parp1 ber1 Base Excision Repair parp1->ber1 dna_ok1 DNA Repaired ber1->dna_ok1 ssb2 Single-Strand Break parp2 PARP (Inhibited) ssb2->parp2 parp_inhibitor PARP Inhibitor (e.g., 6-amino-3,4-dihydro- isoquinolin-1(2H)-one derivative) parp_inhibitor->parp2 Inhibition dsb Double-Strand Break parp2->dsb Unrepaired SSB leads to DSB hr_deficient Deficient Homologous Recombination dsb->hr_deficient cell_death Apoptosis / Cell Death hr_deficient->cell_death

Caption: Synthetic lethality pathway of PARP inhibitors.

Comparative Performance of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

While specific data for 6-amino derivatives are not yet widely published, research on the 3,4-dihydroisoquinolin-1(2H)-one scaffold has identified potent PARP inhibitors. A lead compound from this class, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one, has been compared to the established PARP inhibitor, Olaparib.[2][3][4][5]

The following tables summarize the available comparative data.

Table 1: In Vitro PARP1 Inhibitory Activity

CompoundScaffoldPARP1 IC50 (nM)
OlaparibPhthalazinone1.9
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one3,4-Dihydroisoquinolin-1(2H)-one1.2
Des-fluoro analog3,4-Dihydroisoquinolin-1(2H)-one1.8

Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides.[2][3][4][5]

Table 2: Physicochemical and ADME Properties

PropertyOlaparib4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one
Molecular Weight434.5397.5
LogP2.31.9
Human Liver Microsomal Stability (T1/2, min)45>120
Human Plasma Stability (% remaining after 1h)95100
Plasma Protein Binding (%)9085

ADME: Absorption, Distribution, Metabolism, and Excretion. Data highlights the favorable druglike properties of the novel scaffold.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synthetic lethality. Below are protocols for key experiments.

PARP1 Enzyme Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50% (IC50).

  • Materials : Recombinant human PARP1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, HRP-conjugated secondary antibody, and a suitable substrate (e.g., TMB).

  • Procedure :

    • Coat streptavidin plates with biotinylated NAD+.

    • In a separate plate, incubate PARP1 enzyme with activated DNA and varying concentrations of the test compound for 15 minutes.

    • Add NAD+ to initiate the PARP reaction and incubate for 60 minutes.

    • Transfer the reaction mixture to the biotin-NAD+ coated plates and incubate for 60 minutes to allow PAR-biotin-NAD+ to bind.

    • Wash the plates and add an anti-PAR antibody, followed by an HRP-conjugated secondary antibody.

    • Add the substrate and measure the absorbance at the appropriate wavelength.

    • Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (in BRCA-mutant and wild-type cells)

This assay assesses the cytotoxic effect of the compounds on cells with and without a functional HR pathway.

  • Materials : BRCA-mutant cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231), cell culture medium, 96-well plates, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure :

    • Seed the cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds for 72 hours.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence to determine the number of viable cells.

    • Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA-mutant cell line indicates synthetic lethality.[6]

dot

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays for Synthetic Lethality cluster_2 Data Analysis and Comparison synthesis Compound Synthesis (this compound derivatives) parp_assay PARP1 Enzyme Inhibition Assay synthesis->parp_assay ic50 Determine IC50 parp_assay->ic50 compare_ic50 Compare IC50 to known PARP inhibitors ic50->compare_ic50 cell_culture Culture BRCA-mutant and BRCA-wild-type cells treatment Treat cells with serial dilutions of compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay gi50 Determine GI50 viability_assay->gi50 compare_gi50 Compare GI50 between cell lines (Synthetic Lethality) gi50->compare_gi50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant compare_apoptosis Compare apoptosis levels apoptosis_quant->compare_apoptosis

Caption: Experimental workflow for assessing synthetic lethality.

Conclusion and Future Directions

The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel PARP inhibitors with potentially advantageous ADME properties compared to existing drugs like Olaparib. The high in vitro potency of derivatives from this class warrants further investigation into their synthetic lethal effects in HR-deficient cancer models.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound derivatives. Key areas of investigation include:

  • Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.

  • In vivo efficacy studies in xenograft models of BRCA-mutant cancers.

  • Combination studies with other DNA-damaging agents to explore synergistic effects.

  • Elucidation of resistance mechanisms to guide the development of next-generation inhibitors.

The continued exploration of this chemical space holds the potential to deliver new and effective therapies for patients with cancers characterized by homologous recombination deficiency.

References

In Vivo Efficacy of Novel 6-Amino-3,4-dihydroisoquinolin-1(2H)-one Based PARP-1 Selective Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of emerging 6-amino-3,4-dihydroisoquinolin-1(2H)-one based compounds targeting Poly (ADP-ribose) polymerase 1 (PARP-1). The data presented herein, derived from preclinical studies, highlights the potential of these selective inhibitors in cancer therapy, with a particular focus on their performance against established PARP inhibitors like Olaparib.

Performance Comparison of PARP-1 Selective Inhibitors

Recent advancements in the development of PARP inhibitors have led to the emergence of highly selective PARP-1 inhibitors, aiming to improve upon the therapeutic window of dual PARP-1/2 inhibitors. Compounds featuring the this compound scaffold have demonstrated significant promise in this area.

One such notable compound is NMS-P118 , a potent and orally bioavailable PARP-1 selective inhibitor. Preclinical studies have demonstrated its robust anti-tumor activity in xenograft models of human cancers with deficiencies in DNA repair mechanisms.[1][2]

Another investigational selective PARP-1 inhibitor, Saruparib (AZD5305) , has shown superior and more durable anti-tumor activity compared to the first-generation PARP inhibitor Olaparib in patient-derived xenograft (PDX) models of BRCA1/2-associated cancers.[3][4] Similarly, D0112-005 , another selective PARP-1 inhibitor, has demonstrated dose-dependent anti-tumor effects in a BRCA1 mutant xenograft model.

The table below summarizes the in vivo efficacy of these novel compounds in comparison to the established PARP inhibitor Olaparib.

CompoundAnimal ModelTumor TypeDosing RegimenEfficacy MeasurementResultComparatorComparator Result
NMS-P118 Mouse Xenograft (MDA-MB-436)Human Breast Cancer (BRCA1 mutant)100 mg/kg, p.o., qdTumor Growth Inhibition (TGI)Significant tumor regressionVehicle Control-
NMS-P118 Mouse Xenograft (Capan-1)Human Pancreatic Cancer (BRCA2 mutant)50 mg/kg, p.o., qd (in combination with Temozolomide)Enhanced TGIPotentiation of Temozolomide efficacyTemozolomide alone-
Saruparib (AZD5305) Patient-Derived Xenograft (PDX)BRCA1/2-associated CancersNot SpecifiedPreclinical Complete Response Rate75%Olaparib37%
D0112-005 Mouse Xenograft (MDA-MB-436)Human Breast Cancer (BRCA1 mutant)0.1 mg/kg, p.o., qdTGI38.77%Not Specified-
D0112-005 Mouse Xenograft (MDA-MB-436)Human Breast Cancer (BRCA1 mutant)0.3 mg/kg, p.o., qdTGI106.7%Not Specified-
D0112-005 Mouse Xenograft (MDA-MB-436)Human Breast Cancer (BRCA1 mutant)1 mg/kg, p.o., qdTGI111.73%Not Specified-

Experimental Protocols

In Vivo Efficacy Studies for NMS-P118

Animal Model: Female nude mice.

Tumor Implantation:

  • MDA-MB-436 (Human Breast Cancer): 1 x 107 cells were subcutaneously implanted in the right flank of the mice.

  • Capan-1 (Human Pancreatic Cancer): 5 x 106 cells were subcutaneously implanted in the right flank of the mice.

Treatment:

  • MDA-MB-436 Model: When tumors reached an average volume of 120 mm³, mice were randomized into treatment and control groups. NMS-P118 was administered orally (p.o.) once daily (qd) at a dose of 100 mg/kg. The control group received the vehicle.

  • Capan-1 Model: When tumors reached an average volume of 150 mm³, mice were randomized. NMS-P118 was administered orally at 50 mg/kg once daily in combination with Temozolomide (TMZ) at 60 mg/kg once daily. Control groups received either vehicle or TMZ alone.

Efficacy Evaluation: Tumor volume was measured regularly using calipers. Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

General Protocol for Xenograft Studies

The following is a general workflow for assessing the in vivo efficacy of PARP inhibitors in xenograft models.

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment Phase cluster_3 Efficacy Evaluation cell_culture Tumor Cell Culture (e.g., MDA-MB-436) implantation Subcutaneous Injection of Tumor Cells cell_culture->implantation animal_prep Animal Preparation (e.g., Nude Mice) animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (p.o., qd) randomization->treatment data_collection Tumor Volume Measurement treatment->data_collection analysis Calculation of TGI and Statistical Analysis data_collection->analysis survival Survival Monitoring (optional) analysis->survival

General workflow for in vivo efficacy studies.

Signaling Pathway

The antitumor activity of this compound based PARP-1 selective inhibitors is rooted in the concept of synthetic lethality. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, leading to selective cancer cell death.

G cluster_0 DNA Damage & Repair cluster_1 Drug Intervention cluster_2 Cellular Consequences in HR-Deficient Cells DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 Replication_fork Stalled Replication Fork DNA_damage->Replication_fork during replication BER Base Excision Repair (BER) PARP1->BER activates PARP_inhibitor This compound based PARP-1 Inhibitor PARP_inhibitor->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_fork->DSB HR_deficient Deficient Homologous Recombination (HR) (e.g., BRCA1/2 mutation) DSB->HR_deficient cannot be repaired by Cell_death Apoptosis / Cell Death HR_deficient->Cell_death leads to

Mechanism of action of PARP-1 selective inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-amino-3,4-dihydroisoquinolin-1(2H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-amino-3,4-dihydroisoquinolin-1(2H)-one, a compound recognized for its role in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Hazard Profile

This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Due to these hazards, this compound must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid material or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Summary Table

Hazard StatementGHS ClassificationPrecautionary Statement Codes
Harmful if swallowedAcute Toxicity, Oral (Category 4)P264, P270, P301+P317, P330, P501
Causes skin irritationSkin Corrosion/Irritation (Category 2)P264, P280, P302+P352, P321, P332+P317, P362+P364
Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)P264, P280, P305+P351+P338, P337+P317
May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)P261, P271, P304+P340, P319, P403+P233, P405

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

Operational Plan for Waste Collection and Storage:

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions, must be segregated from other waste streams.

  • Waste Containers:

    • Solid Waste: Collect solid waste in a clearly labeled, dedicated, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

    • Liquid Waste: Collect liquid waste (e.g., mother liquors from synthesis, contaminated solvents) in a separate, labeled, and sealable hazardous waste container. Ensure the container is compatible with the solvents used. Leave at least 10% headspace to accommodate vapor expansion.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant, harmful).

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

Chemical Incompatibilities for Storage:

Based on the chemical structure containing an aromatic amine and a lactam, avoid storing waste of this compound with the following:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids: Aromatic amines are basic and will react exothermically with strong acids.

  • Acid Chlorides and Anhydrides: Can lead to vigorous reactions.

  • Nitrous Acid: Aromatic amines can react with nitrous acid to form potentially unstable diazonium salts.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Generation of Waste (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste into Designated Container ppe->segregate label_container Label Container Clearly 'Hazardous Waste' & Chemical Name segregate->label_container store Store in Satellite Accumulation Area label_container->store lab_treatment Consider Laboratory-Scale Treatment (Oxidation)? store->lab_treatment pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service end Proper Disposal (Likely Incineration) pickup->end lab_treatment->pickup No protocol Follow Approved Protocol for Chemical Degradation lab_treatment->protocol Yes protocol->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

Experimental Protocol: Laboratory-Scale Chemical Degradation (for consideration by trained personnel)

For institutions equipped and permitted to perform chemical treatment of waste, oxidation can be an effective method to degrade aromatic amines. This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations. A trial on a small scale is recommended before treating larger quantities.

Oxidation with Potassium Permanganate

This procedure is adapted from established methods for the degradation of aromatic amines[2][3].

Materials:

  • Waste containing a known quantity of this compound

  • Sulfuric acid (1.7 N)

  • Potassium permanganate (0.2 M)

  • Sodium bisulfite (solid)

  • Large flask (e.g., 5 L for treating 0.01 mol of the amine)

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • In a large flask inside a chemical fume hood, dissolve the aromatic amine waste (e.g., a quantity equivalent to 0.01 mol) in 3 L of 1.7 N sulfuric acid with stirring.

  • Slowly add 1 L of 0.2 M potassium permanganate solution to the stirred amine solution.

  • Allow the mixture to stand at room temperature for at least 8 hours. The purple color of the permanganate should disappear as it is consumed.

  • After the reaction is complete, cautiously add solid sodium bisulfite in small portions with stirring to quench any remaining permanganate. This is indicated by the disappearance of the purple color and any brown manganese dioxide precipitate.

  • The resulting solution, now containing the degraded products, should be neutralized with a suitable base (e.g., sodium hydroxide solution) to a pH between 6 and 8.

  • This neutralized solution may be suitable for drain disposal, pending confirmation with your institution's Environmental Health and Safety (EHS) office and local regulations.

Final Disposal:

The ultimate disposal of untreated this compound waste will be conducted by a licensed hazardous waste disposal company, which will likely use high-temperature incineration. This ensures the complete destruction of the hazardous compound.

By adhering to these detailed procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental stewardship. Always consult your institution's specific safety protocols and your local EHS office for guidance.

References

Essential Safety and Operational Guide for 6-amino-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling 6-amino-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 22246-00-0) in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals has identified the following hazards[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The following table summarizes the required Personal Protective Equipment (PPE) to mitigate these risks.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing.Must meet ANSI Z87.1 standards to protect against chemical splashes and airborne particles[2].
Skin Protection Chemical-resistant gloves (e.g., nitrile). A flame-resistant lab coat should be worn, fully buttoned. Full-length pants and closed-toe shoes are mandatory.Disposable nitrile gloves provide adequate protection for incidental contact[2]. Inspect gloves before each use and replace them immediately if contaminated or damaged. Lab coats protect skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if engineering controls are insufficient or if handling large quantities of powder.Handling should be performed in a chemical fume hood to minimize inhalation of dust. If a respirator is needed, a respiratory protection program, including fit testing and training, must be in place[2].

Step-by-Step Handling Procedures

Proper handling techniques are critical to prevent exposure. The following workflow outlines the safe handling of this compound, particularly when weighing and preparing solutions.

prep Preparation weigh Weighing prep->weigh Don appropriate PPE dissolve Dissolution weigh->dissolve Transfer weighed solid use Use in Experiment dissolve->use Use solution cleanup Decontamination & Cleanup use->cleanup Post-experiment disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for handling this compound.

Experimental Protocol: Weighing and Solution Preparation

  • Preparation:

    • Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.

    • Gather all necessary equipment: spatulas, weigh boats, vials, and the appropriate solvent.

    • Don all required PPE as specified in the table above.

  • Weighing:

    • Whenever possible, weigh the powdered compound directly inside a chemical fume hood to contain any airborne particles[3][4].

    • If a balance cannot be placed inside a hood, pre-weigh a sealed container (e.g., a vial with a cap) outside the hood.

    • Inside the hood, carefully add the desired amount of this compound to the container.

    • Securely close the container before removing it from the hood to re-weigh.

  • Dissolution:

    • Perform all dissolutions inside the chemical fume hood.

    • Add the solvent to the container with the weighed solid.

    • If necessary, gently swirl or sonicate to ensure complete dissolution.

  • Use in Experiment:

    • Keep containers covered when not in use.

    • Handle all solutions over disposable bench covers to contain any potential spills[3].

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Type Disposal Procedure
Solid Waste Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink[5].
Empty Containers The original container should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Incident Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[6][7].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[7].
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's environmental health and safety department. Ensure proper PPE is worn during cleanup.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.